6-Bromochroman-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQWUVOIMYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295780 | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-00-0 | |
| Record name | 20921-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromochroman-2-one
Abstract
6-Bromochroman-2-one is a heterocyclic compound featuring a bicyclic system that fuses a dihydropyranone ring with a bromine-substituted benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the bromine atom and the lactone functionality. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for designing novel derivatives with targeted biological activities or material properties. This guide provides a detailed analysis of its molecular architecture, explores the conformational landscape of the flexible dihydropyranone ring, and outlines the definitive experimental protocols required for its structural elucidation and verification.
Core Molecular Identity and Properties
The foundational step in any detailed molecular analysis is the unambiguous identification of the compound. This compound is the saturated analog of 6-bromocoumarin, a crucial distinction as the saturation at the C3-C4 bond introduces conformational flexibility not present in the planar coumarin system.
The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-bromo-3,4-dihydrochromen-2-one | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 20921-00-0 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)OC(=O)C1 | |
| InChI Key | InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | [1] |
Molecular Structure: A Hybrid of Rigidity and Flexibility
The molecular structure of this compound is characterized by two fused rings: a rigid, planar brominated benzene ring and a non-planar, flexible dihydropyranone ring. The precise arrangement of atoms, including bond lengths and angles, dictates the molecule's overall shape and reactivity.
The Benzene Ring and Bromine Substituent
The benzene portion of the molecule retains its characteristic aromatic planarity. The bromine atom at the C6 position influences the electronic properties of the ring through inductive electron withdrawal (-I) and mesomeric electron donation (+M). This electronic perturbation can affect intermolecular interactions, such as halogen bonding and π-stacking, which are critical for crystal packing and receptor binding.
The Dihydropyranone Ring Geometry
Table 2: Predicted Structural Parameters for the Dihydropyranone Ring
| Parameter | Description | Expected Value | Rationale |
| C2=O Bond Length | Carbonyl double bond | ~1.21 Å | Typical for a six-membered ring lactone. |
| C2-O1 Bond Length | Lactone single bond | ~1.35 Å | Shorter than a typical C-O single bond due to resonance. |
| C3-C4 Bond Length | Aliphatic C-C bond | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond. |
| ∠O1-C2-C3 | Angle within the lactone | ~118° | Influenced by the sp² hybridization of C2. |
| ∠C2-C3-C4 | Angle at C3 | ~110° | Approaching tetrahedral geometry, but strained by the ring. |
| ∠C3-C4-C4a | Angle at C4 | ~112° | Also near-tetrahedral, connecting to the benzene ring. |
Conformational Analysis: The Dynamic Nature of the Dihydropyranone Ring
The non-planar dihydropyranone ring is the most conformationally dynamic part of the molecule. It can exist in several low-energy conformations, such as a half-chair , sofa , or twist-boat . The equilibrium between these conformers is a critical determinant of the molecule's overall 3D shape in solution and its ability to interact with biological targets.
Theoretical studies on related 2-substituted chromanes have shown that the dihydropyran ring helicity is a key stereochemical feature.[3] For this compound, the ring is expected to exist primarily in a half-chair conformation, which effectively minimizes both angular and torsional strain. The molecule will rapidly interconvert between two mirror-image half-chair forms in solution, a process known as ring-flipping.
Caption: Conformational equilibrium of the dihydropyranone ring.
The energy barrier (ΔG‡) for this interconversion is typically low, leading to a dynamic equilibrium at room temperature. The presence of the planar benzene ring fused to the dihydropyranone ring restricts the available conformations compared to a simple cyclohexene ring. The C4a-O1 bond and the C4-C4a bond act as a rigid "anchor," with the C2 and C3 atoms being the most mobile.
Experimental Workflows for Structural Verification
Synthesizing technical accuracy with field-proven insights requires a multi-faceted approach to structural elucidation. The combination of spectroscopic and crystallographic techniques provides a self-validating system for confirming both the connectivity and the three-dimensional conformation of this compound.
Caption: Experimental workflow for structural verification.
Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[4] It provides an unambiguous 3D picture of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[5]
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm). This is often achieved by slow evaporation or vapor diffusion from a supersaturated solution (e.g., in ethanol, ethyl acetate, or a hexane/dichloromethane mixture).[6]
-
Data Collection: Mount a suitable crystal on a goniometer in a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until the model converges with the observed diffraction pattern.
This technique would definitively establish the solid-state conformation of the dihydropyranone ring and provide precise measurements of all geometric parameters.
In-Solution Structure: Spectroscopic Characterization
While crystallography describes the static, solid-state structure, spectroscopic methods are essential for confirming the molecular identity and probing its structure in solution.[7]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | • Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. • Aliphatic Region (δ 2.5-3.5 ppm): Two sets of signals for the -CH₂-CH₂- moiety, likely complex multiplets due to geminal and vicinal coupling. | The bromine atom and ether oxygen will influence the chemical shifts of the aromatic protons. The diastereotopic protons at C3 and C4 will show complex splitting. |
| ¹³C NMR | • Carbonyl (δ ~165-170 ppm): Signal for the C2 lactone carbonyl. • Aromatic (δ ~110-155 ppm): Six distinct signals for the aromatic carbons. • Aliphatic (δ ~20-40 ppm): Two signals for C3 and C4. | The chemical shifts are characteristic of the respective carbon environments in a chromanone system. |
| IR Spectroscopy | • ~1760-1780 cm⁻¹ (strong): Lactone C=O stretching vibration. • ~1470-1600 cm⁻¹: Aromatic C=C stretching. • ~1200-1250 cm⁻¹: Aryl-O-C stretching. • ~500-600 cm⁻¹: C-Br stretching. | These absorption frequencies are highly characteristic of the key functional groups present in the molecule.[8][9] |
| Mass Spectrometry | • Molecular Ion (M⁺): A pair of peaks at m/z 226 and 228 with nearly equal intensity (1:1 ratio). | This distinctive isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Conclusion
The molecular architecture of this compound is a compelling fusion of a rigid aromatic system and a conformationally dynamic heterocyclic ring. The bromine substituent at C6 provides a key site for synthetic modification and introduces specific electronic properties, while the non-planar dihydropyranone ring presents a flexible three-dimensional shape governed by a low-energy half-chair equilibrium. A comprehensive structural analysis, leveraging both high-resolution X-ray crystallography and a suite of spectroscopic techniques (NMR, IR, MS), is essential for fully characterizing this molecule. This detailed understanding is the cornerstone upon which further research into its applications in drug discovery and materials science can be built.
References
- 1. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Problems from Previous Years' Exams [chem.uci.edu]
A Technical Guide to the Spectroscopic Characterization of 6-Bromochroman-2-one
This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 6-Bromochroman-2-one (CAS: 20921-00-0), a valuable heterocyclic intermediate in drug discovery and organic synthesis. As direct experimental spectra for this specific compound are not always aggregated in a single public source, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a reliable, predictive, and practical framework for researchers, scientists, and quality control professionals.
Introduction: The Molecular Blueprint
This compound, also known as 6-bromo-3,4-dihydrocoumarin, possesses a rigid bicyclic structure featuring a benzene ring fused to a saturated γ-lactone. The presence and position of the bromine atom, the lactone carbonyl group, and the aliphatic protons provide distinct and predictable signatures across various spectroscopic techniques. Accurate interpretation of this data is paramount for confirming structural integrity, assessing purity, and understanding the molecule's electronic and chemical environment.
This document will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the chroman-2-one core.
Caption: IUPAC numbering for the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.
General Experimental Protocol for NMR
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[1]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Rationale: Standard parameters are chosen to ensure a quantitative spectrum in a reasonable time.
-
Parameters: Employ a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16 to 32 scans.[1]
-
-
¹³C NMR Acquisition:
-
Rationale: ¹³C nuclei have a low natural abundance and longer relaxation times, necessitating more scans and a longer delay. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Parameters: Use a 45° pulse angle, a relaxation delay of 2 seconds, and acquire 1024 or more scans with broadband proton decoupling.[1]
-
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region (7.0-7.5 ppm) and the aliphatic region (2.5-3.5 ppm). The predictions are based on the known spectrum of the parent compound, dihydrocoumarin[3], with substituent effects of bromine applied.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~7.35 | d | J ≈ 2.0 Hz | This proton is ortho to the bromine atom, experiencing deshielding. It appears as a doublet due to coupling with H-7, but the meta coupling is small. |
| H-7 | ~7.28 | dd | J ≈ 8.5, 2.0 Hz | This proton is ortho to H-8 and meta to H-5. The large coupling constant is from the ortho coupling, and the small coupling is from the meta coupling. |
| H-8 | ~6.95 | d | J ≈ 8.5 Hz | This proton is adjacent to the oxygen-bearing carbon (C8a) and is ortho to H-7, resulting in a doublet. It is the most upfield of the aromatic protons. |
| H-4 (CH₂) | ~3.05 | t | J ≈ 7.0 Hz | These benzylic protons are adjacent to the CH₂ group at C-3, appearing as a triplet. |
| H-3 (CH₂) | ~2.80 | t | J ≈ 7.0 Hz | These protons are adjacent to the benzylic CH₂ group at C-4, appearing as a triplet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted to show 9 distinct signals. The chemical shifts are heavily influenced by the electronegativity of the oxygen and bromine atoms. The carbon directly attached to bromine (C-6) will have its resonance shifted, and other aromatic carbons will be affected based on their position relative to the bromine (ipso, ortho, meta, para effects).[4][5]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 (C=O) | ~167.0 | The carbonyl carbon of the lactone is highly deshielded. |
| C-8a | ~150.0 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| C-4a | ~129.0 | Quaternary aromatic carbon at the ring junction. |
| C-7 | ~128.5 | Aromatic CH carbon. |
| C-5 | ~125.0 | Aromatic CH carbon ortho to the bromine. |
| C-8 | ~118.0 | Aromatic CH carbon ortho to the ether oxygen linkage. |
| C-6 (C-Br) | ~116.0 | The ipso-carbon directly attached to bromine, its shift is significantly affected. |
| C-4 (CH₂) | ~29.5 | Benzylic aliphatic carbon. |
| C-3 (CH₂) | ~24.0 | Aliphatic carbon adjacent to the carbonyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.
General Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at the standard energy of 70 eV.[1] This energy level is sufficient to cause reproducible fragmentation patterns, creating a molecular fingerprint.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
Predicted Mass Spectrum and Fragmentation
The key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[1]
| m/z (Predicted) | Ion Formula | Assignment | Proposed Fragmentation Pathway |
| 226 / 228 | [C₉H₇BrO₂]⁺ | Molecular Ion (M⁺) | Direct ionization of the molecule. The 1:1 ratio of these peaks is definitive for a single bromine atom. |
| 198 / 200 | [C₈H₆BrO]⁺ | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the lactone, a classic fragmentation for esters and lactones. |
| 146 | [C₈H₆O]⁺ | [M - Br - H]⁺ | Loss of a bromine radical followed by a hydrogen radical. |
| 118 | [C₈H₆]⁺ | [M - Br - CO]⁺ | Sequential loss of a bromine radical and carbon monoxide. |
| 117 | [C₇H₅O₂]⁺ | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states.[6] It is an excellent tool for identifying the presence of specific functional groups.
General Experimental Protocol for FTIR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal.[1]
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorptions
The IR spectrum will be dominated by a strong carbonyl absorption. Other key absorptions will confirm the aromatic and aliphatic components of the structure.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1760 | Strong | C=O Stretch | γ-Lactone |
| 1610, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1220 | Strong | C-O Stretch | Aryl-O (Ether) |
| ~1150 | Strong | C-O Stretch | O-Alkyl (Lactone) |
| 850 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
| 700 - 600 | Medium | C-Br Stretch | Aryl Bromide |
The most diagnostic peak is the strong C=O stretch of the six-membered lactone ring, expected around 1760 cm⁻¹. The exact position can be influenced by ring strain and conjugation.[7] The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.
Integrated Analytical Workflow
The comprehensive characterization of this compound follows a logical progression, using each technique to validate the findings of the others.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen skeleton. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic M/M+2 isotopic pattern. Finally, IR spectroscopy provides definitive evidence for the key lactone functional group. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 20921-00-0 | Benchchem [benchchem.com]
- 3. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
An In-Depth Technical Guide to 6-Bromochroman-2-one (CAS 20921-00-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochroman-2-one, registered under CAS number 20921-00-0, is a heterocyclic compound belonging to the chromanone class of molecules. The chromanone scaffold is a recognized "privileged structure" in medicinal chemistry, signifying its ability to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the field of drug discovery and development, offering a valuable resource for researchers and scientists.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific research. While initial database searches for CAS 20921-00-0 may present conflicting information, extensive cross-validation with reputable chemical suppliers and databases confirms its identity as this compound.
-
IUPAC Name: 6-bromo-3,4-dihydrochromen-2-one[3]
-
Synonyms: 6-bromo-2-chromanone, 6-bromo-3,4-dihydrocoumarin[3]
-
CAS Number: 20921-00-0[3]
-
Molecular Formula: C₉H₇BrO₂[3]
-
Molecular Weight: 227.05 g/mol [3]
The molecular structure consists of a benzene ring fused to a dihydropyran-2-one ring, with a bromine atom substituted at the 6-position of the aromatic ring.
Diagram of the Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively reported in publicly available literature, a combination of computed data and information on analogous structures provides valuable insights.
| Property | Value | Source |
| Molecular Weight | 227.05 g/mol | [3] |
| Molecular Formula | C₉H₇BrO₂ | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 225.96294 | [3] |
| Melting Point | Not available (Analog: 6-bromo-2H-chromen-2-one, 160-163 °C) | [4] |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. A vapor phase IR spectrum is available on PubChem.[3] Key expected absorptions include:
-
C=O Stretch (Lactone): A strong absorption band is anticipated in the region of 1750-1770 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will be present.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹ will correspond to aromatic and aliphatic C-H stretching vibrations, respectively.
-
C-Br Stretch: A weak absorption is expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene groups in the dihydropyranone ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromo and ether substituents. The methylene protons will likely appear as two distinct multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of CO, CO₂, and bromine, providing further structural information.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of chromanones can be adapted. A common approach involves the intramolecular cyclization of a corresponding 3-(halophenyl)propanoic acid.
Conceptual Synthesis Pathway
A plausible synthetic route to this compound.
A key step in this synthesis would be the cyclization of a suitable precursor, likely a 3-(4-bromo-2-hydroxyphenyl)propanoic acid, under acidic conditions.
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present in its structure.
-
Lactone Ring Opening: The lactone ring can be opened under basic or acidic conditions, leading to the formation of the corresponding hydroxy-substituted propanoic acid.
-
Aromatic Substitution: The bromine atom on the aromatic ring can be replaced through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. This makes this compound a valuable intermediate for the synthesis of a library of derivatives.
-
Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C3) can be functionalized through enolate chemistry, enabling the introduction of various electrophiles.
Applications in Drug Development
The chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][5] this compound, as a functionalized chromanone, serves as a versatile building block for the synthesis of novel therapeutic agents.
The bromine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, the bromo group can be replaced with various aryl, heteroaryl, or alkyl groups to modulate the compound's biological activity and pharmacokinetic properties.
Research on related 6-bromo-2H-chromen-2-one derivatives has demonstrated their potential as precursors for heterocyclic compounds with significant antiproliferative activity against cancer cell lines.[6][7] This suggests that this compound could be a valuable starting material for the development of novel anticancer agents.
Experimental Protocols
General Characterization Workflow
Objective: To confirm the identity and purity of a synthesized or procured sample of this compound.
Methodology:
-
Melting Point Determination:
-
Use a calibrated melting point apparatus.
-
A sharp melting point range is indicative of high purity.
-
-
Thin Layer Chromatography (TLC):
-
Use a suitable solvent system (e.g., ethyl acetate/hexane) to assess the purity and determine the Rf value.
-
Visualize the spot under UV light (254 nm).
-
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
IR Spectroscopy: Obtain the IR spectrum (e.g., using a KBr pellet or as a thin film) and identify the characteristic absorption bands for the functional groups.
-
Mass Spectrometry: Obtain the mass spectrum (e.g., using electron ionization - EI) to confirm the molecular weight and analyze the fragmentation pattern.
-
Diagram of the Characterization Workflow
A standard workflow for the characterization of this compound.
Conclusion
This compound (CAS 20921-00-0) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its chromanone core is a privileged scaffold, and the presence of a bromine atom allows for diverse chemical modifications. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, synthesis, reactivity, and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Emergence of Brominated Chromanones: A Technical Guide to Synthesis, Characterization, and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Brominated Chromanone Scaffold
The chroman-4-one framework, a privileged heterocyclic system, is a cornerstone in the architecture of numerous natural products and synthetic molecules of medicinal importance.[1][2] Its inherent structural features and amenability to chemical modification have established it as a versatile scaffold in drug discovery.[1][3] Nature, particularly the marine environment, is a prolific source of brominated secondary metabolites, with organisms from sponges to algae producing a vast array of these halogenated compounds.[4][5] These natural products often exhibit potent biological activities, a trait attributed in part to the influence of the bromine atom on the molecule's lipophilicity, metabolic stability, and binding interactions.[6][7]
While the marine world is replete with brominated phenols, terpenes, and alkaloids, the natural occurrence of brominated chromanones is notably scarce in the current body of scientific literature. This apparent rarity in nature has, paradoxically, fueled a greater interest in their synthesis and biological evaluation. The synthetic exploration of brominated chromanones allows for a systematic investigation into how the strategic placement of bromine atoms on the chromanone core can modulate its physicochemical properties and biological functions. This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and biological potential of this intriguing class of compounds.
Synthetic Strategies for Brominated Chromanones: A Tale of Two Positions
The synthesis of brominated chromanones can be broadly categorized into two main approaches: direct bromination of a pre-formed chromanone ring and synthesis from brominated precursors. The choice of strategy is dictated by the desired position of the bromine substituent(s) on the chromanone scaffold.
Direct Bromination of the Chromanone Core
Direct bromination is a common method for introducing bromine atoms onto the chromanone ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent.
Bromination of the aromatic A-ring of the chromanone scaffold typically occurs at positions 6 and 8, which are activated by the ether oxygen.
Experimental Protocol: Synthesis of 6,8-Dibromochroman-4-one
This protocol is adapted from methodologies for the bromination of activated aromatic rings.
Materials:
-
Chroman-4-one
-
Bromine (Br₂)
-
Acetic acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve chroman-4-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6,8-dibromochroman-4-one.
Causality Behind Experimental Choices:
-
Acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution reaction.
-
The use of excess bromine ensures the di-bromination of the activated aromatic ring.
-
The reaction is performed at a low initial temperature to control the exothermic reaction and minimize side-product formation.
-
Sodium thiosulfate is a reducing agent used to neutralize any unreacted bromine.
-
Sodium bicarbonate is used to neutralize the acetic acid and any hydrobromic acid formed during the reaction.
Introduction of a bromine atom at the C3 position, alpha to the carbonyl group, can be achieved using various brominating agents. A particularly effective method involves the use of copper(II) bromide.
Experimental Protocol: Synthesis of 3-Bromochroman-4-one [1]
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
Procedure:
-
Prepare a mixture of copper(II) bromide (1.5 equivalents) in a 1:1 mixture of ethyl acetate and chloroform.
-
Stir the mixture under an inert atmosphere at room temperature.
-
Add a solution of chroman-4-one (1 equivalent) in chloroform to the reaction mixture.
-
Reflux the reaction mixture vigorously at 70 °C for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the solid residue with chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the pure 3-bromochroman-4-one. A yield of 86% has been reported for this reaction.[1]
Causality Behind Experimental Choices:
-
Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst, facilitating the enolization of the ketone and subsequent bromination at the alpha-carbon.
-
The use of a refluxing solvent mixture provides the necessary thermal energy to drive the reaction to completion.
-
An inert atmosphere is recommended to prevent potential side reactions, although the reaction can often be performed successfully in air.
Synthesis from Brominated Precursors
An alternative strategy involves the construction of the chromanone ring from starting materials that already contain the desired bromine substitution pattern. A common approach is the intramolecular Friedel-Crafts cyclization of a brominated phenoxypropanoic acid.
Experimental Protocol: Synthesis of 6-Bromochroman-4-one from 4-Bromophenol
This multi-step protocol involves the initial synthesis of 3-(4-bromophenoxy)propanoic acid followed by its cyclization.
Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid
-
Dissolve 4-bromophenol and 3-bromopropanoic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-(4-bromophenoxy)propanoic acid.
Step 2: Cyclization to 6-Bromochroman-4-one
-
Heat the 3-(4-bromophenoxy)propanoic acid in polyphosphoric acid (PPA) at a temperature of 80-100 °C for 1-2 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 6-bromochroman-4-one.
Causality Behind Experimental Choices:
-
The Williamson ether synthesis in Step 1 is a reliable method for forming the ether linkage.
-
Polyphosphoric acid is a strong dehydrating agent and a Lewis acid that effectively catalyzes the intramolecular Friedel-Crafts acylation to form the chromanone ring.
-
Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the PPA.
Spectroscopic Characterization of Brominated Chromanones
The structural elucidation of brominated chromanones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and substitution pattern of brominated chromanones.
¹H NMR Spectroscopy:
-
Chromanone Core: The protons of the dihydropyranone ring typically appear as two multiplets: one for the C2 methylene protons (δ ≈ 4.5 ppm) and one for the C3 methylene protons (δ ≈ 2.8 ppm).
-
3-Bromochroman-4-one: The introduction of a bromine atom at the C3 position results in a downfield shift of the C3 proton (methine) to δ ≈ 4.5-4.7 ppm. The C2 methylene protons also show a shift and may appear as a complex multiplet.[1]
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern on the A-ring. For example, in 6-bromochroman-4-one, the proton at C5 will appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon (C4) of the chromanone ring typically resonates at δ ≈ 185-195 ppm.[1]
-
Effect of Bromine: The carbon atom directly attached to the bromine atom experiences a significant shielding effect in ¹³C NMR, resulting in an upfield shift. In 3-bromochroman-4-one, the C3 carbon appears at approximately δ 45.4 ppm.[1] For aromatically substituted bromochromanones, the brominated carbon will also show a characteristic upfield shift.
| Compound | Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| 3-Bromochroman-4-one | C2 | 4.53–4.65 (m, 2H) | 71.26 | [1] |
| C3 | 4.53–4.65 (m, 1H) | 45.43 | [1] | |
| C4 | - | 185.21 | [1] | |
| C5 | 7.89 (dd, J = 7.9, 1.6 Hz, 1H) | 136.74 | [1] | |
| C6 | 6.98–7.06 (m, 1H) | 122.33 | [1] | |
| C7 | 7.48–7.52 (m, 1H) | 128.24 | [1] | |
| C8 | 6.98–7.06 (m, 1H) | 117.95 | [1] | |
| C4a | - | 118.77 | [1] | |
| C8a | - | 160.65 | [1] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of brominated chromanones. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).
-
Molecular Ion Peak: A compound containing one bromine atom will exhibit a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity.
-
Fragmentation Patterns: The fragmentation of brominated chromanones in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of a bromine radical (•Br), loss of a hydrogen bromide molecule (HBr), and retro-Diels-Alder (RDA) cleavage of the dihydropyranone ring. The fragmentation of the molecular ion of 3-bromochroman-4-one can lead to the loss of a bromine atom to give a fragment at m/z 147, or the loss of HBr to give a fragment corresponding to chromone at m/z 146.
Biological Activities and Therapeutic Potential
The incorporation of bromine into the chromanone scaffold has been shown to impart a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of brominated chromanone derivatives against various cancer cell lines. The position and nature of the substituents play a crucial role in their activity and selectivity.
-
A study on 3-benzylidenechroman-4-ones revealed that a derivative with a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety was the most potent compound, with IC₅₀ values ≤ 3.86 µg/ml against K562 (human erythroleukemia), MDA-MB-231 (human breast cancer), and SK-N-MC (human neuroblastoma) cell lines.[8] This compound was found to be 6-17 times more potent than the standard drug etoposide.[8]
-
Halogen substitution (Cl vs. Br) has been shown to modulate the anticancer activity of chromanone derivatives, highlighting the importance of the specific halogen in influencing cytotoxicity.[2]
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Key Findings | Reference |
| 3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | 6-17 times more potent than etoposide. | [8] |
| Flavanone fused with N-methyl-2-pyrazoline (bromine derivative) | HL-60 | <10 µM | High cytotoxic potential with lower toxicity to normal cells. | [9] |
Antimicrobial Activity
The chromanone scaffold is a known pharmacophore in the development of antimicrobial agents, and bromination can enhance this activity.
-
6,8-Dibrominated flavone derivatives, which share the chromen-4-one core, have shown potent antibacterial activity against a range of pathogenic bacteria, including Propionibacterium acnes, Staphylococcus aureus, Streptococcus sobrinus, Streptococcus mutans, and Salmonella typhi.[4]
-
Structure-activity relationship (SAR) studies on spiropyrrolidines tethered with chroman-4-one scaffolds indicated that the introduction of an electron-withdrawing bromine substituent at the para position of the aromatic ring of the chromanone increased the antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Key Findings | Reference |
| 6,8-Dibromo-5,7-dihydroxyflavone | P. acnes, S. sobrinus, S. mutans | 31.25 µM | Potent activity against Gram-positive bacteria. | [4] |
| S. aureus, S. typhi | 62.5 µM | Moderate activity against Gram-positive and Gram-negative bacteria. | [4] | |
| Spiropyrrolidine with 4-bromochromanone | B. subtilis, S. epidermis, E. coli, K. pneumoniae, P. aeruginosa | - | Increased antibacterial activity compared to non-brominated analogues. | [6] |
Visualizing the Science: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic workflow and a potential mechanism of action.
References
- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 6-Bromo-4-ethoxycoumarin | C11H9BrO3 | CID 688783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Solubility of 6-Bromochroman-2-one in common lab solvents
An In-Depth Technical Guide to the Solubility of 6-Bromochroman-2-one in Common Laboratory Solvents
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its successful application in synthesis, formulation, and biological screening. This guide addresses the notable absence of publicly available quantitative solubility data for this compound. Instead of merely reporting non-existent data, this document provides a comprehensive framework for researchers to predict, determine, and interpret the solubility of this compound. We present the theoretical principles governing its solubility based on its molecular structure, a detailed, field-proven experimental protocol for its quantitative determination using the equilibrium shake-flask method, and a qualitative classification scheme. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable, application-specific solubility data, thereby accelerating their research and development workflows.
Part 1: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success.[1][2] Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, low bioavailability, and difficulties in creating viable formulations, all of which can hinder clinical success.[1][2][3] For new chemical entities (NCEs), it is estimated that over 40% are poorly soluble in water, making solubility assessment a crucial early-stage activity in the drug discovery pipeline.[3][4][5]
Determining the solubility profile of a compound like this compound is not merely an academic exercise; it is a foundational step that informs critical decisions. It dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the preparation of stock solutions for high-throughput screening (HTS) assays.[2] Furthermore, understanding a compound's solubility in various aqueous and organic media is essential for developing formulations for both in vitro and in vivo studies.[4][5] This guide provides the necessary tools to approach this essential characterization for this compound.
Part 2: Theoretical & Predictive Analysis of this compound Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure Analysis:
This compound (Molecular Formula: C₉H₇BrO₂, Molecular Weight: 227.05 g/mol ) possesses several key structural features that dictate its solubility behavior:[8]
-
Aromatic Benzene Ring: The benzene ring is a large, non-polar, and hydrophobic component. This feature suggests solubility in non-polar solvents that can engage in van der Waals interactions.[7]
-
Lactone (Cyclic Ester) Moiety: The ester functional group introduces polarity to the molecule due to the presence of the carbonyl (C=O) and ether-like oxygen. The lone pairs on these oxygen atoms can act as hydrogen bond acceptors.[9] This feature promotes solubility in polar solvents.
-
Bromine Substituent: The bromine atom is electronegative but also large, contributing to the overall lipophilicity of the molecule.
-
Aliphatic Ring Portion: The saturated carbons in the dihydropyranone ring contribute to the non-polar character.
Predictive Assessment:
The molecule presents a balance between polar and non-polar characteristics. The computed XLogP3 value, a measure of lipophilicity, is 2.3, indicating a moderate preference for a non-polar environment over a polar one like water.[8]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be low. While the lactone can accept hydrogen bonds, the large hydrophobic surface area of the brominated benzene ring and hydrocarbon backbone will limit its dissolution.[9] In alcohols like ethanol and methanol, solubility is expected to be significantly higher. These solvents have both a polar hydroxyl group that can interact with the lactone and a non-polar alkyl chain that can interact with the rest of the molecule.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not donate hydrogen bonds. They are generally excellent solvents for a wide range of organic compounds.[7][10] this compound is expected to be highly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions. Solubility in acetone and acetonitrile is also predicted to be good.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Given the significant non-polar character of the molecule, it should exhibit moderate to good solubility in chlorinated solvents like Dichloromethane (DCM) and moderately polar solvents like Ethyl Acetate.[10] Its solubility in highly non-polar aliphatic solvents like hexane may be more limited, as the polarity of the lactone group may hinder dissolution.[7]
Part 3: A Validated Experimental Protocol for Quantitative Solubility Determination
When precise solubility values are required for applications such as formulation or pharmacokinetic studies, they must be determined experimentally. The equilibrium shake-flask method is the gold-standard technique for this purpose.[1] The protocol below is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Acetonitrile)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure enough solid is present so that some remains undissolved at the end of the experiment, confirming saturation. A starting amount of ~5-10 mg is typically sufficient for a 1 mL solvent volume. Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Causality Insight: Agitation ensures continuous mixing to facilitate dissolution, while constant temperature is critical as solubility is temperature-dependent. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is recommended; 48-72 hours is often used to ensure equilibrium is fully achieved, especially for poorly soluble compounds.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and discard the first small portion of the filtrate (~100-200 µL) to saturate any potential binding sites on the filter membrane. Collect the subsequent clear filtrate into a clean vial.
-
Trustworthiness Check: This filtration step is crucial to separate the dissolved solute from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The choice of a chemically compatible filter is essential to prevent leaching or compound adsorption.
-
-
Sample Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.
Part 4: Qualitative Solubility Classification
For rapid initial screening, a qualitative assessment can classify the compound based on its acid-base properties.[11][12] This is particularly useful for understanding how pH will affect solubility in aqueous environments.
Protocol:
-
Add ~20 mg of this compound to three separate test tubes.
-
To the tubes, add 1 mL of (a) Deionized Water, (b) 5% w/v aqueous HCl, and (c) 5% w/v aqueous NaOH, respectively.
-
Agitate each tube vigorously for 60 seconds and observe if the compound dissolves.[13]
-
Interpret the results based on the flowchart below. Solubility in 5% NaOH would suggest the presence of an acidic functional group (unlikely for this specific lactone, but a good general test). Solubility in 5% HCl indicates a basic functional group, such as an amine.[14] For this compound, it is expected to be insoluble in all three, classifying it as a neutral, water-insoluble compound.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ucd.ie [ucd.ie]
- 6. youtube.com [youtube.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.ws [chem.ws]
- 14. www1.udel.edu [www1.udel.edu]
The Chroman-2-one Scaffold: A Privileged Motif in Drug Discovery and Biological Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chroman-2-one, or dihydrocoumarin, scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived molecules.[1] Its unique structural features and inherent reactivity have positioned it as a "privileged scaffold" in medicinal chemistry, conferring a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties associated with the chroman-2-one core. We will delve into the mechanistic underpinnings of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, supported by experimental data and established protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Structural and Chemical Significance of Chroman-2-one
The chroman-2-one scaffold consists of a benzene ring fused to a dihydropyran-2-one ring. This bicyclic system is a derivative of coumarin (2H-chromen-2-one), a well-known class of compounds with diverse biological activities.[2][3] The saturation of the C3-C4 bond in the pyrone ring of coumarin to form chroman-2-one imparts greater conformational flexibility, which can significantly influence its interaction with biological targets. The synthesis of chroman-2-one derivatives can be achieved through various synthetic routes, often starting from phenols and acrylic acid derivatives, or through the reduction of corresponding coumarins.[4][5] The ease of functionalization at various positions of the chroman-2-one ring system allows for the generation of large libraries of compounds for biological screening.[6][7]
Anticancer Activities: Targeting the Hallmarks of Cancer
Chroman-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis.[8][9][10]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which chroman-2-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to activate intrinsic apoptotic pathways.
Signaling Pathway: Intrinsic Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 10. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent | MDPI [mdpi.com]
Quantum chemical calculations for 6-Bromochroman-2-one
An In-Depth Technical Guide to the Quantum Chemical Analysis of 6-Bromochroman-2-one for Drug Discovery Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The convergence of computational chemistry and pharmaceutical research has revolutionized the drug discovery pipeline, enabling the rapid and cost-effective evaluation of potential therapeutic agents.[1][2] This guide provides a comprehensive technical framework for the quantum chemical analysis of this compound, a heterocyclic compound of interest due to the established pharmacological activities of the broader chromanone scaffold.[3][4] We delve into the application of Density Functional Theory (DFT) and Conceptual DFT to elucidate the structural, electronic, and reactivity properties of this molecule. The methodologies detailed herein serve as a robust protocol for researchers, scientists, and drug development professionals, aiming to leverage in silico techniques to predict molecular behavior and guide rational drug design. The guide covers the entire computational workflow, from initial structure optimization to the interpretation of key quantum chemical descriptors and their direct application in predicting pharmacokinetic properties (ADMET) and informing molecular docking studies.
Introduction: The Nexus of Computational Chemistry and Drug Design
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A primary cause for late-stage failure is the discovery of unfavorable pharmacokinetic properties, such as poor absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6] The modern drug discovery paradigm increasingly relies on computational methods to "fail fast, fail cheap" by identifying and optimizing promising candidates with desirable ADMET profiles early in the process.[2][7]
Quantum chemical calculations, a cornerstone of computational chemistry, use the principles of quantum mechanics to model and predict molecular properties with high accuracy.[8] For a target molecule like this compound, these methods allow us to understand its fundamental characteristics: its most stable 3D structure, its electronic landscape, and its inherent reactivity. This knowledge is not merely academic; it provides actionable insights for drug design by:
-
Predicting Reactivity: Identifying which parts of the molecule are likely to interact with biological targets or metabolic enzymes.
-
Informing Structural Modifications: Guiding chemists on where to modify the molecule to enhance efficacy or improve its ADMET profile.
-
Providing Parameters for Higher-Level Modeling: Generating accurate optimized geometries and electronic charge distributions that are essential for reliable molecular docking and quantitative structure-activity relationship (QSAR) studies.[9]
This guide will utilize this compound as a case study to demonstrate a standard, yet powerful, quantum chemical workflow.
Theoretical Framework: From Electron Density to Chemical Reactivity
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[10] The core principle of DFT is that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r).[11] This is a significant conceptual and practical simplification compared to solving the complex many-electron Schrödinger equation.
In practice, we use the Kohn-Sham formulation of DFT, which approximates the system as a set of non-interacting electrons moving in an effective potential. The key to DFT's accuracy lies in the choice of the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[12][13]
Conceptual DFT: Quantifying Chemical Intuition
While DFT calculations provide precise numbers, Conceptual DFT provides the chemical meaning.[14][15] It establishes a rigorous mathematical framework for traditional chemical concepts like electronegativity and chemical hardness by defining them as derivatives of the electronic energy with respect to the number of electrons.[11][16] These "reactivity descriptors" are invaluable for predicting how a molecule will behave in a chemical reaction or a biological environment.[14]
The key global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include:
-
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity.
-
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
-
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic change.
-
Electronegativity (χ): The power of a molecule to attract electrons.
-
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge from the environment.
Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool that focuses on the HOMO and LUMO.
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons and is susceptible to attack by electrophiles.
-
LUMO: The innermost orbital without electrons. It represents the ability to accept electrons and is susceptible to attack by nucleophiles.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability.[17][18]
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color code to indicate regions of varying potential.
-
Red/Yellow (Negative Potential): Electron-rich regions, susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).
-
Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms). The MEP is exceptionally useful for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[17]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the standard procedure for performing quantum chemical calculations on this compound using a program package like Gaussian.
Step 1: Initial Structure Generation
-
Obtain 2D Structure: Draw the 2D structure of this compound (CAS: 20921-00-0)[19] in a molecular editor such as ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D drawing into an initial 3D structure. Most molecular editors have a built-in "Clean-Up" or "3D Optimization" function that uses molecular mechanics to generate a reasonable starting geometry.
-
Save Coordinates: Save the initial 3D coordinates in a suitable format (e.g., .mol or .pdb) that can be read by the quantum chemistry software.
Step 2: Geometry Optimization and Frequency Analysis
Causality: The initial 3D structure is not necessarily the most stable energetic conformation. Geometry optimization is performed to find the structure that corresponds to a minimum on the potential energy surface. This is the most realistic representation of the molecule in the gas phase.
-
Select Level of Theory: Choose the DFT functional and basis set. A well-established and robust combination for organic molecules is B3LYP/6-311++G(d,p) .
-
B3LYP: A hybrid functional that provides a good balance of accuracy and computational efficiency.[10]
-
6-311++G(d,p): A triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes.[12][20][21]
-
-
Perform Optimization: Run the geometry optimization calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system until a convergence criterion is met.
-
Perform Frequency Calculation:
-
Self-Validation: Once optimization is complete, a frequency calculation must be performed on the optimized geometry at the same level of theory.
-
Confirmation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further structural investigation.
-
Step 3: Calculation of Molecular Properties
Using the confirmed optimized geometry, perform single-point energy calculations to derive the key electronic and reactivity properties.
-
FMO Analysis: Extract the energies of the HOMO and LUMO from the calculation output. Generate cube files for the HOMO and LUMO orbitals for visualization.
-
MEP Surface: Calculate the molecular electrostatic potential and map it onto the total electron density surface for visualization.
-
Conceptual DFT Descriptors: Use the HOMO and LUMO energies (Koopmans' theorem provides an approximation where I ≈ -EHOMO and A ≈ -ELUMO) to calculate the global reactivity descriptors using the following operational formulas:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2 = -χ
-
Global Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)
-
Results and Interpretation: A Profile of this compound
This section presents the kind of data generated from the workflow and explains its interpretation in a drug discovery context.
Optimized Molecular Structure
The geometry optimization yields the most stable 3D conformation of the molecule. Key bond lengths and angles can be extracted and compared with experimental crystallographic data if available to validate the computational model.
Frontier Molecular Orbitals and Electronic Properties
The calculated energies of the frontier orbitals provide a quantitative measure of the molecule's electronic characteristics.
| Property | Value (Illustrative) | Interpretation |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| ΔE (HOMO-LUMO Gap) | 5.3 eV | A relatively large gap suggests good kinetic stability and lower chemical reactivity. |
The visualization of the FMOs reveals their spatial distribution. Typically, for a molecule like this compound, the HOMO would be localized primarily on the electron-rich benzene ring and the oxygen atoms, indicating these are the primary sites for electron donation. The LUMO would likely be distributed over the carbonyl group and the aromatic ring, highlighting the regions capable of accepting electrons.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the molecule's reactive sites. For this compound, one would expect to see:
-
Intense Red/Yellow Regions (Negative Potential): Around the carbonyl oxygen (C=O) and the ether oxygen, indicating these are the most likely sites for hydrogen bond acceptance and electrophilic attack.
-
Blue Regions (Positive Potential): Around the hydrogen atoms of the aromatic ring and the aliphatic chain, identifying them as potential hydrogen bond donors.
-
Green/Neutral Regions: Over the carbon framework.
This map is critical for understanding how the molecule will orient itself within a protein's binding pocket.
Conceptual DFT Global Reactivity Descriptors
These descriptors provide a quantitative basis for predicting reactivity and potential drug-like behavior.
| Descriptor | Value (Illustrative) | Interpretation |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 4.15 eV | Overall ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration; relates to stability. |
| Global Softness (S) | 0.189 eV⁻¹ | Inverse of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | 3.25 eV | A moderate value suggests the molecule can act as a good electrophile, participating in charge-transfer interactions common in biological systems. |
Application in Drug Development: From Theory to Practice
The quantum chemical data serves as the foundation for several critical drug discovery applications.
Computational Workflow for Drug Discovery
The following diagram illustrates how quantum chemical calculations integrate into the broader drug discovery pipeline.
Caption: Computational workflow from quantum calculations to drug design applications.
ADMET and QSAR Modeling
Many ADMET properties are governed by a molecule's electronic characteristics.[22][23] The calculated quantum chemical descriptors (e.g., electrophilicity index, HOMO/LUMO energies, dipole moment) serve as highly informative variables for building QSAR models.[5] For instance, a QSAR model might correlate a molecule's metabolic stability with its ionization potential, as molecules that are easily oxidized (low ionization potential) may be more susceptible to metabolic breakdown by cytochrome P450 enzymes.[7]
Molecular Docking
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a protein's active site.[9] The accuracy of these simulations is critically dependent on the quality of the input ligand structure. Using the DFT-optimized geometry of this compound, rather than a generic 3D structure, ensures that the docking simulation begins with a physically realistic and low-energy conformation. Furthermore, the partial atomic charges derived from the quantum chemical calculations provide a more accurate representation of the electrostatic interactions that govern ligand-protein binding.[24][25][26]
Logical Relationships of Calculated Properties
The following diagram illustrates the conceptual links between the calculated properties and their interpretations.
Caption: Relationship between DFT outputs and their chemical interpretations.
Conclusion
This technical guide has outlined a comprehensive and validated workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory, we can move beyond a simple 2D representation to a nuanced, three-dimensional understanding of the molecule's structure, electronic landscape, and inherent reactivity. The derived properties—such as the HOMO-LUMO gap, molecular electrostatic potential, and conceptual DFT descriptors—are not merely theoretical constructs. They are predictive, actionable data points that directly inform critical stages of the drug discovery process, including ADMET prediction, pharmacophore modeling, and molecular docking. Integrating these in silico methods into early-stage research allows for a more rational, efficient, and ultimately more successful approach to the development of novel therapeutics.
References
- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 20921-00-0 | Benchchem [benchchem.com]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. Computational chemistry - Wikipedia [en.wikipedia.org]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. - R Discovery [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Conceptual density functional theory in drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. folia.unifr.ch [folia.unifr.ch]
- 21. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Initial Toxicity Screening of 6-Bromochroman-2-one
Foreword: Proactive Safety Assessment in Drug Discovery
In the landscape of modern drug discovery, the early identification of potential safety liabilities is not merely a regulatory hurdle but a critical determinant of a program's success. Up to 40% of drug candidates have historically failed due to safety issues, underscoring the necessity of robust, early-stage toxicity screening.[1] This guide provides a comprehensive framework for the initial in vitro toxicity assessment of novel chemical entities, using 6-Bromochroman-2-one as a representative compound. While specific toxicological data for this compound is not extensively available in public literature, the principles and methodologies outlined herein represent a gold-standard approach for the initial safety profiling of such novel molecules. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapeutics with a foundational commitment to safety.
Introduction to this compound and the Imperative for Early Toxicity Screening
This compound belongs to the chromanone class of compounds, a scaffold known to exhibit a wide range of pharmacological activities.[2] The introduction of a bromine atom at the 6th position can significantly modulate the compound's physicochemical and biological properties, including its potential for off-target toxicity. Therefore, a systematic and tiered approach to toxicity screening is paramount before committing significant resources to further development.
The initial phase of toxicity screening, often referred to as ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity), aims to filter out compounds with unfavorable characteristics as early as possible.[3] This "fail early, fail cheap" paradigm saves invaluable time and resources, allowing for the prioritization of candidates with the most promising safety and efficacy profiles.[3] This guide will focus on the "Tox" component, outlining a strategic battery of in vitro assays to build a preliminary safety profile for this compound.
Our screening cascade will investigate four critical areas of potential toxicity:
-
Cytotoxicity: The intrinsic ability of the compound to kill cells.
-
Hepatotoxicity: The potential to cause drug-induced liver injury (DILI), a major reason for drug withdrawal.[4]
-
Genotoxicity: The capacity to damage DNA, which can lead to mutations and cancer.
-
Cardiotoxicity: The potential to cause damage to the heart, another significant contributor to drug attrition.[5]
Foundational Steps: Compound Preparation and Characterization
Before initiating any biological assays, meticulous preparation and characterization of the test article are essential for data integrity and reproducibility.
Compound Stock Solution Preparation
-
Solvent Selection: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Solubility Assessment: Confirm the solubility of the compound in the chosen solvent and in the final cell culture medium.
-
Concentration Verification: Analytically verify the concentration of the stock solution.
-
Final Concentration of Solvent: Ensure the final concentration of the solvent (e.g., DMSO) in the cell-based assays does not exceed a non-toxic level, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6]
Tier 1: General Cytotoxicity Screening
The initial step is to determine the concentration range at which this compound exerts cytotoxic effects. This information is crucial for designing subsequent, more specific toxicity assays.
Rationale and Experimental Choice
We will employ two distinct and complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[6] Running these in parallel provides a more robust assessment, as a compound could potentially interfere with one assay's chemistry but not the other's.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for general cytotoxicity screening.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing a range of concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction, which results in the conversion of a tetrazolium salt into a colored formazan product.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm).[7]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release).
Data Presentation: Cytotoxicity
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| HepG2 | MTT | 24 | Experimental Value | e.g., Doxorubicin value |
| HepG2 | MTT | 48 | Experimental Value | e.g., Doxorubicin value |
| HepG2 | LDH | 24 | Experimental Value | e.g., Doxorubicin value |
| HepG2 | LDH | 48 | Experimental Value | e.g., Doxorubicin value |
Tier 2: Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant concern in drug development.[4] Early in vitro screening for hepatotoxicity is therefore essential.
Rationale and Experimental Choice
Given that the liver is a primary site of drug metabolism, assessing the toxicity of this compound in liver cells is a critical step. We will use primary human hepatocytes or HepG2 cells, which are commonly used models for in vitro hepatotoxicity testing.[9][10] Advanced 3D liver spheroid models can also be considered as they offer a more physiologically relevant system.[9][11]
Experimental Workflow: In Vitro Hepatotoxicity
References
- 1. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery: ADME/Toxicity [promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromochroman-2-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Chroman-2-one Scaffold
The chroman-2-one (dihydrocoumarin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position not only enhances the lipophilicity of the molecule, which can improve membrane permeability, but also provides a versatile synthetic handle for further functionalization through various cross-coupling reactions.[1] This makes 6-bromochroman-2-one and its derivatives attractive candidates for the development of novel therapeutics, particularly in oncology.[2][3] This guide provides detailed protocols for two primary synthetic routes to the this compound core and outlines strategies for the synthesis of its derivatives.
Synthetic Pathways to this compound
Two robust and complementary pathways for the synthesis of the this compound scaffold are presented:
-
Pathway A: Linear Synthesis via Intramolecular Friedel-Crafts Cyclization. This classic approach involves the synthesis of a 3-(4-bromophenyl)propanoic acid precursor followed by an acid-catalyzed intramolecular cyclization to form the chroman-2-one ring.
-
Pathway B: Reduction of 6-Bromocoumarin. This method starts with the more readily available 6-bromocoumarin and selectively reduces the α,β-unsaturated bond of the pyrone ring to yield the desired saturated lactone.
Pathway A: Linear Synthesis via Intramramolecular Friedel-Crafts Cyclization
This pathway is a bottom-up approach that offers great control over the substitution pattern of the aromatic ring.
Workflow for Pathway A
References
- 1. nbinno.com [nbinno.com]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Bromochroman-2-one as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of 6-Bromochroman-2-one
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting scaffold is a critical decision that dictates the efficiency and novelty of a synthetic campaign.[1] this compound, a halogenated derivative of the dihydrocoumarin family, has emerged as a highly strategic and versatile intermediate. Its value lies in the orthogonal reactivity of its constituent parts: a modifiable aromatic ring, a reactive lactone system, and adjacent benzylic protons.
The bromine atom at the 6-position serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3][4] This allows for the systematic and predictable introduction of diverse substituents to build molecular complexity and tune electronic properties. Simultaneously, the chroman-2-one core is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds exhibiting activities ranging from antitumor to antibacterial.[5][6][7][8]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. It moves beyond simple procedural descriptions to explain the underlying chemical logic, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and for the accurate characterization of its derivatives.
Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 160-163 °C[9] |
| CAS Number | 19063-55-9[9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound and its reaction products.[10][11][12] While experimental spectra should always be acquired, the following data represent typical expected values based on the compound's structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~7.0-7.5 ppm). The protons on the bromine-bearing ring will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (-CH₂-): Two signals corresponding to the two diastereotopic methylene groups of the chromanone ring are expected as triplets around ~3.0 ppm and ~4.5 ppm.
-
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A characteristic signal for the lactone carbonyl will appear downfield, typically around 165-170 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (~110-155 ppm), including the carbon atom directly bonded to the bromine (C-Br), which will appear at the lower end of this range.
-
Methylene Carbons (-CH₂-): Two signals for the aliphatic carbons will be observed in the upfield region (~25-70 ppm).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.[13]
-
C=O Stretch (Lactone): A strong, sharp absorption band is expected around 1760-1780 cm⁻¹, characteristic of a six-membered ring lactone.
-
C-O Stretch: A signal corresponding to the ester C-O bond will be present around 1200-1250 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approx. 1:1 ratio). This isotopic pattern is the hallmark of a molecule containing one bromine atom.
-
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing C-C and C-N bonds in modern organic synthesis.[3][4][14][15] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.[4]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura reaction to synthesize 6-Phenylchroman-2-one. The choice of a palladium catalyst with phosphine ligands (like Pd(PPh₃)₄) is crucial for stabilizing the active catalytic species and promoting the reaction sequence. The base is required to form the active boronate species for transmetalation.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture is degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-phenylchroman-2-one.
Application 2: Nucleophilic Substitution for Heterocycle Synthesis
The chromanone scaffold is a valuable starting point for synthesizing more complex, fused heterocyclic systems, which are of great interest in drug discovery.[5][16][17] While direct nucleophilic aromatic substitution on the electron-rich benzene ring is challenging, the bromine atom can be replaced under certain conditions, or it can be used to direct further functionalization that leads to cyclization. A more common strategy involves modifying other parts of the molecule first and then using the bromo-substituent in a final key step.
For instance, derivatives of this compound can be elaborated to build novel thiazole or pyrazole rings, which are known pharmacophores.[6][8] The following protocol outlines a conceptual pathway for synthesizing a thiazole derivative, a reaction class documented for similar bromo-coumarin systems.[6]
Caption: Conceptual workflow for thiazole synthesis.
Protocol: Synthesis of a 2-Amino-thiazolyl Chroman-2-one Derivative (Hantzsch-type Synthesis)
This protocol is based on the classical Hantzsch thiazole synthesis, adapted for the chromanone system. It first requires the introduction of a reactive handle at the C3 position (α- to the carbonyl), which then undergoes condensation and cyclization with a thioamide.
Part A: Synthesis of 3-Bromo-6-bromochroman-2-one
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask.
-
Initiation: Add a radical initiator such as AIBN (azobisisobutyronitrile) (0.05 eq).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate radical bromination at the benzylic C3 position. Monitor by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting α-bromo lactone, which is often used immediately in the next step due to potential instability.
Part B: Thiazole Ring Formation
-
Setup: Dissolve the crude 3-Bromo-6-bromochroman-2-one (1.0 eq) from Part A in a polar solvent like ethanol or DMF.
-
Nucleophilic Attack: Add thiourea (1.1 eq) to the solution.
-
Condensation & Cyclization: Heat the mixture to reflux. The sulfur of the thiourea acts as a nucleophile, displacing the bromide at C3.[18][19][20][21][22] Subsequent intramolecular condensation of the amine onto the carbonyl group, followed by dehydration, forms the thiazole ring.
-
Work-up: After cooling, the product may precipitate. If not, concentrate the solvent and add water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and recrystallize if necessary to obtain the pure 2-amino-thiazole derivative.
Applications in Drug Discovery
The this compound scaffold is a gateway to a diverse range of biologically active molecules. The coumarin and chromanone cores are prevalent in compounds with significant pharmacological properties.
-
Antitumor Agents: Many novel heterocyclic compounds synthesized from bromo-coumarin precursors have demonstrated potent in vitro antitumor activity against various cancer cell lines, such as liver carcinoma.[5][7][16][17] The ability to easily diversify the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For example, the related compound 6-bromo-8-ethoxy-3-nitro-2H-chromene has been identified as a potent antitumor agent.[23]
-
Antibacterial Agents: The chromanone moiety has been incorporated into molecules showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The synthesis of thiazolyl-coumarin hybrids, for instance, has yielded compounds with strong inhibitory effects.[6]
-
Enzyme Inhibitors: The rigid, bicyclic structure of the chromanone core makes it an excellent scaffold for designing enzyme inhibitors. For example, related chromene derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.[23]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One | Semantic Scholar [semanticscholar.org]
- 7. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lehigh.edu [lehigh.edu]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents | Semantic Scholar [semanticscholar.org]
- 18. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Khan Academy [khanacademy.org]
- 23. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromochroman-2-one in Medicinal Chemistry Research
Introduction: The Strategic Value of 6-Bromochroman-2-one
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with therapeutic potential is paramount. Central to this effort is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets, serving as versatile templates for library synthesis and lead optimization.[1] The chroman-2-one (or dihydrocoumarin) nucleus is one such scaffold, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[2][3]
This guide focuses on This compound , a key synthetic intermediate that combines the privileged chroman-2-one core with a strategically placed bromine atom. The presence of this halogen transforms the molecule into a powerful building block. The aryl bromide moiety is a highly versatile functional handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry.[4] This allows for the precise and efficient introduction of diverse substituents at the C6 position, enabling systematic exploration of structure-activity relationships (SAR) and the generation of novel chemical entities with tailored pharmacological profiles.
This document serves as a technical guide for researchers, providing an overview of the scaffold's importance, detailed protocols for its synthetic manipulation, and a framework for its application in drug discovery programs.
Part 1: The Chroman-2-one Scaffold - A Privileged Core in Drug Discovery
The chroman-2-one scaffold is a recurring motif in compounds exhibiting significant biological effects, particularly in the realm of oncology. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets. Derivatives of the related chromane-2,4-dione scaffold have demonstrated superior cytotoxic potency against various cancer cell lines compared to their unsaturated chromen-4-one counterparts, highlighting the therapeutic potential of the saturated chromane system.[2]
The strategic value of this compound lies in its capacity for diversification at the C6 position, a key vector for modulating biological activity. Modification at this position can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity to target proteins.
Caption: The Chroman-2-one core with the C6 position highlighted.
Part 2: Synthetic Utility & Key Protocols
The C(sp²)-Br bond in this compound is perfectly suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is arguably the most widely used of these transformations due to its mild reaction conditions, high functional group tolerance, and the vast commercial availability of boronic acid and ester coupling partners.[5][6]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, general method for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Reaction Principle: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of this compound; (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like SPhos or P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides, but are also effective for aryl bromides.[6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (Sphos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, heating mantle
-
Ethyl acetate, brine, anhydrous sodium sulfate for work-up
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst Addition: In a separate vial, weigh the Palladium(II) acetate (0.03 eq) and SPhos ligand (0.06 eq) and add them to the Schlenk flask. Causality Note: Pre-catalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. The ligand stabilizes the catalyst, prevents aggregation, and modulates its reactivity for an efficient catalytic cycle.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 to 5:1 dioxane/water mixture. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reactant.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Trustworthiness Note: Rigorous removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed reactions or low yields.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-aryl-chroman-2-one product.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Part 3: Application in a Drug Discovery Cascade
To illustrate the utility of this compound, we present a hypothetical workflow for generating a small, focused library of novel analogues for screening against a kinase target. By coupling the core scaffold with a selection of commercially available boronic acids, researchers can rapidly generate derivatives with diverse electronic and steric properties to build an initial SAR.
Caption: Diversification of this compound into a focused library.
Data Presentation: Representative Library & Hypothetical Screening Data
The following table outlines a small library of compounds synthesized from this compound and presents columns for hypothetical biological data, simulating the output of a primary screening campaign.
| Compound ID | R Group (from R-B(OH)₂) | Molecular Weight ( g/mol ) | Structure | Hypothetical Kinase X IC₅₀ (µM) |
| Start-1 | -Br (Starting Material) | 227.05 | This compound | > 100 |
| Lib-1 | Phenyl | 224.26 | 6-Phenylchroman-2-one | 15.2 |
| Lib-2 | 3-Pyridyl | 225.24 | 6-(Pyridin-3-yl)chroman-2-one | 5.8 |
| Lib-3 | 4-Methoxyphenyl | 254.28 | 6-(4-Methoxyphenyl)chroman-2-one | 8.3 |
| Lib-4 | 2-Thienyl | 230.29 | 6-(Thiophen-2-yl)chroman-2-one | 22.5 |
From this hypothetical data, a medicinal chemist could infer that introducing a nitrogen-containing heterocycle like pyridine at the C6 position (Lib-2) is beneficial for potency against Kinase X, guiding the next round of synthesis.
Conclusion
While direct, published applications of this compound are not extensively documented, its structure presents clear and compelling potential for medicinal chemistry. As a derivative of the privileged chroman-2-one scaffold, it provides a validated biological starting point. The presence of the C6-bromo handle makes it an ideal substrate for powerful synthetic transformations like the Suzuki-Miyaura coupling, enabling rapid and systematic diversification. The protocols and workflows outlined in this guide provide researchers with the necessary tools to leverage this compound as a versatile building block for the discovery of next-generation therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 20921-00-0 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 6-Bromochroman-2-one as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
The chroman-2-one scaffold is a privileged structural motif, frequently encountered in natural products and pharmacologically active molecules.[1] This guide focuses on 6-Bromochroman-2-one, a highly versatile building block for the synthesis of diverse heterocyclic compounds. We will explore its inherent reactivity, detailing its utility in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed, self-validating protocols to effectively leverage this reagent in the construction of novel molecular architectures.
Introduction: The Strategic Value of this compound
This compound possesses two key points of reactivity that can be orthogonally addressed, making it a powerful tool in synthetic strategy.
-
Aryl Bromide (C6-Position): The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a vast array of substituents.
-
α,β-Unsaturated Lactone: The lactone ring contains a conjugated system susceptible to nucleophilic attack, primarily at the β-carbon (Michael addition).[2][3] This vinylogous reactivity allows for further functionalization and ring-forming cascades.[3]
This dual reactivity profile allows for a modular approach to library synthesis, where the core can be elaborated at the C6-position before or after modification of the lactone system.
Caption: Key reactive sites on the this compound scaffold.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it the premier choice for derivatizing the C6-position of the chromanone core.[4][5]
Causality of Component Selection:
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst that enters the catalytic cycle.
-
Ligand (e.g., PPh₃, SPhos, XPhos): Phosphine ligands are crucial for stabilizing the Pd(0) species, preventing its precipitation as palladium black, and tuning its reactivity to facilitate the key steps of oxidative addition and reductive elimination.[4] Sterically hindered biaryl phosphine ligands (like SPhos) often accelerate the reaction and improve yields for challenging substrates.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling various aryl and heteroaryl boronic acids to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Condenser (if heating above solvent boiling point)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Scientist's Note: This degassing step is critical. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, inhibiting or halting the reaction.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-chroman-2-one derivative.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 | Standard conditions for simple arylboronic acids. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85-98 | More active system, good for heteroaryl or sterically hindered boronic acids. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 70-95 | Uses a pre-formed Pd(0) catalyst, no in situ reduction needed.[6] |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of aniline derivatives, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[7][8] This reaction couples aryl halides with a wide variety of primary and secondary amines, including heterocycles like morpholine or piperazine.[9]
Causality of Component Selection:
-
Ligand: This reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos, BrettPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
Xantphos or BINAP (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Glovebox (recommended for handling air-sensitive reagents)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add the this compound and the anhydrous solvent. Stir for 5 minutes, then add the amine substrate via syringe.
-
Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Scientist's Note: The reaction is often sensitive to moisture, which can consume the strong base and deactivate the catalyst. Using anhydrous solvents and proper inert atmosphere techniques is paramount for success.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Applications in Medicinal Chemistry
The derivatization of the this compound core using the protocols above has been instrumental in synthesizing libraries of compounds for biological screening. Coumarin derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12] For example, a variety of heterocyclic systems, such as pyrazoles, thiazoles, and pyrimidines, have been appended to the coumarin scaffold, leading to potent antiproliferative agents.[10][13][14] The ability to rapidly and efficiently diversify the 6-position allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets.
Caption: Workflow for diversification and biological application.
Safety and Handling
Compound: this compound (and related brominated aromatics)
-
Hazards: Causes skin and serious eye irritation.[15][16] May cause respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).
-
PPE: Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[16] Avoid generating dust. Minimize contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.[16]
Reagents:
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid contamination and inhalation.
-
Phosphine Ligands: Many are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert gas stream.
References
- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 2. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Strategic Functionalization of the 6-Bromochroman-2-one Core
Introduction
The chroman-2-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Its inherent structural features make it a valuable building block in medicinal chemistry and drug development. The strategic introduction of diverse functional groups onto this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and robust experimental protocols for the functionalization of the 6-Bromochroman-2-one core, a versatile intermediate for the synthesis of novel derivatives.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical logic and mechanistic insights to empower the user to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.
Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the chroman-2-one ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are renowned for their broad functional group tolerance, high efficiency, and reliability in forming new carbon-carbon and carbon-heteroatom bonds.[1] We will focus on three of the most powerful and widely utilized of these reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Logical Workflow for Cross-Coupling Reactions
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and optimization of several key parameters. The following workflow provides a logical sequence for setting up and performing these reactions.
References
High-performance liquid chromatography (HPLC) method for 6-Bromochroman-2-one
An Application Note and Protocol for the Analysis of 6-Bromochroman-2-one by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 20921-00-0) is a brominated heterocyclic compound belonging to the chromanone family.[1] As a functionalized aromatic structure, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. The purity and accurate quantification of such intermediates are paramount, as impurities can have downstream effects on reaction yields, by-product profiles, and the biological activity or safety of the final products.
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals who require a validated, straightforward, and efficient analytical solution.
Principle of the Method: A Rationale for Reversed-Phase Chromatography
The analytical strategy is built upon the principles of reversed-phase chromatography, the most widely used separation technique in HPLC.
-
Analyte Properties: this compound is a moderately non-polar, aromatic molecule with an estimated LogP of 2.3.[1] This inherent hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected as the gold standard for this application. The long alkyl chains chemically bonded to the silica support provide a non-polar environment that interacts with the hydrophobic this compound via van der Waals forces. This interaction temporarily retains the analyte on the column.
-
Mobile Phase Elution: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. Acetonitrile, the organic modifier, modulates the polarity of the mobile phase. By adjusting the acetonitrile-to-water ratio, we can control the elution strength and, consequently, the retention time of the analyte. A higher concentration of acetonitrile will decrease retention, while a lower concentration will increase it.[2]
-
Detection: The chromanone core contains a conjugated aromatic system, which strongly absorbs ultraviolet (UV) radiation.[3][4] This property allows for sensitive and specific detection using a standard UV-Vis or Photodiode Array (PDA) detector. Based on the structure, a primary analysis wavelength of 254 nm is chosen, as it is commonly effective for aromatic compounds.[5]
This combination of a non-polar stationary phase and a polar mobile phase ensures a robust and reproducible separation, providing sharp, symmetrical peaks suitable for accurate quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I ultrapure)
-
Methanol (HPLC grade, for cleaning)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Analytical Workflow Diagram
The following diagram outlines the complete analytical process from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent reservoir bottle.
-
Measure 400 mL of HPLC-grade water into the same reservoir.
-
Mix thoroughly by inversion.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or an inline degasser on the HPLC system.
-
Causality: Degassing is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, compromising the accuracy of the analysis.
-
Protocol 2: Preparation of Standard Solution
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase (60:40 ACN:Water).
-
Causality: Preparing the final dilution in the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion that can occur from injecting a sample in a solvent significantly stronger than the mobile phase.
-
Protocol 3: Preparation of Sample Solution
-
Accurately weigh approximately 10.0 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Perform a subsequent 1-to-10 dilution with the mobile phase to achieve a nominal concentration of 0.1 mg/mL.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Causality: Filtering removes any particulate matter that could clog the column frit or injector, thereby protecting the instrument and ensuring the longevity of the column.
-
Chromatographic Conditions and Data Acquisition
All quantitative data should be summarized in a structured table for clarity and easy reference.
| Parameter | Condition |
| Instrument | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 60:40 (v/v) Acetonitrile : Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
| Data Acquisition | Empower, Chromeleon, OpenLab, or equivalent |
-
Rationale for Column Temperature: Maintaining a constant column temperature of 30 °C ensures stable and reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Method Performance and Validation
A trustworthy protocol must be self-validating. The following parameters are key to ensuring the reliability of the method.[6]
System Suitability
Before sample analysis, the system's performance must be verified by injecting the working standard solution five or six times. The results must meet predefined criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump and chromatographic conditions. |
Method Validation Summary (Illustrative Data)
The method should be validated according to ICH guidelines or internal laboratory standards.
| Validation Parameter | Specification | Illustrative Result |
| Specificity | No interference at RT of analyte | Blank injection shows no peaks at the analyte retention time. |
| Linearity | R² ≥ 0.999 | Linear over 0.01 - 0.2 mg/mL with R² = 0.9995. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.7% for spiked samples. |
| Precision (%RSD) | ≤ 2.0% | Repeatability (n=6) %RSD = 0.8%; Intermediate Precision %RSD = 1.1%. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.002 mg/mL.[6] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.0007 mg/mL.[6] |
Data Analysis and Calculation
Purity Assessment by Area Percent
For a simple purity check where all impurities are assumed to have a similar response factor, the area percent method can be used.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Assay Calculation using External Standard
For accurate quantification, the sample is compared against a reference standard of known purity.
-
Assay (% w/w) = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std
Where:
-
Area_sample: Peak area of this compound in the sample chromatogram.
-
Area_std: Average peak area from the standard injections.
-
Conc_std: Concentration of the standard solution (e.g., 0.1 mg/mL).
-
Conc_sample: Nominal concentration of the sample solution (e.g., 0.1 mg/mL).
-
Purity_std: Purity of the reference standard (e.g., 99.5%).
References
- 1. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Bromochroman-2-one for the Development of Novel Antiproliferative Agents
Preamble: The Chromanone Scaffold in Oncology
The chromanone (or chroman-4-one) framework is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for numerous biologically active compounds, both natural and synthetic.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal starting point for drug discovery. Unlike its unsaturated counterpart, chromone, the chroman-2-one (dihydrocoumarin) variant offers unique stereochemical and reactivity profiles. The introduction of a halogen, specifically a bromine atom at the C6 position, creates 6-Bromochroman-2-one , a versatile building block for developing potent antiproliferative agents. The bromine atom not only modulates the electronic properties of the aromatic ring but also serves as a key handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of extensive chemical libraries for screening. This guide provides the scientific rationale, synthetic strategies, and biological evaluation protocols for utilizing this compound and its close chemical relatives in the discovery of next-generation cancer therapeutics.
Section 1: The this compound Scaffold: A Strategic Starting Point
Chemical Properties and Reactivity
This compound (PubChem CID: 266737) possesses a dihydro-α-pyrone ring fused to a brominated benzene ring.[2] This structure offers several strategic advantages for chemical synthesis:
-
Aromatic C-Br Bond: The bromine atom at the C6 position is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or acetylenic substituents to explore structure-activity relationships (SAR).
-
Lactone Moiety: The ester linkage within the lactone ring is generally stable but can be susceptible to nucleophilic attack under specific conditions, offering another potential site for modification.
-
Activated Methylene Group: The C3 position, adjacent to the carbonyl group, can be functionalized, for example, through condensation reactions, to build more complex heterocyclic systems.
The strategic placement of the electron-withdrawing bromine atom can influence the reactivity of the entire scaffold and the pharmacological properties of its derivatives.
Rationale for Antiproliferative Drug Design
The chromanone scaffold is a well-established pharmacophore in anticancer drug research.[1] Derivatives have been shown to exhibit a range of cytotoxic profiles across various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549).[3] The primary goals of derivatizing the this compound core are to enhance potency and, crucially, to improve selectivity towards cancer cells over normal, healthy cells.[3][4]
Key mechanistic pillars that make this scaffold attractive include:
-
Induction of Apoptosis: Many chromanone derivatives exert their anticancer effects by triggering programmed cell death.[5]
-
Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, often causing arrest in the G1 or G2/M phases, thereby preventing cancer cell proliferation.[4][6]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells, which often have a compromised antioxidant capacity.[5][6]
The bromination at C6 is particularly significant, as halogen substitutions are known to play a crucial role in modulating the biological activity and selectivity of these compounds.[3][7]
Section 2: Synthetic Strategies and Derivatization
The development of novel antiproliferative agents from a 6-bromo-chromene core often begins with a precursor like 3-acetyl-6-bromo-2H-chromen-2-one. This compound serves as a versatile platform for constructing diverse heterocyclic systems known to possess potent biological activities.[8][9][10]
General Synthetic Workflow
The overall strategy involves a multi-step synthesis to build complexity upon the core scaffold, followed by purification and characterization before biological screening.
Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative
This protocol is adapted from methodologies reported for the synthesis of biologically active heterocycles from a 6-bromo-2-oxo-2H-chromen-3-yl precursor.[9] Such derivatives have demonstrated promising cytotoxicity against liver cancer cell lines.[9][10]
Objective: To synthesize a novel 1,3,4-thiadiazole derivative for antiproliferative screening.
Materials & Reagents:
-
Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate (Intermediate 3)[9]
-
Appropriate hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the carbodithioate intermediate (1 mmol) and the selected hydrazonoyl halide (1 mmol) in 20 mL of absolute ethanol.
-
Base Addition: While stirring at room temperature, add triethylamine (0.5 mL) dropwise to the mixture. TEA acts as a base to facilitate the cyclization reaction.
-
Reaction Progression: Continue stirring the mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, a solid precipitate will typically form. Collect the resulting solid by vacuum filtration and wash it with cold ethanol to remove residual reagents.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as DMF, to obtain the purified 1,3,4-thiadiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis, as described in the reference literature.[9]
Section 3: Biological Evaluation and Antiproliferative Screening
Once a library of derivatives is synthesized, a systematic screening process is required to identify lead compounds.
In Vitro Screening Workflow
The primary goal is to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of potency.
Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content.[4]
Objective: To determine the IC₅₀ values of synthesized this compound derivatives against a panel of human cancer cell lines.
Materials & Reagents:
-
Human cancer cell lines (e.g., HepG2-1, A549, MCF-7) and a non-malignant control line (e.g., MRC-5).[11]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).[11]
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris buffer.
-
Doxorubicin or Cisplatin (positive control).
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5x10³ cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours. The duration may need to be optimized for different cell lines or compound classes that may have delayed effects.[12][13]
-
Cell Fixation: Gently discard the medium and fix the cells by adding 50 µL of cold 50% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Measurement: Solubilize the bound dye by adding 100 µL of 10 mM Tris buffer (pH 10.5) to each well. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
Results should be summarized in a table to facilitate direct comparison and SAR analysis.
Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group Modification | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | MRC-5 (Normal) | Selectivity Index (SI)* |
| Parent | H | >100 | >100 | >100 | >100 | - |
| DB-01 | Phenyl | 25.5 ± 2.1 | 30.1 ± 3.5 | 28.4 ± 2.9 | 85.2 ± 7.6 | 3.3 (vs. HepG2) |
| DB-02 | 4-Chlorophenyl | 8.2 ± 0.9 | 12.5 ± 1.4 | 9.8 ± 1.1 | 75.1 ± 6.8 | 9.2 (vs. HepG2) |
| DB-03 | 4-Methoxyphenyl | 15.7 ± 1.8 | 22.4 ± 2.5 | 18.1 ± 2.0 | 80.5 ± 7.9 | 5.1 (vs. HepG2) |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.4 | 2.8 (vs. HepG2) |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity.
Section 4: Mechanistic Insights and SAR
Identifying a potent compound is only the first step. Understanding its mechanism of action (MoA) and the structural features responsible for its activity is critical for further development.
Elucidating the Mechanism of Action (MoA)
Based on the literature for related chromanone scaffolds, a primary MoA often involves the induction of apoptosis and cell cycle disruption.[4][5]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
Objective: To determine if lead compounds induce cell cycle arrest.
Materials & Reagents:
-
Cancer cell line of interest.
-
Lead compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Interpretation: Compare the cell cycle distribution of treated cells to the control. A significant accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[4]
Structure-Activity Relationship (SAR) Analysis
By comparing the IC₅₀ values from Table 1 with the chemical structures of the derivatives, key SAR insights can be drawn:
-
Effect of Halogenation: The addition of a chlorine atom at the 4-position of the phenyl ring (DB-02) significantly increased potency compared to the unsubstituted phenyl derivative (DB-01). This highlights the importance of halogen substituents in modulating activity, a common theme in medicinal chemistry.[3]
-
Electronic Effects: The electron-donating methoxy group (DB-03) resulted in lower potency than the electron-withdrawing chloro group (DB-02), suggesting that electron-withdrawing features on the appended ring may be favorable for activity.
-
Selectivity: All derivatives showed preferential cytotoxicity towards cancer cells over the normal MRC-5 cell line, with DB-02 exhibiting the highest selectivity index. This is a critical parameter for identifying compounds with a potentially favorable therapeutic window.[3]
These initial findings guide the next round of synthesis, focusing on exploring different halogen substitutions and other electron-withdrawing groups to further optimize potency and selectivity.
Conclusion and Future Directions
This compound is a highly valuable and strategic starting material for the generation of novel antiproliferative agents. Its derivatization allows for the systematic exploration of chemical space, leading to the identification of potent and selective anticancer compounds. The protocols outlined here provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of these derivatives.
Future work should focus on:
-
Expanding the Library: Synthesizing a broader range of derivatives to build a more comprehensive SAR model.[14][15]
-
In-depth Mechanistic Studies: For lead compounds, investigating specific molecular targets, such as key kinases or proteins involved in apoptosis signaling.[16]
-
In Vivo Evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[17]
By integrating synthetic chemistry with rigorous biological evaluation, the this compound scaffold holds significant promise for the discovery of clinically relevant oncology drugs.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding [mdpi.com]
- 12. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Note & Protocol: A Guideline for the Synthesis of Novel Thiazole-Coumarin Hybrids from 6-Bromo-Coumarin Precursors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the strategic design and synthesis of novel thiazole derivatives fused with a 6-bromo-coumarin scaffold. It elucidates the underlying chemical principles, offers detailed, validated protocols, and outlines the necessary characterization techniques for researchers aiming to explore this promising class of compounds for therapeutic applications.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, both the coumarin and thiazole nuclei are considered "privileged structures" due to their consistent presence in a wide array of pharmacologically active compounds.[1][2][3]
-
Coumarins (1,2-benzopyrones): This scaffold is found in numerous natural and synthetic molecules exhibiting a vast range of bioactivities, including anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] Their versatile biological profile is attributed to their ability to interact with various enzymes and receptors within biological systems.[6]
-
Thiazoles: This five-membered heterocyclic ring containing sulfur and nitrogen is a cornerstone of many therapeutic agents.[1][9][10] It is a key component in drugs with applications as anticancer, antiretroviral, antifungal, and anti-inflammatory agents.[1][11][12] The thiazole ring often serves as a crucial pharmacophore, participating in essential binding interactions with biological targets.[11]
The strategic hybridization of these two potent scaffolds into a single molecular entity presents a compelling avenue for the development of novel therapeutic agents.[13][14] The resulting coumarin-thiazole hybrids may exhibit synergistic effects, novel mechanisms of action, or improved pharmacological profiles compared to their individual components. The inclusion of a bromine atom at the 6-position of the coumarin ring not only influences the electronic properties of the molecule but also provides a valuable synthetic handle for further diversification, for instance, through cross-coupling reactions like the Suzuki coupling.[15]
This guide details a robust and reproducible synthetic pathway commencing from 5-bromosalicylaldehyde to yield a key α-bromoacetyl coumarin intermediate, which subsequently undergoes the classic Hantzsch thiazole synthesis to furnish the target hybrid molecules.[15][16][17]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, optimized for yield and purity. Each step builds upon the last to construct the final coumarin-thiazole architecture. The causality behind this pathway lies in the sequential and controlled introduction of the necessary functional groups for the final cyclization step.
Figure 1: Overall workflow for the synthesis of coumarin-thiazole hybrids.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Bromine and 3-(2-bromoacetyl)-coumarin derivatives are corrosive and lachrymatory; handle with extreme care.
Protocol 1: Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one (Intermediate I)
Principle: This step employs a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Here, the active methylene group of ethyl acetoacetate reacts with the aldehyde group of 5-bromosalicylaldehyde. Piperidine, a secondary amine, acts as a basic catalyst to deprotonate the ethyl acetoacetate, facilitating the initial nucleophilic attack. The subsequent intramolecular cyclization (transesterification) and dehydration yield the coumarin core.[15]
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (EtOH)
-
Distilled water
Equipment:
-
250 mL two-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Add ethyl acetoacetate (9.7 g, 74.6 mmol) to the solution.
-
Add piperidine (0.5 mL, 5.0 mmol) dropwise to the reaction mixture while stirring. The addition of a catalytic amount of a base is crucial for activating the methylene component.
-
Heat the mixture to 50°C and maintain this temperature with stirring for 8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then pour it into 200 mL of cold distilled water to precipitate the product.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and catalyst.
-
Dry the collected solid in a vacuum oven at 60°C. The product is typically obtained as a pale yellow solid and is of sufficient purity for the next step.
Protocol 2: Synthesis of 3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one (Intermediate II)
Principle: This reaction is an α-halogenation of a ketone. The acetyl group at the 3-position of the coumarin is brominated to produce the corresponding α-haloketone. This intermediate is a key building block for the Hantzsch synthesis, as the bromoacetyl group provides the two-carbon unit and the electrophilic center required for cyclization with a thioamide.[15][18]
Materials:
-
3-Acetyl-6-bromo-2H-chromen-2-one (Intermediate I)
-
Bromine (Br₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Equipment:
-
250 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-acetyl-6-bromo-2H-chromen-2-one (5.0 g, 18.6 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
In a dropping funnel, prepare a solution of bromine (3.0 g, 18.6 mmol) in 20 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred coumarin solution over 30 minutes. The rate of addition is controlled to manage the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into 200 mL of a saturated sodium thiosulfate solution to quench the excess bromine.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from ethanol to afford 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one as yellow crystals.
Protocol 3: General Procedure for the Synthesis of Novel 6-Bromo-3-(2-substituted-thiazol-4-yl)-2H-chromen-2-ones (Final Products)
Principle: This step is the Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring.[17][19] The mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the bromoacetyl group, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[16][20] This one-pot reaction is highly efficient for generating a diverse library of thiazole derivatives by simply varying the thioamide reactant.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Materials:
-
3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one (Intermediate II)
-
Various substituted thioamides or thioureas (e.g., thioacetamide, N-phenylthiourea, etc.)
-
Ethanol (EtOH)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
In a 100 mL round-bottom flask, combine 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one (1.0 g, 2.88 mmol) and the desired thioamide/thiourea (3.17 mmol, 1.1 equivalents) in 40 mL of ethanol.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The choice of a protic solvent like ethanol facilitates the reaction.
-
Monitor the reaction by TLC. Upon completion, a precipitate often forms.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization and Data
Confirmation of the structure and purity of the synthesized intermediates and final products is essential. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Expected Observations for a Representative Final Product |
| TLC | Monitor reaction progress and assess purity | A single spot with a distinct Rf value under UV light. |
| Melting Point | Assess purity | A sharp and defined melting point range. |
| FT-IR (cm⁻¹) | Identify functional groups | ~1720-1740 (Coumarin C=O stretch), ~1610 (C=N stretch of thiazole), C-Br stretches.[21] |
| ¹H NMR (ppm) | Determine proton environment | Singlet for the coumarin H-4 proton, singlet for the thiazole H-5 proton, characteristic aromatic signals for the coumarin and any substituent rings.[22][23][24] |
| ¹³C NMR (ppm) | Determine carbon skeleton | Signals for the coumarin lactone carbonyl, thiazole ring carbons, and other carbons in the molecule.[22][24][25] |
| Mass Spec (MS) | Confirm molecular weight | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. Isotopic pattern for bromine should be visible.[22][25] |
Table 1: Standard characterization techniques and expected results.
Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Knoevenagel Condensation | 5-Bromosalicylaldehyde, Ethyl Acetoacetate, Piperidine | Ethanol | 50°C | 80-90%[15] |
| 2 | α-Bromination | Intermediate I, Bromine | Dichloromethane | 0°C to RT | 80-85%[15] |
| 3 | Hantzsch Synthesis | Intermediate II, Thioamide/Thiourea | Ethanol | Reflux | 75-85%[15] |
Table 2: Summary of synthetic steps and typical outcomes based on literature.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijasret.com [ijasret.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. Current Developments of Coumarin Compounds in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kuey.net [kuey.net]
- 10. nbinno.com [nbinno.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis and Biological Evaluation of Novel Heterocyclic Imines Linked Coumarin- Thiazole Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of coumarin-thiazole hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. synarchive.com [synarchive.com]
- 18. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
In Vitro Assay Protocols for 6-Bromochroman-2-one Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of 6-Bromochroman-2-one Derivatives
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 6-position of the chroman-2-one core can significantly modulate the compound's physicochemical properties and biological activity, making these derivatives a compelling area of research for novel therapeutic agents. This guide provides a comprehensive overview of in vitro assay protocols tailored for the investigation of this compound derivatives, with a focus on elucidating their cytotoxic, apoptotic, and anti-inflammatory potential. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to advance their drug discovery programs.
Elucidating the Anticancer Potential of this compound Derivatives
A primary focus in the study of this compound derivatives is their potential as anticancer agents.[2] In vitro assays are the first line of investigation to determine the cytotoxic effects of these compounds and to begin to unravel their mechanism of action.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
-
Experimental Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Investigating the Mechanism of Cell Death: Apoptosis Assays
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[1] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 5,000-10,000 cells per well.
-
Treat the cells with the this compound derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
After the treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[1]
-
-
Incubation and Luminescence Measurement:
-
Gently mix the contents of the wells by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of caspase-3/7 activity.[1]
-
Compare the signal from the treated cells to that of the vehicle control to determine the fold-change in caspase activity.
-
Signaling Pathways in Chromanone-Induced Apoptosis
Caption: The intrinsic pathway of apoptosis often initiated by chromanone derivatives.
Exploring the Anti-inflammatory Properties
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[5] Some chromanone derivatives have been shown to inhibit the activation of NF-κB, suggesting their potential as anti-inflammatory agents.[6]
Assessing NF-κB Inhibition
The inhibition of NF-κB can be assessed by measuring the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), that are regulated by NF-κB. An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants.
Protocol: TNF-α ELISA
-
Cell Culture and Treatment:
-
Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Follow the protocol provided with a commercial TNF-α ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standard.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and concise format.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM)[2][7][8] |
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 |
| Thiazole 23g | HEPG2-1 | 3.50 ± 0.23 |
| 1,3,4-Thiadiazole 18a | HEPG2-1 | 4.90 ± 0.69 |
| Doxorubicin (Reference) | HEPG2-1 | 1.50 ± 0.15 |
Conclusion
The in vitro assays described in this application note provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and inflammatory pathways, researchers can gain valuable insights into the therapeutic potential of these compounds. The detailed protocols and causative explanations are intended to empower scientists in their quest to develop novel and effective drugs for the treatment of cancer and inflammatory diseases.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromochroman-2-one in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][4] These initial hits serve as high-quality starting points that can be chemically elaborated—grown, linked, or merged—into potent, drug-like molecules.[1][5]
Central to the success of FBDD is the concept of the "privileged scaffold," a molecular framework that is capable of providing ligands for diverse biological targets.[6] The chromanone (or chroman-4-one) core is one such scaffold, recognized for its prevalence in natural products and its role as a building block for compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[6][7][8] This guide focuses on a specific, strategically functionalized member of this family: 6-Bromochroman-2-one . Its unique combination of a rigid, privileged core and a chemically tractable bromine handle makes it an exceptionally valuable tool for FBDD campaigns.
Physicochemical Profile of this compound
The utility of a fragment is intrinsically linked to its physicochemical properties. An ideal fragment should possess high aqueous solubility to be screened at high concentrations, low molecular complexity to ensure binding efficiency, and chemical handles that facilitate synthetic elaboration. This compound is well-aligned with the widely accepted "Rule of Three" (Ro3), a set of guidelines for designing fragment libraries.[2][9][10][11]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | ~227.05 g/mol | < 300 Da | Low complexity allows for efficient exploration of chemical space and provides ample room for optimization without exceeding drug-like molecular weight limits.[1][5] |
| cLogP | ~2.1 (Predicted) | ≤ 3 | Ensures adequate aqueous solubility, which is critical for the high concentrations used in biophysical screening methods and helps to avoid non-specific binding.[2] |
| H-Bond Donors | 0 | ≤ 3 | Simplicity in hydrogen bonding potential reduces the entropic penalty upon binding and avoids overly complex initial interactions. |
| H-Bond Acceptors | 2 (carbonyl, ether) | ≤ 3 | Provides defined points for directed interactions with the target protein. |
| Rotatable Bonds | 0 | ≤ 3 | The rigid bicyclic structure reduces the entropic cost of binding, leading to more efficient interactions. |
| Key Feature | 6-Bromo group | N/A | The bromine atom serves as a versatile synthetic handle for fragment evolution via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for controlled "fragment growing." It can also act as a heavy atom for phasing in X-ray crystallography. |
Table 1: Physicochemical properties of this compound and their relevance to the "Rule of Three" for fragment-based drug discovery.
The FBDD Workflow Using this compound
The journey from a fragment hit to a lead candidate is a structured process involving primary screening, hit validation, and structure-guided optimization. This compound is an ideal candidate for this workflow.
Caption: Figure 1. The Fragment-Based Drug Discovery (FBDD) Workflow.
Stage 1: Primary Screening
Due to the low affinity typical of fragment hits (μM to mM range), highly sensitive biophysical techniques are required for primary screening.[4][12]
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique for primary screening.[13][14] It provides real-time kinetics and affinity data with low protein consumption, making it ideal for initial large-scale fragment screens.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are robust for identifying binders from compound mixtures.[17][18][19] STD NMR is particularly sensitive for detecting weak interactions.[17][20]
-
X-ray Crystallography: While traditionally lower throughput, advances in automation and synchrotron sources have made crystallographic screening a viable primary method.[21] Its key advantage is providing a direct, unambiguous 3D view of the fragment binding mode, which is invaluable for subsequent design.[22][23][24]
Stage 2: Hit Validation & Characterization
A critical step is to confirm that hits from the primary screen are not artifacts. This is achieved using an orthogonal biophysical method—a technique based on a different physical principle.
Caption: Figure 2. A typical hit validation cascade.
For example, if SPR is the primary method, STD NMR can be used to confirm that the fragment binds to the target in solution, ruling out artifacts related to surface immobilization. Isothermal Titration Calorimetry (ITC) can then provide detailed thermodynamic data (ΔH, ΔS, and K D), while X-ray crystallography reveals the precise binding mode.[21]
Stage 3: Fragment-to-Lead Evolution
Once a fragment like this compound is validated, its structure is used as a blueprint for designing more potent molecules. The 6-bromo position is the key enabler for this process.
Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core to make new, favorable interactions with the target protein.[5] The bromine atom on this compound is perfectly "poised" for this, enabling chemists to use well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to systematically explore the vector space around the core scaffold.
Caption: Figure 3. 'Fragment Growing' from the 6-bromo position.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
Biacore instrument (or similar SPR system).
-
Sensor Chip (e.g., CM5, suitable for amine coupling).
-
Target protein (>95% purity).
-
This compound and fragment library, dissolved in 100% DMSO.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to serve as a control.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 2%). It is critical to ensure the DMSO concentration in the running buffer is identical to that of the fragment solutions to minimize bulk refractive index artifacts.[15]
-
Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds) followed by a dissociation time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).
-
After each fragment injection, inject a regeneration solution if necessary to remove any tightly bound protein, followed by a stabilization period.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
A binding response significantly above the noise level is considered a preliminary hit. Hits are often ranked by binding efficiency (Response / Molecular Weight).
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of fragment hits in solution and gain initial structural insights into the binding epitope.[25]
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
Target protein.
-
Validated fragment hit (e.g., this compound).
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 1 mM) in the deuterated buffer. The large excess of the fragment is typical for detecting weak interactions.[25]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H reference spectrum (off-resonance irradiation).
-
Set up the STD experiment. This involves creating a saturation pulse train.
-
On-resonance irradiation: Selectively saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
The difference between the on-resonance and off-resonance spectra yields the STD spectrum, which shows signals only from the protons of the fragment that are in close proximity to the protein upon binding.[26]
-
-
Data Acquisition & Analysis:
-
Acquire the STD experiment with a saturation time of ~2 seconds.
-
Process the data by subtracting the on-resonance FID from the off-resonance FID.
-
The presence of signals in the final STD spectrum confirms binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are closest to the protein surface (the binding epitope).
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the high-resolution 3D structure of the target protein in complex with this compound.
Materials:
-
Crystallization-grade target protein.
-
Crystallization screens and plates.
-
This compound.
-
Cryoprotectant.
-
Synchrotron X-ray source.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking (preferred for fragments): Grow apo-protein crystals to a suitable size. Prepare a soaking solution by adding a high concentration of this compound (e.g., 1-10 mM, limited by solubility) to the crystal mother liquor. Soak the apo-crystals in this solution for a period ranging from minutes to hours.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect a full X-ray diffraction dataset at a synchrotron beamline.[21]
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the density corresponding to the bound fragment. Specialized software can help detect low-occupancy binders.[27]
-
Model the fragment into the density and perform iterative cycles of refinement to obtain a high-resolution model of the protein-fragment complex. The refined structure will reveal the precise binding location, orientation, and key interactions driving fragment binding.
-
Conclusion
This compound represents an exemplary fragment for modern drug discovery campaigns. Its adherence to the Rule of Three, combined with the privileged nature of the chromanone scaffold and the synthetic versatility afforded by its bromine substituent, makes it a high-quality starting point for FBDD. By employing a robust workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can leverage this powerful fragment to efficiently progress from a weakly binding hit to a potent and optimized lead compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 12. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 17. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Practical Fragments: New tricks for old methods: STD NMR [practicalfragments.blogspot.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selvita.com [selvita.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. physoc.org [physoc.org]
- 26. researchgate.net [researchgate.net]
- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Troubleshooting & Optimization
Introduction: The Critical Role of Purity in 6-Bromochroman-2-one Applications
As a Senior Application Scientist, I've designed this technical support center to provide not just procedural steps, but the underlying scientific rationale to empower you in troubleshooting the purification of 6-Bromochroman-2-one. This guide is structured to move from high-level, frequently asked questions to deep, process-specific troubleshooting, ensuring you can quickly find the level of detail you need.
This compound is a key heterocyclic intermediate in medicinal chemistry and materials science. Its lactone structure and bromine handle make it a versatile building block for more complex molecules. However, the presence of even minor impurities—such as unreacted starting materials, isomeric byproducts, or degradation products—can significantly compromise the yield, selectivity, and reproducibility of subsequent reactions. In a drug development context, impure intermediates can lead to downstream impurities that complicate regulatory filings and biological testing. This guide provides a systematic approach to achieving high purity for this compound.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically arise from the synthesis method used. The most common synthesis involves the intramolecular cyclization (lactonization) of a precursor like 3-(5-bromo-2-hydroxyphenyl)propanoic acid.
| Impurity Type | Potential Source | Identification Notes |
| Starting Material | Incomplete lactonization reaction. | The hydroxy acid precursor is significantly more polar than the lactone product. It will have a much lower Rf on a non-polar TLC plate and may streak. |
| Ring-Opened Product | Hydrolysis of the lactone ring. | The same hydroxy acid as the starting material. This can occur during workup or purification if exposed to aqueous base or acid, especially with heat.[1] |
| Dehydrogenated Product | Oxidation during reaction or workup. | 6-Bromo-2H-chromen-2-one (6-Bromocoumarin) is a common byproduct. It is more conjugated and may appear as a UV-active spot with a similar Rf to the product. |
| Solvent Residue | Incomplete drying. | Can be identified by ¹H NMR spectroscopy. Common residues include ethyl acetate, dichloromethane, or hexanes. |
Q2: My purified product is a yellowish oil, but the literature says it's a solid. What went wrong?
A2: this compound is a solid at room temperature.[2] If you have an oil, it almost certainly indicates the presence of significant impurities. The most likely culprits are residual solvents or byproducts that are oils at room temperature and are acting as a eutectic contaminant, depressing the melting point of your product. A ¹H NMR spectrum is essential to diagnose the issue.
Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. Develop a TLC system (e.g., 20-30% ethyl acetate in hexanes) that gives your product an Rf value of ~0.3-0.4. This will allow you to visualize baseline impurities (starting material), impurities close to your product spot, and non-polar impurities at the solvent front. For a more quantitative look, High-Performance Liquid Chromatography (HPLC) is ideal.[3][4]
Q4: Is this compound stable? What are the best storage conditions?
A4: The lactone functional group is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1] For long-term storage, keep the purified solid in a tightly sealed container at <15°C in a cool, dark, and dry place to minimize degradation.
In-Depth Troubleshooting Guides
This section provides detailed workflows and the scientific reasoning behind them for the two primary methods of purifying this compound: Recrystallization and Column Chromatography.
Workflow 1: Purification by Recrystallization
Recrystallization is the most efficient purification method if the crude material is already of moderate purity (>85%) and the impurities have different solubility profiles from the product.[5] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the "mother liquor."[6]
Caption: Troubleshooting Decision Tree for Recrystallization.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which has moderate polarity, suitable solvent systems can be tested on a small scale.
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) | A good starting point. The hydroxyl group provides polarity to dissolve the lactone at high temperatures, but its bulk reduces solubility upon cooling. |
| Ethanol (EtOH) | Often a very effective solvent for compounds of this type.[7] May be slightly too good of a solvent, potentially requiring cooling in an ice bath to maximize yield. |
| Toluene | A non-polar option. Good for removing more polar impurities which will remain insoluble. |
| Hexanes / Ethyl Acetate | A two-solvent system. Dissolve the crude product in a minimal amount of boiling ethyl acetate (the "good" solvent) and then add hot hexanes (the "poor" solvent) dropwise until the solution becomes faintly cloudy.[8] |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is critical for achieving supersaturation upon cooling, which drives crystallization and maximizes yield.[6]
-
Decolorization (if necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes. Mechanism: The porous surface of activated charcoal adsorbs large, flat, conjugated molecules that are often the source of color.[9]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Technique Note: This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal formation. Scientific Principle: Slow cooling promotes the formation of a more ordered, pure crystal lattice, excluding impurities more effectively.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[8] Dry the crystals under vacuum to remove all traces of solvent.
Workflow 2: Purification by Flash Column Chromatography
When recrystallization fails, or when the crude product contains multiple impurities with similar polarities, flash column chromatography is the preferred method.[10] This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase.
Caption: General Workflow for Purification by Column Chromatography.
-
TLC Analysis and Solvent System Selection: The success of column chromatography is determined by the choice of the mobile phase (eluent).
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Optimization: Run TLC plates with varying solvent ratios. The goal is to find a system where the Rf of this compound is approximately 0.3-0.4 , and there is good separation (>0.1 Rf units) between the product and its major impurities.
-
| Parameter | Recommended System | Expected Rf | Troubleshooting |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | ~0.35 | Rf too high? Decrease ethyl acetate %. Rf too low? Increase ethyl acetate %. Spots streaking? Add 0.5% acetic acid to the eluent to suppress ionization of acidic impurities. |
| Visualization | UV light (254 nm) | Dark Spot |
-
Column Packing:
-
Choose a column with an appropriate diameter for the amount of crude material (a 100:1 to 50:1 ratio of silica gel to crude product by weight is a good starting point).
-
Pack the column using the "slurry method" by mixing the silica gel with the initial, least polar eluent and pouring it into the column.[10]
-
Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to prevent disruption during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column. Expert Tip: Dry loading often results in sharper bands and better separation, especially if the compound has limited solubility in the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, collecting the eluent in a series of test tubes (fractions).[11]
-
Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing.
-
-
Isolation: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid should be further dried under high vacuum to yield pure this compound.
References
- 1. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Reactivity of 6-Bromochroman-2-one: A Technical Guide to Minimizing Side Products
Welcome to the Technical Support Center for 6-Bromochroman-2-one, a versatile bicyclic lactone increasingly utilized in the synthesis of complex molecular architectures in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this valuable building block. Here, we delve into the common challenges and side reactions encountered during its use and provide field-proven strategies to ensure high-yield, clean conversions. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Core Principles of this compound Reactivity
This compound possesses two primary reactive sites: the aryl bromide at the 6-position and the lactone functionality. The interplay between these two groups, along with the benzylic protons at the 4-position, dictates its reactivity and the potential for side product formation. Understanding the stability of the chroman-2-one core under various reaction conditions is paramount to achieving desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing significant amounts of debrominated starting material and hydrolysis of the lactone. How can I prevent this?
Answer: This is a common challenge arising from the basic conditions required for the Suzuki-Miyaura reaction. The primary side products are the debrominated 6-H-chroman-2-one and the ring-opened hydroxy acid or its derivatives.
-
Causality: Strong inorganic bases like sodium carbonate or potassium phosphate, often used in Suzuki couplings, can promote two undesired pathways:
-
Protodebromination (Debromination): This occurs when the aryl-palladium intermediate reacts with a proton source (often trace water in the solvent or the boronic acid itself) before transmetalation can occur.
-
Lactone Hydrolysis: The ester bond of the lactone is susceptible to cleavage under basic conditions, leading to the formation of the corresponding carboxylate salt, which upon workup will yield the hydroxy acid.[1][2]
-
-
Troubleshooting & Optimization:
Parameter Recommendation Rationale Base Selection Use a milder, non-nucleophilic base such as cesium fluoride (CsF) or potassium fluoride (KF). These bases are generally sufficient to activate the boronic acid for transmetalation without being aggressive enough to readily hydrolyze the lactone.[3] Solvent Choice Employ rigorously anhydrous solvents like toluene or 1,4-dioxane. Minimizing water content is crucial to suppress both protodebromination and lactone hydrolysis.[4] Temperature Control Run the reaction at the lowest effective temperature (typically 80-90 °C). Higher temperatures can accelerate the rate of side reactions, particularly hydrolysis. Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of side product formation.
Question 2: In my Sonogashira coupling with this compound, I am getting a significant amount of alkyne homocoupling (Glaser coupling). What is causing this and how can I minimize it?
Answer: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Causality: The copper acetylide intermediate, formed from the terminal alkyne and the copper(I) salt, can undergo oxidative dimerization in the presence of oxygen to yield a 1,3-diyne.
-
Troubleshooting & Optimization:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may necessitate more specialized ligands or slightly higher reaction temperatures, it eliminates the primary pathway for homocoupling.[5][6]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling over homocoupling.[7]
-
Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields, with some debromination. What can I do to improve this?
Answer: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and the nature of the amine.
-
Causality:
-
Sluggish Reaction: Inefficient oxidative addition or reductive elimination steps can lead to slow reactions. This is often due to a suboptimal ligand-palladium combination for this specific substrate.
-
Debromination: This side reaction, also known as hydrodehalogenation, can occur when the aryl-palladium intermediate undergoes reaction with a hydride source before coupling with the amine.[8]
-
-
Troubleshooting & Optimization:
-
Ligand Selection: Employ modern, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These have been specifically designed to promote the key steps in the catalytic cycle for challenging substrates.
-
Base Choice: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The choice of base can also influence the rate and selectivity, so screening may be necessary.
-
Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts that incorporate the desired ligand. These can lead to more reproducible results and higher activity.
-
Nucleophilic Substitution and Elimination Reactions
Question 4: I am trying to perform a nucleophilic substitution on this compound with a strong nucleophile, but I am primarily observing the elimination product, 6-Bromocoumarin. How can I favor substitution?
Answer: The competition between substitution and elimination is a classic challenge in organic chemistry. For this compound, the protons on the carbon adjacent to the lactone carbonyl (the α-protons) are not acidic, but the benzylic protons at the 4-position can be susceptible to abstraction by a strong base, leading to elimination. However, the primary competition is often between nucleophilic aromatic substitution (SNAr) at the C6-Br bond and base-induced elimination of HBr from the saturated ring to form the unsaturated coumarin.
-
Causality: Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, abstracting a proton and inducing elimination. The formation of the conjugated coumarin system is often thermodynamically favorable.
-
Troubleshooting & Optimization:
Parameter To Favor Substitution (SNAr) To Favor Elimination Reagent Use a soft, non-basic nucleophile (e.g., thiols, azides). Use a strong, sterically hindered, non-nucleophilic base (e.g., DBU, t-BuOK). Solvent Polar aprotic solvents (e.g., DMF, DMSO) can facilitate SNAr.[10] A less polar solvent may favor elimination. Temperature Lower temperatures generally favor substitution over elimination. Higher temperatures often favor elimination due to the positive entropy change.
Diagram: Competing Pathways for this compound under Basic Conditions
Caption: Potential reaction pathways for this compound.
Experimental Protocols: A Validated Approach
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize hydrolysis and debromination side products.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium fluoride (CsF, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand (if necessary).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting material) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Workflow for Optimized Suzuki-Miyaura Coupling
Caption: Optimized workflow for Suzuki-Miyaura coupling.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Coupling Reactions with 6-Bromochroman-2-one
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 6-Bromochroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The chroman-2-one scaffold is a privileged structure in medicinal chemistry, and successful functionalization at the 6-position is crucial for developing novel therapeutics.[1] This resource synthesizes established protocols with field-proven insights to help you navigate the complexities of these powerful C-C and C-N bond-forming reactions.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter when performing coupling reactions with this compound.
Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yields or only starting material. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[2] Here’s a breakdown of potential problems and optimization strategies:
-
Catalyst System (Palladium Source and Ligand):
-
Palladium Source: While Pd(PPh₃)₄ is a workhorse, it may not be optimal for all substrates. Consider screening other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] These Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) species.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are often beneficial. Consider ligands such as SPhos or XPhos, which have proven effective for challenging couplings.[4][5]
-
-
Base Selection:
-
The base is crucial for activating the boronic acid.[6] If you are using a mild base like K₂CO₃, switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may improve the reaction rate.[5] However, be mindful of the stability of the lactone ring in this compound under strongly basic conditions, as hydrolysis can be a competing side reaction.[7]
-
-
Solvent and Temperature:
-
The choice of solvent can significantly impact reaction rates and yields.[8] Aprotic polar solvents like DMF or dioxane are commonly used. A mixture of solvents, such as toluene/water or dioxane/water, can also be effective.
-
Ensure the reaction temperature is appropriate. While some Suzuki couplings proceed at room temperature, others require heating. A typical starting point is 80-100 °C.
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your boronic acid is of high purity.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl bromides.[9] It arises from competing pathways in the catalytic cycle. Here are several strategies to suppress this undesired outcome:
-
Ligand Selection: This is often the most critical factor. The use of bulky, electron-rich biarylphosphine ligands is key. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the desired C-N reductive elimination over competing pathways.
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are commonly employed.[4] However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, often requiring higher temperatures.
-
Palladium Precatalyst: Using well-defined palladium precatalysts can lead to more reproducible results and lower catalyst loadings. Consider using a G3 or G4 XPhos-palladium precatalyst.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or t-BuOH are common choices.[10] Water can sometimes be intentionally added in small amounts to aid in the reduction of Pd(II) to Pd(0), but excess water can promote hydrodehalogenation.[10]
Common Side Reactions
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of a byproduct that appears to be the homocoupled alkyne (Glaser coupling). What causes this and how can it be prevented?
Answer: Glaser homocoupling is a frequent side reaction in Sonogashira couplings, promoted by the copper(I) cocatalyst in the presence of oxygen.[8][11] Here are effective methods to minimize this byproduct:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed.[12]
-
Copper-Free Conditions: The most direct approach is to run the reaction without the copper cocatalyst.[8] This often requires a more active palladium catalyst system, such as one with a bulky, electron-rich phosphine ligand, and may necessitate higher reaction temperatures.[13][14]
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Using a less coordinating amine or a different base altogether may be beneficial.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the homocoupling pathway.
Frequently Asked Questions (FAQs)
Question: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
Answer: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[15] This means that aryl iodides are the most reactive, followed by triflates and bromides, with chlorides being the least reactive. For this compound, the aryl bromide is sufficiently reactive for most standard coupling reactions.
Question: Can I use microwave irradiation to accelerate my coupling reactions with this compound?
Answer: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times and improved yields.[4] However, it is important to carefully screen and optimize the reaction conditions, as the high temperatures achieved in the microwave can also lead to degradation of sensitive substrates or products.
Question: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?
Answer: The optimal catalyst system depends on the specific transformation. Here is a general guide:
| Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos[10] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃[16] |
A Design of Experiments (DoE) approach can be highly effective for systematically screening a diverse range of ligands and palladium precursors to identify the optimal combination for your specific substrates.[17]
Question: What are the best practices for setting up an inert atmosphere for these reactions?
Answer: Maintaining an oxygen-free environment is critical for the stability of the Pd(0) catalyst.[12]
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Inert Gas: Use high-purity argon or nitrogen. A gas manifold with a bubbler is recommended to monitor gas flow.
-
Degassing Solvents: Solvents should be degassed using methods like freeze-pump-thaw (for more rigorous applications) or by sparging with an inert gas for at least 30 minutes.[12]
-
Reagent Handling: Add solid reagents under a positive pressure of inert gas. Use syringes or cannulas for transferring liquid reagents.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.10 equiv.).[5]
-
Add the degassed solvent (e.g., DMF) via syringe.[5]
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Scale-Up Synthesis of 6-Bromochroman-2-one
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 6-Bromochroman-2-one. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the challenges of scaling this synthesis from the bench to production. This document is structured in a question-and-answer format to directly address potential issues you may encounter.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via one of two primary routes:
-
Route A: Electrophilic Bromination. Direct bromination of the parent chroman-2-one. While direct, this route can present challenges in selectivity on a larger scale.
-
Route B: Cyclization/Lactonization. Synthesis starting from a pre-brominated precursor, such as 3-(4-bromophenyl)propanoic acid[1][2], followed by intramolecular cyclization. This route often offers better control over regioselectivity.
This guide will address challenges pertinent to both strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Starting Material and Reagent Issues
Question 1: My starting 3-(4-bromophenyl)propanoic acid appears impure. What are the downstream consequences and how should I purify it?
Answer: The purity of your starting material, 3-(4-bromophenyl)propanoic acid, is critical for the success of the subsequent lactonization step. Impurities can interfere with the reaction, leading to low yields and complex purification challenges for the final product.
-
Causality: Common impurities include residual solvents from its synthesis or related isomers. These can chelate with catalysts, alter the reaction pH, or lead to unwanted side products.
-
Troubleshooting & Protocol:
-
Characterization: Before starting, confirm the purity of your starting material using ¹H NMR and melting point analysis. The melting point should be sharp and consistent with literature values.
-
Recrystallization Protocol: If impurities are detected, recrystallization is the most effective purification method at scale.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water.
-
Procedure: a. Dissolve the crude 3-(4-bromophenyl)propanoic acid in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until a persistent cloudiness appears. c. Add a small amount of hot ethanol to redissolve the solid, ensuring a saturated solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Question 2: My brominating agent (e.g., N-Bromosuccinimide, NBS) seems to have low reactivity. What could be the cause?
Answer: The reactivity of brominating agents, particularly NBS, can degrade over time, leading to incomplete or stalled reactions.
-
Causality: NBS can decompose upon exposure to moisture and light. This reduces the availability of the active brominating species. For reactions requiring radical initiation, the absence of an initiator or the presence of radical inhibitors can also be a cause.[3][4]
-
Troubleshooting & Protocol:
-
Verify Reagent Quality: Use fresh NBS from a reputable supplier. Old or discolored NBS should be recrystallized from hot water and dried under vacuum in the dark.
-
Ensure Proper Initiation (for radical pathways): If your synthesis involves a radical bromination step (e.g., on an alkyl side chain), ensure you are using a radical initiator like AIBN or benzoyl peroxide, or photochemical initiation with a suitable light source.[3][4]
-
Control Reaction Conditions: For electrophilic aromatic bromination, ensure the presence of an appropriate Lewis or Brønsted acid catalyst to activate the brominating agent and the aromatic ring.
-
Part 2: Challenges in the Bromination Reaction (Route A)
Question 3: I'm observing the formation of multiple brominated products (e.g., di-brominated, other isomers) during the direct bromination of chroman-2-one. How can I improve selectivity for the 6-bromo position?
Answer: Poor selectivity is a classic challenge in electrophilic aromatic substitution. The formation of multiple products arises from the competitive reactivity of different positions on the aromatic ring and the potential for over-bromination.
-
Causality: The lactone ring of chroman-2-one is an activating group, directing electrophilic substitution to the ortho and para positions. The 6-position (para to the oxygen) is electronically favored. However, under harsh conditions or with excess brominating agent, other positions can react, and di-bromination can occur.
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents. A slow, controlled addition via a syringe pump is highly recommended at scale to avoid localized high concentrations.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary. Lower temperatures enhance selectivity by favoring the pathway with the lowest activation energy, which is typically bromination at the most electronically enriched position.[5]
-
Choice of Solvent: The solvent can significantly influence selectivity. Less polar solvents like dichloromethane (DCM) or carbon tetrachloride can sometimes offer better selectivity compared to highly polar solvents.
-
In-Process Control (IPC): Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | 1.0-1.1 eq. Brominating Agent | Minimizes over-bromination. |
| Temperature | 0 °C to Room Temperature | Favors the kinetically preferred product. |
| Addition Rate | Slow, controlled addition | Prevents localized excess of reagent. |
| Solvent | Dichloromethane, Acetonitrile | Less polar solvents can improve selectivity. |
Part 3: Challenges in the Lactonization Reaction (Route B)
Question 4: The intramolecular cyclization (lactonization) of my 3-(4-bromophenyl)propanoic acid derivative is giving a low yield. What are the key factors to investigate?
Answer: Low yields in lactonization are often due to incomplete reaction, side reactions like intermolecular polymerization, or decomposition. The choice of acid catalyst and reaction conditions are paramount.
-
Causality: The reaction requires a strong acid to protonate the carboxylic acid, making it a better electrophile for the intramolecular Friedel-Crafts-type acylation. Insufficiently acidic conditions, excessively high temperatures, or the presence of water can hinder this process.
-
Troubleshooting & Protocol:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used and highly effective for this type of cyclization. If using a milder acid like sulfuric acid, ensure it is concentrated and used in sufficient quantity.
-
Anhydrous Conditions: Water will compete with the intramolecular reaction and can hydrolyze the acid catalyst or lead to side products. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: This reaction often requires elevated temperatures (e.g., 80-120 °C) but is susceptible to charring and decomposition if overheated. A gradual increase in temperature while monitoring the reaction via IPC is crucial.
-
Work-up Procedure: The work-up is critical for isolating the product. The highly viscous PPA must be carefully quenched by pouring the reaction mixture onto ice water. This hydrolyzes the PPA and precipitates the crude product. Ensure vigorous stirring during the quench to prevent the formation of large, unmanageable clumps.
-
Caption: Troubleshooting workflow for low lactonization yield.
Part 4: Purification and Analysis
Question 5: My final product, this compound, is difficult to purify by crystallization. What alternative methods can be used at scale, and what are common impurities?
Answer: If the crude product is oily or crystallizes poorly, it is likely due to persistent impurities. While column chromatography is the go-to method at the lab scale, it is often not feasible for large-scale production.
-
Causality: Common impurities include unreacted starting material, isomers (if using Route A), or polymeric byproducts from the lactonization (Route B). These can act as crystal growth inhibitors.
-
Troubleshooting & Protocol:
-
Liquid-Liquid Extraction: Before attempting crystallization, perform a thorough aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with:
-
Saturated NaHCO₃ solution: To remove any acidic starting materials or catalysts.
-
Brine: To remove excess water and break emulsions.
-
-
Solvent Screening for Crystallization: Do not rely on a single solvent system. Screen a variety of solvents and solvent mixtures on a small scale to find optimal conditions. Common choices for compounds like this include isopropanol, ethanol/water, or heptane/ethyl acetate mixtures.
-
Slurry in a Non-Solvent: If the product is a solid but contains impurities, slurrying it in a solvent that dissolves the impurities but not the product can be very effective. For example, stirring the crude solid in cold diethyl ether or heptane can wash away more soluble, less polar impurities.
-
Final Product Characterization: The purified product should have a sharp melting point consistent with literature values (approx. 160-163 °C)[6]. Purity should be confirmed by HPLC and ¹H NMR.
-
Caption: High-level synthetic routes to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Enhancing the Solubility of 6-Bromochroman-2-one for Biological Assays
Prepared by: Senior Application Scientist, Advanced Bio-Assay Support
Welcome to the technical support center for researchers working with 6-Bromochroman-2-one. This guide provides in-depth, field-proven insights into overcoming the solubility challenges associated with this compound to ensure the accuracy and reproducibility of your biological assays. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge - Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for developing a successful solubilization strategy.
Q1: What are the key properties of this compound that influence its solubility?
This compound is a hydrophobic molecule, a characteristic that is the primary driver of its poor solubility in aqueous solutions.[1] This can be quantitatively understood through its physicochemical properties summarized below.
-
High Lipophilicity (LogP): The calculated XLogP3 of 2.3 indicates a strong preference for non-polar (lipid-like) environments over polar (water-like) ones.[1] Molecules with a LogP greater than 2 often present solubility challenges in aqueous-based biological assays.
-
Molecular Structure: The molecule consists of a rigid, fused ring system with a bromine substituent. This structure is largely non-polar and lacks easily ionizable functional groups (like carboxylic acids or amines) that could be leveraged to increase solubility through pH manipulation.
-
Solid State: It is typically supplied as a crystalline solid.[2] The energy required to break the crystal lattice structure and solvate the individual molecules contributes to its overall solubility profile.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₉H₇BrO₂ | - | --INVALID-LINK--[1] |
| Molecular Weight | 227.05 g/mol | Affects mass-to-mole calculations for stock solutions. | --INVALID-LINK--[1] |
| XLogP3 | 2.3 | Indicates poor aqueous solubility and high lipophilicity. | --INVALID-LINK--[1] |
| Appearance | Solid powder/crystal | Must be fully dissolved to be active in an assay. | --INVALID-LINK--[2] |
Section 2: Frequently Asked Questions (FAQs) - Preparing Stock Solutions
The preparation of a stable, concentrated stock solution is the first critical step in any biological assay.
Q2: What is the recommended starting solvent for creating a this compound stock solution?
The industry-standard and highly recommended solvent is Dimethyl Sulfoxide (DMSO) .[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of hydrophobic compounds.[3] For most high-throughput screening and biological assays, compounds are initially prepared in DMSO at high concentrations (e.g., 10-30 mM) before being diluted into the final aqueous assay buffer.[4][5]
Q3: I'm struggling to dissolve this compound in DMSO at my target concentration. What troubleshooting steps can I take?
If you encounter difficulty, it is crucial to ensure the compound is fully dissolved in the stock solution; otherwise, all subsequent dilutions will be inaccurate.[4] Follow this causality-driven protocol:
-
Verify Solvent Quality: Always use anhydrous or low-water content DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease its ability to solubilize highly lipophilic compounds.
-
Increase Mechanical Energy: After adding the solvent, vortex the vial vigorously for 1-2 minutes. This increases the interaction between the solvent and the compound's surface area.
-
Apply Gentle Heat: Warm the solution in a water bath at 30-40°C for 5-10 minutes. This increases the kinetic energy of the system, which can help overcome the crystal lattice energy of the solid. Causality Note: Do not overheat, as this can lead to compound degradation. Always bring the solution back to room temperature before use.
-
Utilize Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that act as a powerful mechanical force to break apart solid aggregates and enhance dissolution.[4]
-
Re-evaluate Concentration: If the compound still does not dissolve, your target concentration may exceed its solubility limit in DMSO. It is better to prepare a lower, fully dissolved stock concentration and adjust your dilution scheme accordingly than to work with a partially dissolved, inaccurate stock.
Q4: How should I properly store my DMSO stock solution to prevent the compound from precipitating over time?
Proper storage is essential for maintaining the integrity of your stock solution.
-
Temperature: Store at -20°C or -80°C. Lowering the temperature reduces the rate of any potential degradation but can also decrease solubility.[4] Therefore, it is critical to ensure the compound is fully dissolved before freezing.
-
Aliquoting: Prepare single-use aliquots. This minimizes freeze-thaw cycles, which are a common cause of compound precipitation and degradation. Each time a stock is thawed, it can absorb atmospheric water, reducing its solvating power.
-
Verification: Before each use, thaw the aliquot completely and bring it to room temperature. Visually inspect for any signs of precipitation. If crystals are observed, repeat the gentle warming and vortexing steps (Q3) to redissolve the compound before proceeding.
Section 3: Troubleshooting Guide - Dilution into Aqueous Assay Buffers
The most common point of failure is when the DMSO stock is diluted into the aqueous buffer of the biological assay. This "solvent switch" can cause the compound to "crash out" or precipitate.
Q5: My this compound precipitates upon dilution into my aqueous assay buffer. How do I solve this?
This occurs because the final solution is no longer a favorable environment for the lipophilic compound. The DMSO percentage drops dramatically, and the compound is forced into an aqueous environment where it is poorly soluble. The following workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Explanation of Strategies:
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, create a more hospitable "micro-environment" for the test compound, effectively increasing its solubility.[6] Polyethylene glycols (PEGs) of low molecular weight are common choices.
-
Surfactants (Detergents): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds like this compound, shielding them from the aqueous environment.[7] Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are generally preferred as they are less likely to denature proteins.[7]
Crucial Control Experiment: Whenever you modify your assay buffer with a co-solvent or surfactant, you must run a "vehicle control" containing the buffer with the additive but without your test compound. This is a self-validating step to ensure that the additive itself does not interfere with your biological assay (e.g., inhibit your enzyme, affect cell viability).
| Additive | Class | Typical Final Conc. | Key Considerations |
| PEG300 / PEG400 | Co-solvent | 1 - 5% (v/v) | Generally well-tolerated but can affect protein stability at high concentrations. |
| Glycerol | Co-solvent | 1 - 10% (v/v) | Can help stabilize proteins but may increase viscosity.[5] |
| Tween® 20 / 80 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Highly effective; ensure concentration is above CMC and test for assay interference. |
| Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Effective, but can interfere with assays that measure absorbance in the UV range. |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound (MW: 227.05 g/mol ) required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 227.05 g/mol * (1000 mg / 1 g) = 2.27 mg
-
-
Weighing: Accurately weigh approximately 2.27 mg of the compound into a sterile, low-bind microcentrifuge tube or amber glass vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Volume (µL) = [Mass (mg) / 227.05 (g/mol)] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)
-
-
Dissolution: Vortex the vial for 2 minutes. If not fully dissolved, sonicate in a water bath for 10 minutes. If necessary, warm to 37°C for 5 minutes, then vortex again.
-
Validation: Visually inspect the solution against a bright light and a dark background to ensure there are no visible particles or Tyndall effect (light scattering), which would indicate suspended solids.
-
Storage: Aliquot into single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Systematic Solubility Assessment in an Aqueous Buffer
This protocol helps determine the optimal buffer conditions before running a full experiment.
-
Prepare Additive Stocks:
-
Create a 10% (v/v) stock of PEG400 in your primary assay buffer.
-
Create a 1% (v/v) stock of Tween® 20 in your primary assay buffer.
-
-
Set Up Test Conditions: In a 96-well clear plate, prepare the following conditions (example for a 100 µL final volume and a target compound concentration of 10 µM):
-
Well A1 (Control): 99 µL Assay Buffer + 1 µL DMSO
-
Well B1 (Test 1 - No Additive): 99 µL Assay Buffer + 1 µL of 1 mM this compound in DMSO
-
Well C1 (Test 2 - Co-solvent): 99 µL of Assay Buffer containing 2% PEG400 + 1 µL of 1 mM stock
-
Well D1 (Test 3 - Surfactant): 99 µL of Assay Buffer containing 0.05% Tween® 20 + 1 µL of 1 mM stock
-
-
Execution: Add the buffer components first, then add the 1 µL of DMSO or compound stock. Mix by pipetting or gentle plate shaking.
-
Incubation & Observation: Incubate the plate for 30 minutes at your assay's standard temperature. Read the plate on a plate reader at 600 nm or visually inspect for precipitation. A significant increase in absorbance or visible turbidity in a test well compared to its control indicates insolubility.
-
Analysis: The condition that shows no increase in absorbance/turbidity is the most suitable for your full biological assay.
References
- 1. This compound | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-dihydro-4H-chromen-4-one | 49660-57-3 [amp.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 6-Bromochroman-2-one under different conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Bromochroman-2-one. This guide is designed to provide in-depth, field-proven insights into the stability testing of this compound. Recognizing the critical importance of stability in the journey from discovery to application, this center offers a blend of theoretical principles and practical, actionable troubleshooting advice.
Our approach moves beyond simple step-by-step instructions. We aim to empower you with a deep understanding of the causality behind experimental choices, ensuring that every protocol you implement is a self-validating system. This resource is grounded in authoritative scientific literature and regulatory standards to uphold the highest level of trustworthiness and expertise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the stability testing of this compound, providing detailed explanations and solutions.
FAQ 1: My this compound sample shows significant degradation under acidic conditions. What is the likely degradation pathway, and how can I characterize the degradants?
Answer:
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the lactone (cyclic ester) ring.[1][2][3][4] This reaction is catalyzed by the presence of protons (H⁺), which protonate the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
The expected degradation product is 3-(5-bromo-2-hydroxyphenyl)propanoic acid .
Troubleshooting Steps:
-
Confirm Degradation Product Identity: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the primary degradant. The expected [M-H]⁻ ion for 3-(5-bromo-2-hydroxyphenyl)propanoic acid would be approximately m/z 245/247 (due to bromine isotopes).
-
Employ a Stability-Indicating HPLC Method: A well-developed High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent this compound from its degradation products.[2][5][6]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile or methanol and water (with 0.1% formic or acetic acid) will likely provide good separation. The acidic modifier helps to suppress the ionization of the carboxylic acid degradant, leading to better peak shape.
-
-
Kinetic Studies: To understand the rate of degradation, perform time-course studies at a constant pH and temperature, analyzing samples at various intervals. This will help in establishing the degradation kinetics.
FAQ 2: I am observing unexpected peaks in my chromatogram after exposing this compound to light. What could these be?
Answer:
Bromoaromatic compounds are known to be susceptible to photodegradation.[7][8][9] The energy from UV or even visible light can induce the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in several potential degradation products.
Potential Photodegradation Pathways:
-
Debromination: The primary photodegradation pathway is often the homolytic cleavage of the C-Br bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield chroman-2-one .
-
Hydroxylation: The aryl radical can react with water or oxygen to form hydroxylated derivatives, such as 6-hydroxychroman-2-one .
-
Dimerization: Two aryl radicals can combine to form dimeric impurities.
Troubleshooting and Characterization:
-
Conduct a Controlled Photostability Study: Follow the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[10] Expose the solid material and a solution of this compound to a calibrated light source. A dark control sample should be run in parallel to differentiate between photolytic and thermal degradation.
-
LC-MS/MS Analysis: Use LC-MS/MS to identify the masses of the photolytic degradants. The fragmentation patterns in MS/MS can help in elucidating their structures.
-
Protective Packaging: If photostability is a concern, store this compound in amber vials or light-resistant containers.
FAQ 3: My stability study under oxidative conditions shows multiple degradation products. What are the likely sites of oxidation on the this compound molecule?
Answer:
This compound possesses several sites susceptible to oxidation. The use of a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), can lead to a complex mixture of degradants.
Likely Sites of Oxidation:
-
Benzylic Carbon (C4): The methylene group adjacent to the aromatic ring (benzylic position) is prone to oxidation, which can lead to the formation of a ketone, resulting in 6-bromochroman-2,4-dione .
-
Benzylic Ether Oxygen: The ether linkage in the chromanone ring can undergo oxidative cleavage.[3][7][11][12][13] This is a more complex process that can result in ring-opened products.
-
Aromatic Ring: The electron-rich aromatic ring can be oxidized, particularly in the presence of strong oxidizing agents, to form hydroxylated or quinone-like structures.
Troubleshooting and Mitigation:
-
Controlled Oxidation Studies: Perform forced degradation with a controlled concentration of an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature. Analyze samples at different time points to track the formation of degradants.
-
Antioxidant Addition: For formulation development, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and reduce the potential for oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of this compound, in line with ICH guidelines.[10][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At appropriate time intervals (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve in the solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution (100 µg/mL in acetonitrile/water) and solid sample of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after exposure.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradants.
-
Couple the HPLC to a mass spectrometer (LC-MS) for mass identification of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 270-280 nm) and at a lower wavelength (e.g., 220 nm) to detect a wider range of degradants.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Various Stress Conditions
| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |
| Acid/Base Hydrolysis | Lactone ring opening | 3-(5-bromo-2-hydroxyphenyl)propanoic acid |
| Oxidation (e.g., H₂O₂) | Oxidation of benzylic C-H | 6-bromochroman-2,4-dione |
| Aromatic ring oxidation | Hydroxylated derivatives | |
| Photolysis (UV/Vis Light) | C-Br bond cleavage | Chroman-2-one |
| 6-hydroxychroman-2-one | ||
| Thermal | Compound specific, requires experimental data | To be determined |
Visualizations
Experimental Workflow for Stability Testing
Caption: A flowchart of the forced degradation and stability-indicating method development process.
Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound under different stress conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 13. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Refinement of Analytical Methods for 6-Bromochroman-2-one Quantification
Welcome to the technical support center for the analytical quantification of 6-Bromochroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
The Critical Role of Accurate Quantification
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques employed for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reverse-phase method can offer excellent resolution and sensitivity.
HPLC Troubleshooting Guide
Question: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can significantly impact the accuracy and resolution of your quantification.[3][4] The primary causes can be categorized into three areas: column issues, mobile phase effects, and system problems.
-
Column-Related Issues:
-
Secondary Interactions: The primary culprit is often unwanted interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups.[3][4] this compound, with its polar carbonyl group, can be susceptible to such interactions.
-
Solution:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups.
-
Lower Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or phosphoric acid (e.g., 0.1%) to your mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[3]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration can help mask residual silanol interactions.[3]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3][5]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]
-
-
Column Bed Deformation: Voids or channels in the column packing can cause peak tailing.[3] This can happen over time or due to pressure shocks.
-
-
Mobile Phase and Sample Matrix Effects:
-
Inappropriate Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Co-eluting Impurity: An impurity eluting very close to your main peak can manifest as a shoulder or tail.[6]
-
Solution: Try adjusting the mobile phase composition (e.g., the organic-to-aqueous ratio) or the gradient slope to improve separation.
-
-
-
System and Hardware Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.[6][7]
-
Solution: Use tubing with the narrowest possible internal diameter and keep the lengths as short as possible. Ensure all fittings are properly tightened.
-
-
Question: My retention time for this compound is drifting. What should I check?
Answer:
Retention time stability is crucial for reliable peak identification. Drifting retention times can be caused by several factors:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Mobile Phase Composition:
-
Inaccurate Preparation: Small errors in preparing the mobile phase can lead to shifts in retention.[5]
-
Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its concentration can change over time due to evaporation, leading to drifting retention times. Always keep solvent bottles capped.
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Using a column oven is highly recommended to maintain a stable temperature.
-
Pump Performance: Inconsistent flow from the HPLC pump due to air bubbles or failing seals can cause retention time variability. Degas your mobile phase thoroughly and perform regular pump maintenance.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[7] Regular flushing with a strong solvent or using a guard column can mitigate this.[7]
HPLC Method Validation Parameters
A robust HPLC method should be validated according to ICH guidelines.[8][9][10][11][12]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from impurities and matrix components. | Ensures the method is selective for this compound.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Establishes a proportional relationship between concentration and detector response.[11] |
| Accuracy | 80-120% recovery of spiked samples. | Measures the closeness of the measured value to the true value.[8] |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. | Demonstrates the method's reproducibility.[10] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters (e.g., pH, temperature). | Assesses the method's reliability during normal use.[10] |
Experimental Protocol: HPLC-UV Quantification
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution of this compound (typically around 254 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. The mass spectrometer provides definitive identification of this compound.
GC-MS Troubleshooting Guide
Question: I'm seeing poor peak shape and low intensity for this compound in my GC-MS analysis. What could be the problem?
Answer:
Poor chromatography in GC can stem from several sources, from the injection to the column and detector.
-
Injection Port Issues:
-
Incorrect Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently. If it's too high, the analyte could degrade.
-
Solution: Optimize the inlet temperature. For a semi-volatile compound like this compound, start around 250 °C and adjust as needed.
-
-
Septum Bleed or Contamination: A cored or old septum can introduce contaminants or cause leaks.
-
Solution: Replace the septum regularly.
-
-
Liner Contamination or Incompatibility: Active sites in a dirty or incorrect type of liner can cause analyte adsorption or degradation.
-
Solution: Use a deactivated liner and replace it frequently, especially when analyzing active compounds.
-
-
-
Column Problems:
-
Column Bleed: Operating at temperatures above the column's limit will cause the stationary phase to bleed, leading to a high baseline and poor sensitivity.
-
Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature.
-
-
Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to peak tailing and loss of resolution.
-
Solution: Break off the first few centimeters of the column inlet. Using a guard column can also help.
-
-
-
Mass Spectrometer Interface:
-
Cold Spots: If the transfer line between the GC and the MS is not heated sufficiently, the analyte can condense, leading to peak tailing and reduced signal.
-
Solution: Ensure the transfer line temperature is set appropriately, typically slightly above the maximum oven temperature.
-
-
Question: My mass spectrum for this compound shows a lot of fragmentation and a weak molecular ion. How can I improve this?
Answer:
The degree of fragmentation depends on the ionization energy.
-
Hard vs. Soft Ionization: Electron Impact (EI) ionization, typically at 70 eV, is a "hard" ionization technique that can cause extensive fragmentation. This is great for library matching but may result in a weak or absent molecular ion.
-
Solution: If available, consider using a "softer" ionization technique like Chemical Ionization (CI). CI results in less fragmentation and a more prominent protonated molecule, which can aid in confirming the molecular weight.
-
-
Isotopic Pattern: A key feature for brominated compounds is the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio).[13][14] Your mass spectrum should show a pair of peaks for the molecular ion (M and M+2) and for any bromine-containing fragments, with nearly equal intensity. This is a powerful tool for confirming the presence of your compound.[15]
Experimental Protocol: GC-MS Quantification
-
Chromatographic System: A GC system coupled to a mass spectrometer.
-
Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient to ensure good separation (e.g., start at 100 °C, ramp to 280 °C).
-
Injection: Splitless injection for trace analysis or split injection for higher concentrations.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the compound and its fragments, then switch to Selected Ion Monitoring (SIM) for quantification to improve sensitivity.[15] Key ions for this compound would include the molecular ion and major fragment ions.
-
UV-Vis Spectrophotometry
While not a separative technique, UV-Vis spectrophotometry can be a quick and simple method for quantification if this compound is the only absorbing species in the sample matrix at the analytical wavelength.
UV-Vis Troubleshooting Guide
Question: My calibration curve for this compound is not linear. What could be the cause?
Answer:
Deviations from Beer's Law are common and can arise from several factors:
-
High Concentrations: At high concentrations, intermolecular interactions can alter the analyte's absorptivity, leading to a non-linear response.
-
Solution: Dilute your samples to fall within the linear range of the assay.
-
-
Stray Light: This is light that reaches the detector without passing through the sample. It can be a significant issue at high absorbances.
-
Solution: Ensure your instrument is well-maintained. Work within an optimal absorbance range (typically 0.1 to 1.0 AU).
-
-
Matrix Interference: If other components in your sample absorb at the same wavelength as your analyte, it will lead to inaccurate results.[16]
-
Solution:
-
Derivative Spectrophotometry: This technique can help resolve overlapping spectral bands by plotting the first or higher-order derivative of the absorbance spectrum.[17][18] This can sometimes allow for quantification of an analyte in the presence of an interfering substance.[16]
-
Sample Cleanup: Use a sample preparation technique like solid-phase extraction (SPE) to remove interfering components before analysis.[19]
-
-
Question: How do I select the optimal wavelength for quantification?
Answer:
The optimal wavelength (λmax) is the wavelength of maximum absorbance.
-
Procedure:
-
Prepare a solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or methanol).
-
Scan the solution across the UV range (e.g., 200-400 nm) to obtain its absorbance spectrum.
-
The peak of the spectrum corresponds to the λmax.
-
-
Why use λmax?
-
Maximum Sensitivity: It provides the strongest signal, which is crucial for measuring low concentrations.
-
Robustness: At the peak of the absorbance band, small variations in the monochromator's wavelength setting will have a minimal effect on the measured absorbance, making the method more robust.
-
References
- 1. 6-Bromo-2,3-dihydro-4H-chromen-4-one | 49660-57-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Blogs | Restek [discover.restek.com]
- 16. DERIVATIVE UV SPECTROSCOPIC APPROACHES IN MULTICOMPONENT ANALYSIS–A REVIEW | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 18. youtube.com [youtube.com]
- 19. bib.irb.hr:8443 [bib.irb.hr:8443]
Overcoming poor reactivity in 6-Bromochroman-2-one derivatization
Welcome to the technical support center for 6-Bromochroman-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. While an excellent building block, the derivatization of this compound via cross-coupling reactions can present unique challenges. This document provides in-depth, troubleshooting-focused guidance to help you overcome poor reactivity and achieve your synthetic goals.
Core Principles: Understanding the Reactivity of this compound
The 6-bromo position on the chroman-2-one core is an aryl bromide, making it a suitable electrophile for various palladium-catalyzed cross-coupling reactions. However, its reactivity is modulated by the electronic nature of the chromanone ring system. The oxygen atom in the pyran ring acts as an electron-donating group, which can enrich the aromatic ring with electron density. This increased electron density can make the rate-determining oxidative addition step of many catalytic cycles more challenging compared to electron-deficient aryl bromides.[1][2]
Furthermore, the lactone (cyclic ester) functionality is a key consideration. While generally stable, it can be susceptible to hydrolysis under strongly basic conditions, a common requirement for many cross-coupling reactions.[3][4][5] This guide will address how to balance the need for reactive conditions with the preservation of the core scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured by reaction type to directly address the most common derivatization strategies.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. However, issues like low conversion and side reactions such as protodeborylation of the boronic acid partner are common hurdles.
Q1: My Suzuki coupling with this compound is stalled at <20% conversion. What are the most likely causes and how can I fix it?
A1: Low conversion is the most frequently reported issue and typically points to a sluggish catalytic cycle. The primary suspects are inefficient oxidative addition or a problem with the transmetalation step.
-
Cause A: Inefficient Oxidative Addition. The C-Br bond on the electron-rich chromanone ring can be difficult for the Pd(0) catalyst to break. Your choice of ligand is critical here.
-
Troubleshooting: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[6] Standard ligands like PPh₃ are often insufficient for this substrate.
-
-
Cause B: Poor Transmetalation. The transmetalation step requires the activation of the organoboron reagent by a base.[7][8]
-
Troubleshooting:
-
Base Selection: Ensure your base is appropriate. Inorganic bases like K₂CO₃ or K₃PO₄ are common choices.[9] For more challenging couplings, a stronger base like Cs₂CO₃ may be necessary due to its higher solubility in organic solvents.[10]
-
Solvent & Water Content: The presence of a small amount of water is often crucial for facilitating the formation of the reactive boronate species.[1] If using an anhydrous solvent like dioxane or THF, adding 2-5% water can significantly accelerate the reaction.
-
-
Q2: I'm observing a significant amount of debrominated starting material (chroman-2-one). What causes this side reaction?
A2: The formation of the debrominated product is often a result of a competitive hydrodehalogenation pathway or protodeborylation of your coupling partner followed by a coupling event with the resulting arene.
-
Troubleshooting:
-
Reagent Purity: Ensure your boronic acid is pure. Impurities can facilitate decomposition pathways. Boronic acids are prone to trimerization into boroxines upon storage; using freshly opened or purified reagents is recommended.
-
Base Strength: While a strong base can promote the reaction, excessively harsh conditions can accelerate side reactions. If using a very strong base like an alkoxide, consider switching to a carbonate or phosphate.
-
Inert Atmosphere: Meticulously degas your reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can interfere with the catalyst, and moisture, which can promote protodeborylation.
-
| Parameter | Standard Conditions | Troubleshooting Recommendation |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, PEPPSI-type precatalysts[1] |
| Ligand | PPh₃, P(t-Bu)₃ | XPhos, SPhos, RuPhos (Bulky, electron-rich dialkylbiaryl phosphines)[6] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃[9][10] |
| Solvent | Toluene, Dioxane/H₂O (10:1) | 2-MeTHF/H₂O, DMF/H₂O |
| Temperature | 80-100 °C | Increase to 110-120 °C (monitor for decomposition) or try room temperature with a highly active catalyst system.[11] |
| Catalyst Loading | 1-2 mol% | Increase to 3-5 mol% for difficult couplings. |
Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the cornerstone for introducing nitrogen-containing functionalities. Key challenges include catalyst inhibition, incomplete conversion, and potential lactone hydrolysis with strong alkoxide bases.
Q1: My Buchwald-Hartwig amination is giving low yields. I'm using a standard Pd(OAc)₂/BINAP system. What should I change?
A1: Low yields in this reaction often stem from an inappropriate choice of ligand, base, or catalyst precursor for the specific amine and aryl bromide combination.
-
Cause A: Ligand Mismatch. While bidentate ligands like BINAP were foundational, sterically hindered, bulky monophosphine ligands have proven far more general and effective, especially for less reactive aryl bromides.[12]
-
Cause B: Ineffective Base. The base's role is to deprotonate the amine or the palladium-amine complex.[13] Its strength and solubility are critical.[14]
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[15] However, if your amine is particularly weakly basic or sterically hindered, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) might be required.[16] Conversely, if you suspect substrate decomposition, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened.[15]
-
-
Cause C: Catalyst Inhibition. The product amine can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. Using a more sterically hindered ligand can often mitigate this issue.
Q2: I'm concerned about using a strong base like NaOtBu due to the lactone in my this compound. Is lactone hydrolysis a significant risk?
A2: Yes, this is a valid and critical concern. Lactones are susceptible to hydrolysis under strong basic (saponification) conditions, which would open the ring to form a hydroxy acid.[3][17][18]
-
Troubleshooting & Mitigation Strategies:
-
Use Weaker Bases: The first approach should always be to screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[15] Modern catalyst systems are often efficient enough to work with these milder bases, especially at slightly elevated temperatures (e.g., 80-110 °C).
-
Temperature Control: If a strong base like NaOtBu is unavoidable for reactivity, run the reaction at the lowest possible temperature. Some highly active catalyst systems can facilitate C-N coupling at or near room temperature, minimizing the rate of hydrolysis.[16]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this only provides more opportunity for side reactions like hydrolysis to occur.
-
Part 3: Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling is the premier method for installing alkyne moieties. The classic conditions involve both palladium and copper(I) cocatalysts, but modern copper-free variants often provide better results and avoid common side reactions.[19]
Q1: My Sonogashira reaction is messy, with significant formation of a homocoupled alkyne (Glaser coupling) and low yield of the desired product.
A1: This is a classic sign of issues with the copper co-catalyst or the presence of oxygen.
-
Cause A: Copper-Mediated Homocoupling. The copper(I) species in the traditional Sonogashira catalytic cycle can promote the oxidative dimerization of your terminal alkyne, especially in the presence of oxygen.
-
Cause B: Oxygen Contamination. Even in copper-free systems, oxygen can be detrimental.
-
Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed before use.
-
Q2: My copper-free Sonogashira reaction is very slow or fails to initiate. What factors should I investigate?
A2: In a copper-free system, the efficiency relies entirely on the palladium catalyst's ability to perform all steps of the cycle.
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. For aryl bromides, bulky and electron-rich ligands such as P(t-Bu)₃ are often highly effective.[20]
-
Base Selection: A strong amine base is required to deprotonate the terminal alkyne, forming the palladium-acetylide intermediate. Pyrrolidine or triethylamine are common choices.[23][24]
-
Palladium Source: Using a well-defined Pd(0) source like Pd₂(dba)₃ or an in situ generated catalyst from a precursor like (AllylPdCl)₂ can be more effective than Pd(II) sources which require an initial reduction step.[20]
-
| Parameter | Standard (Cu-catalyzed) Conditions | Troubleshooting (Cu-free) Recommendation |
| Pd Precatalyst | PdCl₂(PPh₃)₂ | Pd₂(dba)₃, (AllylPdCl)₂[20] |
| Cu Co-catalyst | CuI (1-5 mol%) | None |
| Ligand | PPh₃ | P(t-Bu)₃ or other bulky alkylphosphines[20] |
| Base | Triethylamine (Et₃N), Diisopropylamine | Pyrrolidine, Et₃N, DBU[23] |
| Solvent | THF, DMF | Neat amine base, or a co-solvent like DMF or Toluene |
| Temperature | Room Temp to 60 °C | Room Temperature to 80 °C |
Detailed Experimental Protocols
The following are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each new substrate combination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo for purification by column chromatography.
Protocol 2: Lactone-Compatible Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., a G3-XPhos precatalyst, 2 mol%) and Cs₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv) and degassed toluene.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through Celite. The crude product can then be purified as required.
Protocol 3: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add (AllylPdCl)₂ (1 mol%) and P(t-Bu)₃ (2.2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed DMF, followed by this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add the amine base (e.g., pyrrolidine, 2.0 equiv) via syringe.
-
Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-60 °C can be applied.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aq. NH₄Cl, and extract with an organic solvent. The combined organic layers should be washed, dried, and concentrated for purification.
Visualization & Workflow Diagrams
General Troubleshooting Workflow
Caption: General troubleshooting workflow for cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Selection
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. electronicsandbooks.com [electronicsandbooks.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting inconsistent results in assays with 6-Bromochroman-2-one
Welcome to the technical support center for 6-Bromochroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues that can lead to inconsistent assay results. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying rationale to empower you to build robust and reproducible experimental systems.
Part 1: Core Troubleshooting Guide
This section addresses specific, observable problems in a direct question-and-answer format.
Q1: My assay results show high variability between replicates (High %CV). What are the primary causes related to this compound?
High coefficient of variation (%CV) is a critical indicator of poor assay precision. When using this compound, this often traces back to issues with compound solubility and dispensing.
Immediate Cause: Inconsistent concentration of the active compound across wells. This can be due to precipitation of the compound either in the stock solution or upon dilution into the aqueous assay buffer.
Underlying Rationale: this compound is a hydrophobic molecule with limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer (a process known as "crashing out"), the compound can form microscopic precipitates or aggregates. These particles are not distributed evenly during subsequent pipetting steps, leading to significant well-to-well concentration differences.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of Synthesized 6-Bromochroman-2-one: Anchoring Analysis with X-ray Crystallography
In the realm of medicinal chemistry and materials science, the precise molecular structure of a synthesized compound is not merely an academic detail; it is the bedrock upon which its function, reactivity, and potential applications are understood. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and flawed developmental pathways. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of a novel synthetic molecule, 6-Bromochroman-2-one, demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination.
We will explore the synthesis of this compound and delve into a detailed, field-proven protocol for its crystallographic analysis. Furthermore, we will objectively compare the insights gained from this definitive method against those provided by other powerful, yet indirect, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals who require not just a result, but certainty in their molecular architecture.
The Synthetic Challenge: Accessing the this compound Scaffold
The chroman-2-one (dihydrocoumarin) skeleton is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position creates a valuable intermediate for further functionalization via cross-coupling reactions, making its unambiguous synthesis and characterization critical.
A common synthetic approach involves the reaction of a substituted phenol with an appropriate acrylic acid derivative. For this compound, a plausible and efficient synthesis begins with the Pechmann condensation, followed by reduction. While various synthetic routes exist for related coumarin derivatives, the precise confirmation of the final product's structure is paramount to validate the synthetic pathway.[1][2][3]
The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography
While other spectroscopic methods provide inferential data about a molecule's structure, single-crystal X-ray crystallography offers a direct, three-dimensional visualization of the atomic arrangement.[4][5] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystalline lattice.[6][7] By analyzing the pattern and intensity of the diffracted X-rays, we can generate an electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.[5][6][8]
This method is considered the definitive proof of structure because it is not an interpretation of electronic or nuclear environments, but a direct mapping of the molecule's physical form in the solid state.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, leading to an unambiguous structural solution.
Step 1: Crystal Growth (The Rate-Limiting Step) The most critical and often challenging part of the process is growing a high-quality single crystal.[4][9] The crystal must be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size.[6] Slow evaporation of a saturated solution is the most common method for small molecules.
-
Solvent Selection: Dissolve a small amount of purified this compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.
-
Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days. The slow decrease in solubility encourages the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous powder.
Step 2: Crystal Mounting and Data Collection Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.
-
Mounting: The crystal is affixed to a glass fiber or a cryo-loop using a non-diffracting oil or epoxy.[6]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a focused beam of monochromatic X-rays.[7] The crystal is rotated, and a series of diffraction images are collected by a detector.[4][8]
Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the crystal's unit cell parameters and symmetry.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[8][10]
-
Model Building: An atomic model of this compound is fitted to the electron density map.
-
Refinement: The model is refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in a final, highly accurate molecular structure.[11]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Expected Crystallographic Data
The output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of quantitative data.
| Parameter | Expected Value/Information for this compound | Significance |
| Molecular Formula | C₉H₇BrO₂ | Confirms elemental composition. |
| Molecular Weight | 227.06 g/mol | Confirms molecular mass. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating lattice box. |
| Bond Lengths | e.g., C=O (~1.2 Å), C-Br (~1.9 Å) | Unambiguous confirmation of atom connectivity and bond types. |
| Bond Angles | e.g., O-C-C angles in the lactone ring | Defines the precise geometry and conformation of the molecule. |
| R-factor (R₁) | < 0.05 (5%) | A key indicator of the quality of the fit between the model and data. |
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic methods offer crucial, complementary information. A robust structural confirmation relies on the convergence of evidence from multiple techniques.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C) by observing their behavior in a magnetic field.[15] It is the most powerful method for determining the connectivity of atoms in solution.[16]
-
¹H NMR: Would reveal the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons). For this compound, one would expect to see distinct signals for the aromatic protons and the two diastereotopic protons of the CH₂ groups in the heterocyclic ring.
-
¹³C NMR: Would show the number of unique carbon environments, confirming the presence of 9 distinct carbons, including the characteristic downfield signal for the carbonyl carbon of the lactone.[17]
Comparison with X-ray Crystallography:
-
Strength of NMR: Provides the carbon-hydrogen framework and connectivity in a solution state, which is often more relevant to the compound's behavior in biological systems.[18][19] It does not require crystallization.
-
Limitation of NMR: It does not directly provide bond lengths or angles. While 2D NMR techniques (like NOESY) can give information about through-space proximity, it does not yield a precise 3D model with the accuracy of crystallography.[10]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of molecular bonds. Different functional groups absorb infrared radiation at characteristic frequencies.
-
Key Insight for this compound: The most prominent feature would be a strong absorption band in the range of 1740-1775 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the six-membered lactone (cyclic ester).[20][21][22] The exact position provides clues about ring strain and conjugation.
Comparison with X-ray Crystallography:
-
Strength of IR: A rapid and straightforward method to confirm the presence of key functional groups.
-
Limitation of IR: Provides very little information about the overall molecular skeleton or the specific arrangement of atoms. It confirms the presence of a lactone but cannot distinguish between isomers.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition (with high-resolution MS).[23]
-
Key Insight for this compound: The mass spectrum would show a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), there will be two peaks of nearly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks).[24][25][26] This is a hallmark signature for a monobrominated compound.
Comparison with X-ray Crystallography:
-
Strength of MS: Extremely sensitive, provides an accurate molecular weight, and the isotopic pattern for bromine is a highly reliable indicator of its presence.[27]
-
Limitation of MS: Provides no information about atom connectivity, isomerism (e.g., 5-bromo vs. 6-bromo vs. 7-bromo), or stereochemistry.
Synthesizing the Evidence: A Holistic Approach
The highest level of confidence in structural elucidation is achieved when all analytical data converge to support a single, unambiguous structure. X-ray crystallography serves as the final arbiter, confirming the hypotheses built from spectroscopic data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. rigaku.com [rigaku.com]
- 12. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 18. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.pg.edu.pl [chem.pg.edu.pl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
Purity validation of 6-Bromochroman-2-one by HPLC and NMR
An In-Depth Comparative Guide to the Purity Validation of 6-Bromochroman-2-one by HPLC and NMR
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimate safety of the final drug substance. This guide provides a comprehensive comparison of two orthogonal, powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
As scientists, our choice of analytical methodology is driven by the specific questions we need to answer. Are we looking for ultimate sensitivity to detect trace impurities, or do we require absolute quantification and structural confirmation in a single experiment? This guide delves into the causality behind the experimental choices for each technique, presenting self-validating protocols and objective data to empower researchers to make informed decisions for their specific analytical challenges.
The Orthogonal Approach: Why HPLC and NMR?
Relying on a single analytical technique can lead to a skewed understanding of a sample's purity. Impurities that are chromatically "invisible" to an HPLC's UV detector may be readily apparent in an NMR spectrum, and vice-versa. Employing both HPLC and NMR creates an orthogonal approach, where the weaknesses of one method are covered by the strengths of the other. This dual-validation strategy is a hallmark of robust analytical science and is strongly encouraged by regulatory bodies for the comprehensive characterization of chemical entities.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and amenability to automation.[1] For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity.
The Principle of RP-HPLC for Purity Validation
In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a more polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. This compound, being a moderately non-polar molecule, will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can control the elution of the main compound and any impurities. More polar impurities will elute earlier, while more non-polar impurities will be retained longer. The purity is then typically assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[2][3][4] These tests ensure that the chromatographic system is performing adequately on the day of analysis.
1. Preparation of Solutions:
-
Mobile Phase A: Deionized water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (for SST): Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample of this compound at the same concentration (100 µg/mL) in the diluent.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | A gradient is essential to elute potential impurities with a wide range of polarities in a reasonable time. |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 40 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. An isobestic point is ideal if known.[5] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
3. System Suitability Testing (SST):
-
Inject the Standard Solution five times consecutively.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): > 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
4. Analysis Procedure:
-
Once the system passes SST, inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation and Interpretation
The following table represents typical data obtained from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Resolution (vs. main peak) |
| 1 | 4.52 | 1,520 | 0.11 | 15.2 |
| 2 | 12.87 | 1,356,800 | 99.63 | - |
| 3 | 14.15 | 3,110 | 0.23 | 2.8 |
| 4 | 16.03 | 750 | 0.03 | 4.1 |
Interpretation: The chromatogram shows a main peak at 12.87 minutes, corresponding to this compound, with a purity of 99.63% by area. Three minor impurities are detected. The resolution values are well above the critical value of 1.5, indicating they are well-separated from the main peak.
Strengths and Limitations of HPLC
Strengths:
-
High Sensitivity: Capable of detecting trace impurities at low levels (ppm or even ppb).[5]
-
High Resolution: Excellent at separating structurally similar compounds.
-
Robust and Reproducible: Well-established methods and system suitability tests ensure reliable results.
Limitations:
-
Requires a Reference Standard: For definitive identification and quantification (non-area % methods), a certified reference standard of the impurity is often needed.
-
Non-Specific Detection: A UV detector provides no structural information. A peak at a certain retention time is not definitive proof of identity.
-
Potential for "Invisible" Impurities: Compounds lacking a UV chromophore (at the selected wavelength) will not be detected.
Section 2: Purity Validation by Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[6] Its application extends to quantitative analysis (qNMR), a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[7] This allows for the determination of purity without the need for a reference standard of the analyte itself.
The Principle of qNMR for Purity Validation
qNMR determines purity by comparing the integrated signal of a specific proton (or protons) on the analyte molecule to the integral of a proton on a certified internal standard of known purity and mass.[8] By accurately weighing both the sample and the internal standard into the same NMR tube, a direct molar ratio can be established, from which the purity (as a mass fraction) can be calculated. The method is non-destructive and provides structural confirmation simultaneously.[9][10]
Experimental Protocol: ¹H-qNMR Method
This protocol is designed to ensure accuracy and precision, adhering to principles outlined for validated qNMR methodologies.[11][12]
1. Selection of Internal Standard:
-
Standard: Maleic Anhydride (Certified Reference Material, Purity ≥ 99.5%).
-
Rationale: Maleic anhydride is chosen because it is highly pure, stable, non-volatile, and has a simple singlet proton signal in a region of the ¹H NMR spectrum that is unlikely to overlap with signals from this compound (around 7.0 ppm).
2. Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh ~15 mg of the this compound sample into a clean, dry vial. Record the weight precisely (e.g., 15.04 mg).
-
Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial. Record the weight precisely (e.g., 5.12 mg).
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
| Parameter | Setting | Rationale |
|---|---|---|
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹H | Proton NMR is highly sensitive and provides rich structural information. |
| Solvent | DMSO-d₆ | Good solvating power for both analyte and standard; its residual peak is well-defined. |
| Pulse Angle | 30° | A smaller flip angle helps ensure complete relaxation between scans. |
| Relaxation Delay (d1) | 30 s | A long delay (≥ 5 times the longest T₁ of interest) is CRITICAL for accurate quantification. |
| Number of Scans | 16-64 | Sufficient scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated. |
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the selected signals:
-
Analyte: Integrate a well-resolved signal from this compound (e.g., the aromatic proton at ~7.8 ppm, 1H).
-
Standard: Integrate the singlet from Maleic Anhydride (2H).
-
-
Use the following formula to calculate the purity as a mass fraction (%w/w):[8] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound = 227.05 g/mol ; Maleic Anhydride = 98.06 g/mol )
-
m: mass
-
P: Purity of the standard
-
Data Presentation and Interpretation
| Parameter | Analyte (this compound) | Standard (Maleic Anhydride) |
| Mass (m) | 15.04 mg | 5.12 mg |
| Molecular Weight (MW) | 227.05 g/mol | 98.06 g/mol |
| Signal Integrated | Aromatic proton (doublet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.62 |
| Purity of Standard (P_std) | - | 99.8% |
Calculation: Purity = (1.00 / 0.62) * (2 / 1) * (227.05 / 98.06) * (5.12 / 15.04) * 99.8% = 99.5%
Interpretation: The qNMR analysis indicates a purity of 99.5% (w/w). The full spectrum also serves to confirm the identity of the main component and can reveal the presence of structurally related impurities or residual solvents.
Strengths and Limitations of qNMR
Strengths:
-
Primary Method: Provides a direct measure of purity (mass fraction) without needing a specific standard of the analyte.[9]
-
Structural Confirmation: Unambiguously confirms the identity of the analyte and can help identify unknown impurities.[6][10]
-
Non-destructive: The sample can be recovered after analysis.[11]
-
Universal Detection: Detects any soluble molecule with protons, avoiding the "invisible impurity" problem of UV-based HPLC.
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting very low-level impurities.
-
Signal Overlap: Severe peak overlap can make accurate integration challenging, although higher field instruments can mitigate this.
-
Requires High Purity Standard: The accuracy of the method is contingent on the certified purity of the internal standard.
Comparative Analysis: HPLC vs. NMR for Purity Validation
The choice between HPLC and NMR is not about which is "better," but which is more "fit for purpose" according to the validation requirements outlined in guidelines like ICH Q2(R1).[13][14][15][16]
| Feature | HPLC (UV Detection) | NMR (Quantitative ¹H) |
| Principle | Chromatographic separation based on polarity | Spectroscopic analysis based on molar ratios |
| Quantification | Relative (Area %), requires standard for absolute | Absolute (mass %), primary ratio method |
| Sensitivity | Very high (ppm level) | Moderate (typically >0.1%) |
| Specificity | Low (retention time is not unique) | Very high (provides structural fingerprint) |
| Impurity ID | Not possible without mass spec or standards | Possible for structurally related impurities |
| Sample Throughput | High, easily automated | Lower, can be more time-consuming per sample |
| Sample Integrity | Destructive | Non-destructive |
| Regulatory View | A universally accepted standard for purity | Increasingly accepted as a primary method for purity assignment |
Integrated Purity Validation Workflow
A truly robust purity assessment leverages the strengths of both techniques. The following workflow illustrates how HPLC and NMR can be used synergistically.
Caption: Integrated workflow combining HPLC and qNMR for comprehensive purity validation.
Conclusion
For the purity validation of this compound, both HPLC and NMR provide critical, albeit different, pieces of the analytical puzzle.
-
HPLC excels as a high-sensitivity separation technique, ideal for generating a detailed impurity profile and for routine quality control where speed and throughput are essential. Its strength lies in finding what is there and in what relative amount chromatographically.
-
qNMR serves as a powerful primary method for providing an accurate, absolute purity value (mass fraction) while simultaneously confirming the molecule's structural identity. Its strength lies in providing a definitive purity value anchored to a certified standard, independent of the analyte's response factor.
A comprehensive and trustworthy purity assessment should not be an "either/or" decision. By integrating the high-sensitivity separation power of HPLC with the absolute quantitative and structural verification capabilities of qNMR, researchers and drug development professionals can establish a scientifically sound, defensible, and complete purity profile for critical intermediates like this compound.
References
- 1. wjpmr.com [wjpmr.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Nmr Spectroscopy In Pharmaceutical Analysis [portal.slcs.edu.in]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ethz.ch [ethz.ch]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. starodub.nl [starodub.nl]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of 6-Bromochroman-2-one and Other Halogenated Coumarins: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the coumarin scaffold stands as a privileged structure, renowned for its diverse biological activities and unique photophysical properties.[1][2] The introduction of halogen atoms to the coumarin nucleus has been a pivotal strategy to modulate these properties, enhancing lipophilicity, improving cell membrane penetration, and ultimately, amplifying therapeutic efficacy.[1][3] This guide provides an in-depth comparative study of 6-Bromochroman-2-one against other notable halogenated coumarins, offering experimental insights and data to inform future research and drug development endeavors.
Introduction to Halogenated Coumarins: Enhancing Nature's Scaffold
Coumarins, or 2H-chromen-2-ones, are a large class of heterocyclic compounds characterized by a benzene ring fused to an α-pyrone ring.[1] While naturally occurring coumarins exhibit a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects, synthetic modifications have unlocked even greater potential.[1][4] Halogenation, in particular, has emerged as a powerful tool. The introduction of halogens can significantly influence the molecule's electronic properties, steric profile, and metabolic stability, leading to compounds with enhanced and sometimes novel biological functions.[3][5]
This guide will focus on a comparative analysis of this compound, a specific brominated derivative, with other halogenated coumarins to elucidate the structure-activity relationships that govern their performance.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Halogenation can significantly alter properties such as melting point, boiling point, and lipophilicity (Log P).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Log P (calculated) |
| This compound | C₉H₇BrO₂ | 227.06 | Not explicitly found, but 6-bromo-2H-chromen-2-one is 160-163[6] | ~2.5 (estimated) |
| 6-Chloro-2H-chromen-2-one | C₉H₅ClO₂ | 180.59 | 163-165 | 2.23 |
| 6,8-Dibromo-2H-chromen-2-one | C₉H₄Br₂O₂ | 303.94 | 224-226 | 3.25 |
| 4-Chloro-2H-chromen-2-one | C₉H₅ClO₂ | 180.59 | 98-100 | 2.23 |
Note: Data compiled from various sources. Log P values are estimates and can vary based on the calculation method.
The data illustrates that the type and position of the halogen atom, as well as the degree of halogenation, influence the melting point and lipophilicity. Generally, increasing halogenation leads to a higher melting point and increased lipophilicity. This enhanced lipophilicity can facilitate passage through biological membranes, a crucial factor for intracellular drug targets.[1]
Synthesis of Halogenated Coumarins: Key Methodologies
The synthesis of halogenated coumarins can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common approach to synthesizing 6-halogenated coumarins involves the Pechmann condensation or Knoevenagel condensation of a halogenated phenol with a β-ketoester or malonic acid derivative, respectively.
Caption: General workflow for the synthesis of halogenated coumarins.
Experimental Protocol: Synthesis of 6-Bromocoumarin
This protocol describes a typical Pechmann condensation for the synthesis of 6-bromocoumarin.
Materials:
-
4-Bromophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
To a cooled (0-5 °C) mixture of 4-bromophenol (1 eq) and ethyl acetoacetate (1.1 eq), slowly add concentrated sulfuric acid (5 eq) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until neutral, and then washed with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromocoumarin.
Causality: The sulfuric acid acts as both a condensing agent and a dehydrating agent, facilitating the initial condensation and the subsequent cyclization to form the coumarin ring. The use of ice-cold water is crucial for precipitating the product while minimizing the dissolution of the desired compound.
Comparative Biological Activities
Halogenated coumarins have been extensively investigated for a wide range of biological activities. The nature and position of the halogen substituent play a critical role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of halogenated coumarins against various cancer cell lines.[1][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9]
For instance, a study on a series of 6- and 6,8-halogenated coumarins revealed that 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile exhibited significant antiproliferative activity against thyroid cancer cells.[1] This suggests that di-halogenation can enhance cytotoxic effects. While specific data for this compound's anticancer activity is less prevalent in the searched literature, the activity of the closely related 6-bromocoumarin derivatives suggests its potential as an anticancer agent.[10] For example, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have shown promising antitumor activity.[10][11]
Caption: Proposed anticancer mechanisms of halogenated coumarins.
Anticoagulant Activity
The discovery of warfarin, a synthetic coumarin derivative, revolutionized the treatment of thromboembolic disorders.[12] The anticoagulant activity of coumarins is attributed to their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors.[13] Halogenation has been shown to influence this activity. For example, the presence of a halogen atom can increase the anticoagulant ability of the molecule.[12] A study on synthetic coumarin derivatives found that a compound containing a 3-bromophenyl group showed higher anticoagulant activity than warfarin.[13]
Antimicrobial and Antioxidant Activities
Halogenated coumarins have also demonstrated significant antimicrobial and antioxidant properties.[14] The introduction of a halogen atom can increase lipophilicity, leading to better penetration of microbial cell membranes.[3] For instance, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one and 3-acetyl-6-bromo-2H-chromen-2-one exhibited potent antioxidant activity.[14]
Insecticidal Properties
Recent studies have explored the potential of halogenated coumarins as insecticides.[4] Certain 3-mono/dibromoacetyl-6-halogenated coumarin analogues have shown promising larvicidal activity against the malaria vector Anopheles arabiensis.[4] This activity is attributed to the presence of electron-withdrawing halogen atoms.[4]
Fluorescent Properties and Applications
Coumarin derivatives are well-known for their fluorescent properties, making them valuable as fluorescent probes and labels in biological imaging.[15][16] The fluorescence emission can be tuned by altering the substituents on the coumarin ring. Strategic substitutions can lead to derivatives with high fluorescence quantum yields and large Stokes shifts, which are desirable for bioimaging applications.[15] While the specific fluorescent properties of this compound are not extensively detailed in the provided search results, the general principles of coumarin fluorescence suggest that it likely exhibits fluorescence that can be modulated for various applications.
Conclusion and Future Perspectives
This comparative guide highlights the significant impact of halogenation on the physicochemical and biological properties of coumarins. This compound, as a representative brominated coumarin, is part of a larger family of compounds with immense therapeutic and technological potential. The collective evidence suggests that the strategic placement of halogen atoms on the coumarin scaffold is a viable approach to developing potent anticancer, anticoagulant, antimicrobial, and insecticidal agents.
Future research should focus on synthesizing and screening a wider array of halogenated coumarins, including systematic variations of the halogen type, position, and degree of substitution. In-depth mechanistic studies are also crucial to fully elucidate the structure-activity relationships and to design next-generation halogenated coumarins with enhanced efficacy and selectivity for their respective biological targets.
References
- 1. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Halogenated Coumarins for Antimosquito Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Halogenation of Coumarins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aditum.org [aditum.org]
- 13. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Bromochroman-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic system, present in many natural products, provides a versatile template for the design of novel therapeutic agents.[1] Among its various substituted forms, 6-Bromochroman-2-one has emerged as a particularly interesting starting point for the development of potent anticancer agents. The presence of the bromine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from studies on related chromone and coumarin derivatives. We will explore how modifications to this core structure impact its cytotoxic effects and delve into the experimental methodologies used to ascertain these properties.
Unraveling the Structure-Activity Landscape
The anticancer activity of chromanone derivatives is intricately linked to the nature and position of substituents on the core scaffold. While a comprehensive SAR study focused exclusively on a wide range of this compound analogs is not yet available in a single consolidated resource, we can infer key trends from the existing literature on closely related compounds.
Substitutions at the 3-Position: A Gateway to Potency
The 3-position of the chromanone ring has been a primary focus for chemical modification. Introducing various heterocyclic moieties at this position has proven to be a fruitful strategy for enhancing anticancer activity. For instance, derivatives of 6-bromo-2H-chromen-2-one (a closely related coumarin) bearing pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole groups at the 3-position have demonstrated significant cytotoxic effects against the human liver carcinoma cell line (HEPG2-1).[2][3]
| Compound ID | Modification at 3-position | Cancer Cell Line | IC50 (µM) |
| 7c | Pyrazolo[1,5-a]pyrimidine | HEPG2-1 | 2.70 ± 0.28 |
| 23g | Thiazole | HEPG2-1 | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazole | HEPG2-1 | 4.90 ± 0.69 |
| Doxorubicin | (Reference Drug) | HEPG2-1 | 1.20 ± 0.11 |
Table 1: In vitro antitumor activity of 6-bromo-2H-chromen-2-one derivatives against the HEPG2-1 cell line.[3]
These findings strongly suggest that the introduction of nitrogen- and sulfur-containing heterocycles at the 3-position of the this compound scaffold is a promising avenue for developing potent anticancer agents. The specific nature of the heterocyclic ring system plays a crucial role in determining the degree of cytotoxicity.
The Influence of Halogenation
The presence and position of halogen atoms on the chromanone scaffold are critical determinants of biological activity. A comparative study of chromanone derivatives highlighted that halogen substitutions, such as chlorine versus bromine, can significantly modulate their anticancer effects.[4] For instance, in a series of 3-benzylidenchroman-4-ones, a compound featuring a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety exhibited potent cytotoxicity, being 6-17 times more potent than the standard drug etoposide against several cancer cell lines.[5] This underscores the importance of the electronic and steric properties of the halogen substituent in interacting with the biological target.
Caption: Influence of halogen substitutions on the chromanone core's interaction with biological targets.
Mechanistic Insights: How Do These Analogs Exert Their Effects?
The anticancer activity of chromanone derivatives often stems from their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, a potent spirochromanone derivative, Csp 12, was found to induce 28.6% total apoptosis and arrest the G2 phase of the cell cycle in B16F10 murine melanoma cells.[6] Molecular docking studies of this compound suggested effective binding at the active site of the epidermal growth factor receptor (EGFR) kinase domain, a key target in cancer therapy.[6]
Caption: A proposed mechanism of action for anticancer chromanone analogs.
Experimental Protocols: Synthesizing and Evaluating this compound Analogs
The synthesis of this compound derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. Below are representative protocols for these procedures.
General Synthesis of 3-Substituted-6-bromo-2H-chromen-2-ones
A common synthetic route to introduce substituents at the 3-position involves starting with 3-acetyl-6-bromo-2H-chromen-2-one. This starting material can be reacted with various reagents to build a diverse library of analogs. For example, reaction with N,N-dimethylformamide-dimethylacetal can yield an enaminone intermediate, which is a versatile precursor for synthesizing various heterocyclic derivatives.[2][3]
Step-by-Step Synthesis of a 1,3,4-Thiadiazole Derivative (e.g., Compound 18a): [2]
-
Preparation of the Hydrazinecarbodithioate Intermediate: 3-Acetyl-6-bromo-2H-chromen-2-one is reacted with methyl hydrazinecarbodithioate in a suitable solvent like 2-propanol at room temperature.
-
Cyclization with Hydrazonoyl Halide: The resulting intermediate is then mixed with an appropriate hydrazonoyl halide in ethanol.
-
Base-catalyzed Reaction: Triethylamine is added to the mixture, which is then stirred at room temperature for several hours to facilitate the cyclization reaction.
-
Isolation and Purification: The solid product is collected by filtration and recrystallized from a suitable solvent, such as N,N-dimethylformamide, to yield the pure 1,3,4-thiadiazole derivative.
In Vitro Cytotoxicity Testing: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][7]
Protocol for MTT Assay: [5][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of chemical compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available evidence from related compound series strongly indicates that modifications at the 3-position with various heterocyclic moieties can lead to potent cytotoxic compounds. Furthermore, the presence of the bromine atom at the 6-position appears to be a favorable feature for enhancing biological activity.
Future research should focus on a more systematic exploration of the SAR of this compound analogs, with a broader range of substituents at various positions of the chromanone ring. Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development as clinical candidates. The combination of rational drug design, efficient synthetic methodologies, and robust biological evaluation will undoubtedly pave the way for the discovery of new and effective anticancer therapies based on this versatile scaffold.
References
- 1. This compound | 20921-00-0 | Benchchem [benchchem.com]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Halogen Wars: A Comparative Analysis of 6-Bromo vs. 6-Chloro Chromanone Derivatives in Biological Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological efficacy of 6-bromo and 6-chloro substituted chromanone derivatives. Drawing upon available experimental data, we dissect the nuanced impact of these halogens on anticancer, antimicrobial, and enzyme-inhibiting activities, offering insights to guide future drug discovery efforts.
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among the most effective modifications is halogenation, particularly at the 6-position of the chromanone ring. The introduction of a halogen atom can significantly alter a molecule's lipophilicity, electronic properties, and binding interactions with biological targets, thereby modulating its efficacy and selectivity. This guide focuses on a critical comparison between two common halogen substitutions: bromine and chlorine.
Anticancer Activity: A Tale of Two Halogens
In the realm of oncology, the choice between a bromo or chloro substituent on the chromanone core can lead to significant differences in cytotoxic potency. Emerging evidence suggests that the nature of the halogen at the 6-position can profoundly influence the anticancer activity of the resulting derivatives.
A comparative study involving dihydropyrano[3,2-b]chromene derivatives, synthesized from 6-bromo- and 6-chloro-3-hydroxychromone precursors, provided compelling evidence for the superiority of the chloro-substitution in this particular scaffold. The 6-chloro derivative demonstrated significantly greater potency against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[3] Specifically, the chloro-substituted compound was approximately 11 and 7 times more potent than its bromo-counterpart against MCF-7 and A549 cells, respectively.[3] This suggests that for this class of compounds, the higher electronegativity and smaller size of chlorine may lead to more favorable interactions with the biological target.
Further supporting the potent role of the chloro group, another study highlighted the anticancer potential of 6-chloro-4-oxo-4H-chromen derivatives as topoisomerase inhibitors, enzymes crucial for DNA replication.[4] While this study did not include a direct bromo-analogue for comparison, it underscores the effectiveness of the 6-chloro substitution in designing anticancer agents.
Interestingly, a separate investigation into 3-benzylidenechroman-4-ones as chalcone-like agents identified a 7-hydroxy derivative with a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety as a highly potent compound against various cancer cell lines.[5] Although the bromine is not on the chromanone ring itself, this finding indicates that the bromo-substituent can contribute significantly to the overall cytotoxicity of the molecule.
Table 1: Comparative Anticancer Activity of Halogenated Chromanone Derivatives
| Compound Class | Substitution | Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[3,2-b]chromene | 6-Chloro | MCF-7 | 36 | [3] |
| Dihydropyrano[3,2-b]chromene | 6-Bromo | MCF-7 | ~396 (inferred) | [3] |
| Dihydropyrano[3,2-b]chromene | 6-Chloro | A549 | 56 | [3] |
| Dihydropyrano[3,2-b]chromene | 6-Bromo | A549 | ~392 (inferred) | [3] |
Antimicrobial Efficacy: Bromine Takes the Lead in Antifungal Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated chromanones have emerged as a promising class of compounds in this area. In the context of antifungal activity, a 6-bromo substituted chromone derivative has demonstrated significant potential.
A study investigating the antifungal and antibiofilm activities of various chromones against nine Candida species identified 6-bromochromone-3-carbonitrile as a particularly active compound.[6] This derivative exhibited potent antifungal activity with minimum inhibitory concentrations ranging from 5 to 50 µg/mL and was fungicidal, killing C. albicans cells within 2 hours of contact at its MIC.[6] Furthermore, it effectively inhibited the formation of C. albicans biofilms, a key virulence factor.[6] While a direct comparison with a 6-chloro analogue was not performed in this study, the potent activity of the bromo-derivative highlights its potential in the development of new antifungal agents.
In the realm of antibacterial agents, studies have shown that 6-chloro-8-nitroflavone, a related chromone derivative, possesses potent inhibitory activity against pathogenic bacteria.[7][8] This suggests that the 6-chloro substitution can be beneficial for antibacterial activity. However, a direct comparison with a 6-bromo analogue within the same study is lacking, making it difficult to definitively conclude which halogen is superior for broad-spectrum antibacterial efficacy.
Enzyme Inhibition: A Synergistic Role for Bromo and Chloro Groups
The strategic placement of halogens can also lead to potent and selective enzyme inhibitors. In a notable example, a chroman-4-one derivative featuring both a 6-chloro and an 8-bromo substituent, 8-bromo-6-chloro-2-pentylchroman-4-one , was identified as a potent inhibitor of Sirtuin 2 (SIRT2), a promising target for neurodegenerative diseases.[9] This compound exhibited an impressive IC50 value of 4.5 µM.[9]
The study further revealed that the presence of both electron-withdrawing groups at the 6- and 8-positions was crucial for significant inhibition.[9] A derivative with only the 6-chloro substituent showed a decrease in activity, emphasizing the synergistic contribution of both halogens to the inhibitory potency.[9] This highlights a key principle in drug design: the combined electronic and steric effects of multiple halogen substitutions can lead to superior biological activity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for assessing the cytotoxic activity of novel chromanone derivatives.
MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the effect of compounds on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the Core Structure and Substitution
Caption: Halogenation at the 6-position of the chromanone core.
Conclusion and Future Directions
The comparative analysis of 6-bromo and 6-chloro chromanone derivatives reveals a nuanced landscape of biological efficacy. While the 6-chloro substitution appears to be more advantageous for the anticancer activity of certain dihydropyrano[3,2-b]chromene derivatives, the 6-bromo group has shown significant promise in the development of potent antifungal agents. Furthermore, the synergistic combination of both halogens can lead to highly effective enzyme inhibitors.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking New 6-Bromochroman-2-one Derivatives Against Known PARP Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The therapeutic success of PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib has spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, or differentiated mechanisms of action.[2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, coumarin derivatives (2H-chromen-2-ones) have shown a wide range of pharmacological activities, including antitumor and enzyme inhibition properties.[4] This guide presents a comprehensive framework for the evaluation of a new series of hypothetical 6-bromochroman-2-one derivatives as potential PARP inhibitors, benchmarking their performance against established clinical agents.
This document is intended for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the underlying scientific rationale for the chosen assays, ensuring a robust and self-validating approach to inhibitor characterization.
The this compound Scaffold: A Promising Starting Point
The coumarin nucleus is a versatile scaffold, and modifications at various positions can significantly modulate its biological activity.[4] The introduction of a bromine atom at the 6-position can enhance interactions with biological targets through halogen bonding and improve pharmacokinetic properties. Further derivatization, particularly at the 3-position, allows for the exploration of diverse chemical space to optimize target engagement. This guide will focus on three novel hypothetical derivatives:
-
BCO-1: A derivative with a simple amide substitution at the 3-position.
-
BCO-2: A derivative incorporating a cyclic amine moiety for increased solubility and potential for additional interactions.
-
BCO-3: A derivative with an extended aromatic system to probe deeper into the enzyme's binding pocket.
These new chemical entities (NCEs) will be benchmarked against two well-established PARP inhibitors: Olaparib and Talazoparib , chosen for their clinical significance and high potency.[2][3]
A Multi-Parametric Approach to Inhibitor Evaluation
A thorough assessment of a new inhibitor goes beyond simple determination of its half-maximal inhibitory concentration (IC50). A multi-parametric approach is essential to build a comprehensive profile of the compound's activity, from direct enzyme inhibition to its effects on cancer cells. The experimental workflow is designed to provide a holistic view of the new derivatives' potential.
Figure 1: A high-level overview of the experimental workflow for benchmarking new this compound derivatives.
Part 1: Synthesis and Characterization of this compound Derivatives
The journey of any new drug candidate begins with its synthesis and rigorous characterization. The hypothetical derivatives BCO-1, BCO-2, and BCO-3 would be synthesized starting from 3-acetyl-6-bromo-2H-chromen-2-one, a versatile intermediate.[5][6]
Experimental Protocol: Synthesis of this compound Derivatives
-
Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one is synthesized according to established literature procedures.[5]
-
Derivatization: The acetyl group at the 3-position serves as a handle for further chemical modifications to introduce the desired functional groups for BCO-1, BCO-2, and BCO-3. This could involve reactions such as condensation with amines or other nucleophiles.[4]
-
Purification: The crude products are purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds are confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to determine purity (>95%).
-
Rationale: Ensuring the high purity and correct chemical structure of the test compounds is a critical first step. Impurities could lead to misleading results in subsequent biological assays.
Part 2: Biochemical Evaluation of PARP1 Inhibition
The initial assessment of a potential inhibitor involves determining its direct effect on the target enzyme. In this case, we will measure the ability of our new derivatives to inhibit the enzymatic activity of PARP1.
Experimental Protocol: PARP1 Enzymatic Assay
This protocol is adapted from commercially available chemiluminescent and fluorescent PARP1 assay kits.[7][8][9][10]
-
Assay Principle: The assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, which are coated on a 96-well plate. The amount of PAR generated is proportional to PARP1 activity.
-
Reagents:
-
Recombinant human PARP1 enzyme.
-
Histone-coated 96-well plate.
-
Biotinylated NAD+ (substrate).
-
Activated DNA.
-
Assay buffer.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent or fluorescent substrate.
-
-
Procedure:
-
Add assay buffer, activated DNA, and varying concentrations of the test compounds (BCO-1, BCO-2, BCO-3, Olaparib, Talazoparib) or vehicle control (DMSO) to the wells of the histone-coated plate.
-
Add the PARP1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12]
Rationale: The in vitro enzymatic assay provides a direct measure of the compound's potency against the target enzyme, free from the complexities of a cellular environment. This allows for a clean comparison of the intrinsic inhibitory activity of the new derivatives against the known inhibitors.
Hypothetical Results: PARP1 Inhibition
| Compound | IC50 (nM) |
| BCO-1 | 58.3 |
| BCO-2 | 25.1 |
| BCO-3 | 8.7 |
| Olaparib | 5.2 |
| Talazoparib | 1.9 |
Interpretation: The hypothetical data suggests that BCO-3 is the most potent of the new derivatives, with an IC50 in the single-digit nanomolar range, approaching the potency of the clinical comparators. BCO-1 shows modest activity, while BCO-2 displays intermediate potency. These results would guide the selection of lead candidates for further cellular characterization.
Part 3: Cellular Activity of New this compound Derivatives
While biochemical assays are crucial, the ultimate test of an inhibitor's potential is its activity in a cellular context. We will assess the cytotoxicity of the new derivatives, their ability to induce apoptosis, and their on-target effect of causing DNA damage accumulation in a cancer cell line. A BRCA-deficient cancer cell line, such as CAPAN-1 (pancreatic cancer) or MDA-MB-436 (breast cancer), would be an appropriate model, as these cells are highly dependent on PARP for survival.[13]
Experimental Protocol: Cytotoxicity Assay (MTT/XTT)
This protocol is based on standard methods for assessing cell viability.[14][15][16]
-
Assay Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed BRCA-deficient cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add the MTT or XTT reagent to each well and incubate.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Rationale: This assay provides a measure of the overall cytotoxicity of the compounds. For a PARP inhibitor, we expect to see potent cytotoxicity specifically in BRCA-deficient cells, a phenomenon known as synthetic lethality.[1]
Experimental Protocol: Apoptosis Assay (Caspase-3 Activity)
This protocol utilizes commercially available colorimetric or fluorometric caspase-3 assay kits.[17][18][19][20]
-
Assay Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. The assay measures the cleavage of a caspase-3-specific substrate, which releases a chromophore or fluorophore.[17]
-
Procedure:
-
Treat BRCA-deficient cancer cells with the test compounds at their respective GI50 concentrations for 24-48 hours.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a 96-well plate containing the caspase-3 substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.
Rationale: A significant increase in caspase-3 activity would indicate that the observed cytotoxicity is due to the induction of apoptosis, a programmed cell death mechanism that is a desirable outcome for an anticancer agent.
Experimental Protocol: Western Blot for γ-H2AX
This protocol follows standard Western blotting procedures to detect the phosphorylation of histone H2AX.[21][22][23]
-
Assay Principle: Phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. PARP inhibitors prevent the repair of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication, thus increasing γ-H2AX levels.[22]
-
Procedure:
-
Treat BRCA-deficient cancer cells with the test compounds at their GI50 concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for γ-H2AX.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or total H2AX, should also be probed on the same blot.
-
-
Data Analysis: Densitometric analysis of the γ-H2AX bands, normalized to the loading control, will indicate the extent of DNA damage.
Rationale: An increase in γ-H2AX levels provides direct evidence of the on-target effect of the PARP inhibitors in cells, confirming that they are indeed causing an accumulation of DNA damage.
Figure 2: The signaling pathway illustrating the mechanism of action of PARP inhibitors in BRCA-deficient cells.
Hypothetical Results: Cellular Assays in BRCA-deficient Cells
| Compound | GI50 (nM) | Caspase-3 Activity (Fold Increase) | γ-H2AX Induction (Fold Increase) |
| BCO-1 | 85.2 | 2.1 | 1.8 |
| BCO-2 | 42.5 | 3.5 | 3.2 |
| BCO-3 | 15.8 | 5.2 | 4.9 |
| Olaparib | 10.1 | 5.8 | 5.5 |
| Talazoparib | 3.5 | 6.5 | 6.1 |
Interpretation: The cellular data would ideally correlate with the biochemical data. The most potent compound in the enzymatic assay, BCO-3, also shows the lowest GI50 and the highest induction of apoptosis and DNA damage in cells. This consistency across assays strengthens the case for BCO-3 as a promising lead candidate. The performance of BCO-3 is comparable to that of Olaparib, suggesting it warrants further investigation.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to benchmarking new this compound derivatives against known PARP inhibitors. By integrating chemical synthesis, biochemical assays, and a suite of cell-based assays, a comprehensive profile of the novel compounds can be generated. The hypothetical data presented for BCO-1, BCO-2, and BCO-3 illustrates how such a multi-parametric evaluation can effectively identify promising lead candidates for further preclinical development. The this compound scaffold, as exemplified by the promising hypothetical profile of BCO-3, represents a viable starting point for the discovery of next-generation PARP inhibitors.
References
- 1. List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com [drugs.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
- 6. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. namsa.com [namsa.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Bromochroman-2-one for Researchers
This guide provides an in-depth technical comparison of two primary synthetic routes to 6-Bromochroman-2-one (also known as 6-bromo-3,4-dihydrocoumarin), a valuable building block in medicinal chemistry and drug development. The strategic placement of the bromine atom on the aromatic ring makes it a versatile intermediate for further functionalization through cross-coupling reactions. Here, we will dissect two distinct and validated synthetic strategies: the intramolecular cyclization of a brominated phenoxypropanoic acid and the catalytic hydrogenation of a brominated coumarin. This guide aims to equip researchers with the necessary data and procedural insights to select the most suitable method for their specific laboratory context, considering factors such as yield, scalability, and safety.
Introduction to this compound
The chroman-2-one scaffold is a prevalent motif in a variety of biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 6-position provides a synthetic handle for the elaboration of the molecule, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of synthetic route to this key intermediate can significantly impact the efficiency and overall success of a research campaign. This guide presents a cross-validation of two common approaches, offering a detailed analysis of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
Two distinct and reliable methods for the synthesis of this compound are presented below. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency.
| Parameter | Route A: Intramolecular Cyclization | Route B: Catalytic Hydrogenation |
| Starting Materials | 4-Bromophenol, 3-Chloropropanoic acid | 6-Bromocoumarin |
| Key Transformation | Intramolecular Friedel-Crafts Acylation | Heterogeneous Catalytic Hydrogenation |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Scalable, requires specialized equipment |
| Safety Considerations | Use of strong acids (PPA/H₂SO₄) | Handling of flammable H₂ gas and catalyst |
| Atom Economy | Moderate | High |
Route A: Intramolecular Cyclization of 3-(4-Bromophenoxy)propanoic Acid
This classical approach involves a two-step sequence starting from readily available 4-bromophenol. The first step is a Williamson ether synthesis to form the key precursor, 3-(4-bromophenoxy)propanoic acid, which is then cyclized under acidic conditions to yield the target molecule.
Chemical Rationale and Workflow
The underlying principle of this route is the formation of an ether linkage followed by an intramolecular Friedel-Crafts acylation. The electron-donating nature of the ether oxygen activates the aromatic ring, directing the electrophilic acylation to the ortho position to furnish the desired chroman-2-one ring system.
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
To this solution, add 3-chloropropanoic acid (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a pH of 1-2 is reached, resulting in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(4-bromophenoxy)propanoic acid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Place the crude or purified 3-(4-bromophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the acid) or concentrated sulfuric acid as the cyclizing agent.
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the hot reaction mixture carefully onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.
Discussion of Route A
This method is robust and employs relatively inexpensive starting materials. The Williamson ether synthesis is typically high-yielding. The Friedel-Crafts cyclization is the critical step, and the use of strong acids like PPA or sulfuric acid requires careful handling and work-up procedures. The overall yield for this two-step process is generally in the range of 60-75%. A potential side reaction during cyclization is intermolecular polymerization, which can be minimized by maintaining the recommended reaction temperature and using a sufficient excess of the cyclizing agent.
Route B: Catalytic Hydrogenation of 6-Bromocoumarin
This route offers a more direct approach by starting from the corresponding unsaturated precursor, 6-bromocoumarin. The core transformation is the selective reduction of the alkene double bond within the pyrone ring, leaving the aromatic ring and the ester functionality intact.
Chemical Rationale and Workflow
Catalytic hydrogenation is a powerful and clean method for the reduction of double bonds. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen across the double bond of the coumarin ring system. The selectivity for the pyrone double bond over potential hydrodebromination is a key consideration.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol
-
To a hydrogenation vessel, add 6-bromocoumarin (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to afford pure this compound.
Discussion of Route B
This method is often preferred for its high yield (typically >90%) and cleaner reaction profile, with minimal side products if the reaction is carefully controlled. The primary challenge is the need for specialized hydrogenation equipment and the safe handling of flammable hydrogen gas and the pyrophoric catalyst. A potential side reaction is hydrodebromination, where the bromine atom is replaced by hydrogen. This can be minimized by using a less active catalyst, lower hydrogen pressure, and carefully monitoring the reaction time. The atom economy of this route is excellent as it involves an addition reaction.
Safety Considerations
Route A:
-
Strong Acids: Polyphosphoric acid and sulfuric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The workup procedure involving quenching the hot acid mixture with ice must be performed with extreme caution in a well-ventilated fume hood to avoid splattering.
Route B:
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate pressure-rated equipment.
-
Palladium on Carbon: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and the filtration should be done while the filter cake is still wet with solvent.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route A (Intramolecular Cyclization) is a robust and scalable method that utilizes common laboratory reagents and equipment. It is a good choice when specialized hydrogenation apparatus is not available. The main drawbacks are the use of corrosive acids and a potentially more demanding work-up and purification.
-
Route B (Catalytic Hydrogenation) is a highly efficient and atom-economical method that generally provides higher yields and a cleaner product. It is an excellent choice for laboratories equipped for catalytic hydrogenations. Careful control of reaction conditions is necessary to avoid the potential for hydrodebromination.
The selection of the optimal route will depend on the specific resources, scale, and safety infrastructure available to the researcher. For high-purity material and excellent yields, catalytic hydrogenation is often the superior choice, provided the necessary equipment and safety protocols are in place. The intramolecular cyclization route remains a reliable and accessible alternative for a wide range of laboratory settings.
A Comparative Analysis of the Antitumor Activity of Coumarin Derivatives: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in anticancer drug discovery. Their natural abundance and synthetic tractability, coupled with a wide range of pharmacological activities, make them a focal point of intensive investigation. This guide provides a comprehensive comparative analysis of the antitumor activities of three prominent coumarin derivatives: Scopoletin, Osthole, and 4-Hydroxycoumarin. Designed for researchers, scientists, and drug development professionals, this document delves into their cytotoxic profiles, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Introduction to Selected Coumarin Derivatives
Coumarins exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways vital for tumor progression.[1] This guide focuses on a comparative evaluation of:
-
Scopoletin: A naturally occurring hydroxycoumarin found in various plants. It is known for its anti-inflammatory, antioxidant, and anticancer properties.
-
Osthole: A prenylated coumarin primarily isolated from the fruits of Cnidium monnieri. It has demonstrated a broad spectrum of antitumor activities.[2]
-
4-Hydroxycoumarin: A key synthetic intermediate and a structural core for many anticoagulant drugs. Its derivatives have shown significant potential as anticancer agents.[3][4]
This analysis aims to provide a clear, data-driven comparison to inform future research and development efforts in the field of cancer therapeutics.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of Scopoletin, Osthole, and 4-Hydroxycoumarin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for the selected coumarin derivatives against common cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Scopoletin | HeLa (Cervical) | 7.5 - 25 | [5][6] |
| A549 (Lung) | ~83.2 (converted from 16 µg/mL) | [7] | |
| MCF-7 (Breast) | > 100 | [7] | |
| P-388 (Murine Leukemia) | ~90.6 (converted from 17.42 µg/mL) | [8] | |
| Osthole | HeLa (Cervical) | 45.01 ± 3.91 | [9] |
| A549 (Lung) | 188.5 | [9] | |
| MCF-7 (Breast) | 123.9 µg/mL | [9] | |
| 4-Hydroxycoumarin | HepG2 (Liver) | 5 | [10] |
| HL-60 (Leukemia) | 8.09 | [7] | |
| MCF-7 (Breast) | 3.26 | [7] | |
| A549 (Lung) | 9.34 | [7] |
From the available data, 4-Hydroxycoumarin and its derivatives appear to exhibit potent cytotoxicity against a broader range of cancer cell lines at lower micromolar concentrations compared to Scopoletin and Osthole in some of the tested lines. However, the variable potency across different cancer types underscores the importance of cell line-specific screening in drug discovery.
Mechanisms of Antitumor Action
The anticancer efficacy of these coumarin derivatives stems from their ability to modulate critical cellular processes, leading to the inhibition of tumor growth and induction of cancer cell death.
Scopoletin: Inhibition of the PI3K/Akt Signaling Pathway
Scopoletin has been shown to exert its anticancer effects, at least in part, by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][11] This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.
By inhibiting PI3K, Scopoletin prevents the activation of Akt, a crucial downstream kinase. This leads to the de-repression of pro-apoptotic proteins like Bad and FOXO transcription factors, ultimately triggering programmed cell death. Furthermore, the downregulation of the Akt/mTOR axis curtails cell proliferation and survival signals.
Osthole: Induction of Apoptosis via Multiple Pathways
Osthole is a potent inducer of apoptosis in various cancer cells.[12][13][14] Its pro-apoptotic activity is mediated through the modulation of several key signaling molecules and pathways, including the Bcl-2 family of proteins and the activation of caspases.
Osthole has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[13] Some studies also suggest Osthole can engage the extrinsic apoptotic pathway through the activation of death receptors.
4-Hydroxycoumarin Derivatives: Cell Cycle Arrest and Apoptosis
Derivatives of 4-hydroxycoumarin have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[1][15][16] While the precise molecular targets can vary depending on the specific derivative, a common mechanism involves the disruption of the cell cycle machinery, preventing cancer cells from progressing through the division cycle and ultimately leading to their demise.
These compounds can interfere with the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[15] By inhibiting CDK-cyclin complexes, 4-hydroxycoumarin derivatives can induce a halt in the cell cycle, often at the G1/S or G2/M checkpoints. This prolonged cell cycle arrest can trigger the apoptotic machinery, leading to the elimination of the cancerous cells.[16]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the antitumor activity of coumarin derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the coumarin derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).[10]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][17]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the coumarin derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[5][9][18]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the coumarin derivative as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[18]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[18]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[9][18]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Antitumor Efficacy: Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[11][14][15]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 1 x 10^7 cells/mL.[11]
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Compound Administration: Administer the coumarin derivative and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This comparative guide highlights the significant antitumor potential of Scopoletin, Osthole, and 4-Hydroxycoumarin derivatives. While all three demonstrate cytotoxic activity against various cancer cell lines, their potency and mechanisms of action differ. 4-Hydroxycoumarin derivatives, in some instances, show broader and more potent cytotoxicity. Scopoletin's mechanism is notably linked to the inhibition of the PI3K/Akt pathway, while Osthole is a potent inducer of apoptosis through multiple signaling cascades. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare these and other novel coumarin derivatives. The structural versatility and diverse biological activities of coumarins continue to position them as a highly promising scaffold for the development of next-generation anticancer therapeutics.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kumc.edu [kumc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 6-Bromochroman-2-one Based Compounds
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and ethical drug development. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for novel compounds based on the 6-bromochroman-2-one scaffold, a class of molecules showing potential in oncology and infectious diseases.[1][2][3][4][5]
The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[6][7] A robust IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamline formulation development, and reduce the need for extensive clinical trials.[8][9][10] This guide will navigate the complexities of building a Level A IVIVC, the most rigorous type, which aims for a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[11]
The Physicochemical Landscape of Chroman-2-ones: Why IVIVC is Challenging
Compounds based on the chroman-2-one (coumarin) structure, including halogenated derivatives like this compound, often exhibit poor aqueous solubility.[12][13][14][15] This characteristic places them in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting a significant hurdle for oral bioavailability and, consequently, for establishing a straightforward IVIVC.[12] The dissolution process, rather than permeation, often becomes the rate-limiting step for absorption, making the selection of an appropriate in vitro dissolution model paramount.[9][14]
The In Vitro Toolkit: Predicting In Vivo Behavior
A successful IVIVC begins with meticulously designed in vitro experiments that accurately reflect the physiological environment. For poorly soluble compounds like the this compound series, this requires moving beyond simple buffer systems to more complex, biorelevant media.
Biorelevant Dissolution & Drug Release
The goal is to mimic the conditions of the human gastrointestinal tract. Standard USP dissolution apparatus (e.g., USP Apparatus 2, paddle) is used, but with specialized media that simulate fasted and fed states.[16][17]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium contains bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) at concentrations that mimic the small intestine before a meal. It is crucial for predicting the performance of a drug taken on an empty stomach.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium has higher concentrations of bile salts and phospholipids, reflecting the state after a meal. It is essential for assessing potential food effects on drug dissolution and absorption.[18]
Experimental Protocol: Biorelevant Dissolution Testing
-
Media Preparation: Prepare FaSSIF and FeSSIF media according to established recipes. Simplified, commercially available versions can also be used to improve reproducibility.[16][18]
-
Apparatus Setup: Use a USP Apparatus 2 (paddle) set to a physiological temperature of 37°C and a justified agitation speed (e.g., 75 rpm).[16]
-
Procedure:
-
Place the this compound compound formulation (e.g., tablet, capsule) into the dissolution vessel containing 500-900 mL of pre-warmed biorelevant medium.[16][19]
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples to halt dissolution.
-
Analyze the concentration of the dissolved drug using a validated HPLC method.[16]
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro dissolution profile.
Intestinal Permeability: The Caco-2 Monolayer Assay
To understand how the compound crosses the intestinal barrier, the Caco-2 permeability assay is the industry standard.[20][21][22][] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days until a differentiated monolayer is formed.[22]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions between cells.
-
Transport Study:
-
A→B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the gut lumen. Sample from the basolateral (lower) chamber, representing the bloodstream, over 2 hours.[22]
-
B→A Transport (Basolateral to Apical): Add the compound to the basolateral chamber and sample from the apical chamber. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[21]
-
-
Quantification: Analyze the compound concentration in the collected samples via LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).[22] An ER > 2 suggests active efflux.
Metabolic Stability: Liver Microsome Assay
Predicting how quickly a compound is metabolized is crucial for determining its in vivo half-life. The liver is the primary site of drug metabolism, and assays using human liver microsomes (HLM) are a standard method to assess Phase I metabolic stability.[24][25][26][27]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the this compound compound (at a low concentration, e.g., 1 µM) with HLM and the necessary cofactor NADPH at 37°C.[24][28]
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
In Vitro Efficacy: Assessing Biological Activity
To establish a meaningful correlation, the in vitro assays should also include a measure of the compound's intended biological effect.
-
Anticancer Activity (MTT Assay): For oncology applications, the MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines (e.g., HEPG2 liver cancer cells, as some coumarins show activity here).[2][3][21][29] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, providing a quantifiable measure of cell viability.[21][29]
-
Antibacterial Activity (MIC Assay): For infectious disease applications, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[6][13][30][31][32]
The In Vivo Arena: Ground Truth for Correlation
In vivo studies provide the essential data against which in vitro results are correlated. These studies must be carefully designed to yield high-quality pharmacokinetic and pharmacodynamic data.
Pharmacokinetic (PK) Studies in Rodents
PK studies are designed to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound in a living system.[33][34][35]
Experimental Protocol: Rodent PK Study
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[36][37]
-
Dosing:
-
Intravenous (IV) Administration: A single IV bolus dose is given to a cohort of animals. This provides data on clearance and volume of distribution, which is essential for deconvolution.
-
Oral (PO) Administration: The formulation used in the in vitro dissolution test is administered to a separate cohort via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480, 1440 minutes) post-dose.[36] Serial microsampling from a single animal is preferred to reduce biological variability.[37]
-
Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Bioavailability).[37]
In Vivo Efficacy Models
-
Anticancer Efficacy (Xenograft Model): Human cancer cells (e.g., HEPG2) are implanted subcutaneously into immunodeficient mice (e.g., athymic nude mice).[5][12][38][39] Once tumors are established, animals are treated with the this compound compound. Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[12][38]
-
Antibacterial Efficacy (Murine Infection Model): Mice are infected with a relevant bacterial strain (e.g., Staphylococcus aureus).[4][7][15] Treatment with the compound is initiated, and the primary endpoint is often the reduction in bacterial burden in a target organ (e.g., thigh, lung) or improved survival.[15][40]
Bridging the Gap: Establishing the IVIVC
The culmination of this work is the development of a mathematical model that correlates the in vitro and in vivo data. For a Level A IVIVC, this involves three main steps.
Step 1: Deconvolution of In Vivo Data
Deconvolution is a mathematical process used to calculate the in vivo absorption rate from the plasma concentration-time data obtained from the oral PK study.[9][10][14][20] This process effectively removes the disposition (distribution and elimination) characteristics of the drug, isolating the absorption profile. Common methods include:
-
Wagner-Nelson: Suitable for one-compartment model drugs.[10][14]
-
Loo-Riegelman: Used for drugs that follow a two-compartment model.
-
Numerical Deconvolution: A model-independent method based on linear systems analysis.[20]
Step 2: Correlation Modeling
Once the cumulative fraction of drug absorbed in vivo is calculated for each time point, it is plotted against the cumulative fraction of drug dissolved in vitro at the corresponding time points. A mathematical relationship, ideally a linear one, is established.
Step 3: Prediction and Validation
The established IVIVC model's predictive power is then evaluated. The model should be able to accurately predict the in vivo plasma concentration profile from in vitro dissolution data alone.
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and comparison.
Table 1: Summary of In Vitro Characterization for this compound Derivatives
| Compound ID | Biorelevant Solubility (FaSSIF, µg/mL) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | In Vitro t½ (HLM, min) | IC₅₀ / MIC (µM) |
| Cmpd-A | 5.2 | 15.1 | 1.2 | 45 | 2.5 (IC₅₀) |
| Cmpd-B | 1.8 | 18.5 | 3.1 | >120 | 0.8 (IC₅₀) |
| Cmpd-C | 15.7 | 8.9 | 1.0 | 15 | 4.0 (MIC) |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (10 mg/kg Oral Dose)
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC₀-inf (ng*hr/mL) | Oral Bioavailability (%) |
| Cmpd-A | 350 | 2.0 | 1850 | 35% |
| Cmpd-B | 120 | 4.0 | 1100 | 18% |
| Cmpd-C | 850 | 1.0 | 3200 | 65% |
Visualizing the Workflow
Diagrams help clarify complex experimental processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. [PDF] Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions | Semantic Scholar [semanticscholar.org]
- 10. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. biorelevant.com [biorelevant.com]
- 18. researchgate.net [researchgate.net]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. gastroplus.slp-software.com [gastroplus.slp-software.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 24. mttlab.eu [mttlab.eu]
- 25. scilit.com [scilit.com]
- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. protocols.io [protocols.io]
- 31. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 33. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 35. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 36. enamine.net [enamine.net]
- 37. parazapharma.com [parazapharma.com]
- 38. benchchem.com [benchchem.com]
- 39. Xenograft Mouse Models for Tumour Targeting | Springer Nature Experiments [experiments.springernature.com]
- 40. publications.ersnet.org [publications.ersnet.org]
The Antimicrobial Landscape of 6-Bromochroman-2-one Derivatives: A Comparative Guide
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, the chromen-2-one (coumarin) nucleus, a benzopyrone structure, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The strategic modification of this core structure, such as the introduction of a bromine atom at the 6-position, can modulate its biological activity, leading to the development of derivatives with enhanced potency and a broader spectrum of action.[2]
This guide provides a comparative analysis of the antimicrobial spectrum of various 6-Bromochroman-2-one derivatives, synthesizing experimental data from recent studies. We will delve into a quantitative comparison of their efficacy against a range of pathogenic bacteria and fungi, explore the underlying structure-activity relationships that govern their antimicrobial effects, and provide a detailed protocol for a standard antimicrobial susceptibility assay to aid researchers in their own investigations.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature of the substituent at the 3-position of the coumarin ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal species. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Substituent at C3 | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Compound 1 | 3-acetyl | Bacillus cereus: >100 µg/mLMicrococcus luteus: >100 µg/mLStaphylococcus aureus: >100 µg/mL | Escherichia coli: >100 µg/mLKlebsiella pneumoniae: >100 µg/mL | Not Tested | [3] |
| Compound 2 | 3-(2-aminothiazol-4-yl) | Bacillus cereus: 50 µg/mLMicrococcus luteus: 50 µg/mLStaphylococcus aureus: 100 µg/mL | Escherichia coli: 100 µg/mLKlebsiella pneumoniae: >100 µg/mL | Not Tested | [3] |
| Compound 3 | 3-[1-({[5-methyl-6-(phenyl-hydrazono)-6h-[3][4][5]thiadiazin-2-yl]-hydrazono}-ethyl)] | Bacillus pumilis: 3.91 µg/mLStaphylococcus faecalis: 3.91 µg/mL | Escherichia coli: 1.95 µg/mLEnterobacter cloacae: 7.81 µg/mL | Saccharomyces cerevisiae: 7.81 µg/mL | [2] |
| Compound 4 | 3-[1-({[(methylsulfanyl)methanehydrazonoyl]amino}imino)ethyl] | Bacillus pumilis: 31.3 µg/mLStaphylococcus faecalis: 1.95 µg/mL | Escherichia coli: 1.95 µg/mLEnterobacter cloacae: 3.91 µg/mL | Saccharomyces cerevisiae: 62.5 µg/mL | [2] |
| Compound 5 | 3-{-1-[2-(1,3,4-thiadiazol-2-yl)hydrazin-1-ylidene]ethyl} | Bacillus pumilis: 31.3 µg/mLStaphylococcus faecalis: 15.6 µg/mL | Escherichia coli: 31.3 µg/mLEnterobacter cloacae: 31.3 µg/mL | Saccharomyces cerevisiae: 62.5 µg/mL | [2] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships for the antimicrobial activity of this compound derivatives. The nature of the substituent at the 3-position plays a pivotal role in defining both the potency and the spectrum of antimicrobial action.
A simple acetyl group at the 3-position (Compound 1) results in a general lack of significant activity.[3] However, the introduction of more complex heterocyclic moieties, such as an aminothiazole ring (Compound 2), imparts a moderate level of antibacterial activity, particularly against Gram-positive bacteria.[3]
Further elaboration of the side chain at the 3-position with larger, nitrogen- and sulfur-containing heterocyclic systems leads to a significant enhancement in antimicrobial potency. For instance, Compound 3, bearing a thiadiazin-phenyl-hydrazono moiety, exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Saccharomyces cerevisiae.[2] Similarly, Compound 4, with a methylsulfanyl-methanehydrazonoyl-amino-imino-ethyl substituent, demonstrates remarkable potency, particularly against Staphylococcus faecalis, Escherichia coli, and Enterobacter cloacae, with MIC values as low as 1.95 µg/mL.[2] This suggests that the presence of extended, flexible side chains with multiple heteroatoms may facilitate stronger interactions with microbial targets.
The following diagram illustrates the key SAR findings for this compound derivatives.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methods must be employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent only)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
The final volume in each well should be 50 µL before adding the inoculum. The concentration range should be chosen based on the expected potency of the compounds.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well containing the compound dilutions, as well as to the positive control (broth with inoculum, no compound) and sterility control (broth only) wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in the determination of growth inhibition.
-
The following diagram illustrates the workflow for the broth microdilution assay.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromochroman-2-one
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromochroman-2-one, ensuring compliance and safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on the known hazards of structurally similar compounds, such as other brominated chromanones and general principles for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.
Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards of this compound is the first step in its safe handling and disposal. Based on data from similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation[1][2].
Personal Protective Equipment (PPE):
A steadfast commitment to safety necessitates the use of appropriate personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects against potential splashes and airborne particles. |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free | Provides a crucial barrier against direct skin contact. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation. |
Waste Characterization: A Halogenated Organic Compound
This compound is a halogenated organic compound due to the presence of a bromine atom in its structure. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for persistence and toxicity in the environment[3][4]. Therefore, all waste containing this compound must be treated as hazardous.
On-Site Waste Management and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Designate a Waste Container
-
Select a clearly labeled, dedicated container for "Halogenated Organic Waste."[5] This container should be made of a material compatible with this compound.
Step 2: Labeling
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations.
Step 3: Segregation
-
Crucially, do not mix this compound waste with non-halogenated organic waste[6]. This is because the disposal methods for these two categories of waste are often different and mixing them can increase disposal costs and complexity.
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.
Step 4: Storage
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and direct sunlight[7].
Disposal Procedures: The Final Step
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
DO NOT dispose of this compound down the drain[6]. This can lead to environmental contamination and may violate local and federal regulations.
-
DO NOT dispose of this compound in standard laboratory trash.
The primary and most appropriate disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility. These facilities are equipped with specialized incinerators that operate at high temperatures and have advanced flue gas cleaning systems to prevent the release of harmful byproducts such as hydrobromic acid, dioxins, and furans[8].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and restrict access.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
Step 3: Containment and Cleanup
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust[7][9].
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
Step 4: Decontamination
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 5: Reporting
-
Report the spill to your institution's EHS department.
Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 6-Bromo-2H-chromen-2-one | 19063-55-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. 4-Chromanone(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 6-Bromochroman-2-one
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of innovation and safety. This guide provides an in-depth, experience-driven framework for the safe and effective handling of 6-Bromochroman-2-one (CAS No. 20921-00-0), a compound of interest in various research and development applications. Our focus extends beyond rote instruction to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a brominated heterocyclic compound. The presence of the bromine atom and the lactone ring structure are key determinants of its reactivity and potential hazards. While specific toxicity data for this compound is not extensively published, a thorough risk assessment necessitates an evaluation of its structural analogs and the information available in its Safety Data Sheet (SDS). The primary hazards associated with this compound are outlined in its SDS from ChemScene[1].
A critical first step in any laboratory workflow is a comprehensive risk assessment. For this compound, this involves considering the scale of your work, the potential for aerosolization, and the duration of handling. Always consult the material's specific Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the recommended PPE for handling this compound, grounded in the precautionary principle and best laboratory practices.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 or EN 166 | Protects against chemical splashes and airborne particles. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact. Given the brominated nature of the compound, skin absorption is a potential route of exposure. Double gloving is a prudent measure. |
| Body Protection | Laboratory Coat | Flame-retardant | Protects skin and personal clothing from contamination. |
| Closed-toe shoes | N/A | Prevents exposure from spills. | |
| Respiratory Protection | Chemical Fume Hood | N/A | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined operational plan is essential to minimize risk and ensure procedural consistency. The following protocol outlines the key steps for the safe handling of this compound.
Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Gather and inspect all necessary PPE for any signs of damage.
-
Equipment and Reagent Staging: Prepare all necessary laboratory equipment and reagents before introducing this compound to the workspace.
-
Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible.
Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any airborne particulates. Use a disposable weighing boat to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating and Reactions: If heating is required, use a controlled heating mantle and ensure the reaction apparatus is properly secured. Avoid localized overheating, which could lead to decomposition and the release of hazardous fumes.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
